2-Methyl-2-(pyrazin-2-yl)propan-1-amine
Description
Properties
IUPAC Name |
2-methyl-2-pyrazin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-8(2,6-9)7-5-10-3-4-11-7/h3-5H,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLBXGBJQZSXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176768-41-4 | |
| Record name | 2-methyl-2-(pyrazin-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Novel Pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Significance of the Pyrazine Scaffold in Medicinal Chemistry
Pyrazine, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2] Its derivatives are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] The unique electronic properties of the pyrazine ring, characterized by two nitrogen atoms in a para arrangement, render it a versatile scaffold for molecular design and a privileged structure in drug discovery.[2][4] Marketed drugs such as the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the kinase inhibitor Gilteritinib underscore the therapeutic importance of this heterocyclic motif.[1][5]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic protocols to provide a nuanced understanding of the strategic considerations and mechanistic underpinnings that guide the synthesis and characterization of novel pyrazine derivatives. By elucidating the causality behind experimental choices, this guide aims to empower scientists to rationally design and execute the synthesis of new chemical entities with therapeutic potential.
Part 1: Strategic Synthesis of the Pyrazine Core and its Derivatives
The construction and functionalization of the pyrazine ring can be approached through a variety of synthetic strategies, ranging from classical condensation reactions to modern transition metal-catalyzed cross-couplings. The choice of a particular methodology is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Classical Condensation Methodologies: The Foundation of Pyrazine Synthesis
Among the oldest yet still relevant methods for constructing the pyrazine ring are the Staedel-Rugheimer and Gutknecht syntheses.[6][7] These methods rely on the self-condensation of α-amino ketones.
-
The Staedel-Rugheimer Pyrazine Synthesis (1876): This approach involves the reaction of a 2-haloacetophenone with ammonia to generate an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to form a symmetrically substituted pyrazine.[6][7]
-
The Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel-Rugheimer synthesis, the Gutknecht method also hinges on the self-condensation of an α-amino ketone but differs in the route to this key intermediate.[6] A more general and widely used condensation method involves the reaction of 1,2-diamines with α-dicarbonyl compounds, which upon oxidation, yield the desired pyrazine.[6][8]
Expert Insight: While these classical methods are robust for preparing symmetrically substituted pyrazines, they offer limited control for the synthesis of unsymmetrical derivatives. The harsh reaction conditions sometimes required for oxidation can also limit their applicability to sensitive substrates.
Modern Synthetic Approaches: Precision and Diversity
Contemporary organic synthesis offers a powerful toolkit for the precise and versatile functionalization of the pyrazine core. Transition metal-catalyzed cross-coupling reactions have become indispensable for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[9]
Palladium catalysis has revolutionized the functionalization of halogenated pyrazines, which are readily available starting materials.[9]
-
Suzuki Coupling: This versatile reaction enables the coupling of halopyrazines with aryl or vinyl boronic acids or their esters, providing a straightforward route to arylated and vinylated pyrazine derivatives.[1][9] The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive chloropyrazines.[9]
-
Stille Coupling: The Stille reaction, which couples organostannanes with organic halides, is another effective method for C-C bond formation on the pyrazine ring.[9] It offers the advantage of being tolerant to a wide range of functional groups.
-
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling of terminal alkynes with halopyrazines is the method of choice.[9] This reaction is typically catalyzed by a palladium complex in the presence of a copper co-catalyst.[9]
-
Buchwald-Hartwig Amination: This reaction provides a powerful means to form C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines onto the pyrazine scaffold.[10]
Experimental Protocol: Illustrative Suzuki-Miyaura Cross-Coupling for C-Arylation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloropyrazine with an arylboronic acid.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the chloropyrazine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired arylated pyrazine.
More recently, acceptorless dehydrogenative coupling (ADC) reactions have emerged as an atom-economical and environmentally benign strategy for pyrazine synthesis.[11] These methods often utilize earth-abundant metal catalysts, such as manganese, to catalyze the self-coupling of 2-amino alcohols or the coupling of 1,2-diaminobenzene with 1,2-diols, producing water and hydrogen gas as the only byproducts.[11]
Causality in Synthesis: The choice between a classical condensation and a modern cross-coupling reaction is a critical strategic decision. For simple, symmetrical pyrazines, a condensation approach may be more cost-effective. However, for the synthesis of complex, highly functionalized, and unsymmetrical pyrazine derivatives, the precision and modularity of palladium-catalyzed cross-coupling reactions are unparalleled. Dehydrogenative coupling methods represent the frontier of sustainable synthesis, offering a greener alternative where applicable.
Part 2: Comprehensive Characterization of Novel Pyrazine Derivatives
The unambiguous structural elucidation and purity assessment of newly synthesized pyrazine derivatives are paramount. A multi-technique approach, combining spectroscopic and spectrometric methods, is essential for a comprehensive characterization.
Spectroscopic and Spectrometric Techniques
A suite of analytical techniques is employed to determine the structure, purity, and electronic properties of pyrazine derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the molecular structure of organic compounds.[12][13] Chemical shifts, coupling constants, and integration values provide detailed information about the connectivity of atoms. For pyrazine derivatives, the characteristic chemical shifts of the aromatic protons are typically found in the downfield region (δ 8.0-9.0 ppm).[12][14]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound.[12] High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of a novel derivative.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[12][15]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to study conjugation and chromophoric systems.[12][16]
Table 1: Representative Spectroscopic Data for a 5-Substituted Pyrazine-2-carbonitrile [12]
| Substituent (at C-5) | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ | FT-IR (cm⁻¹) | UV-Vis (λmax, nm) |
| -H | 8.86 (d), 8.72 (dd), 9.21 (d) | 147.1, 145.8, 144.2, 131.9, 116.5 | 2240 (C≡N) | 260, 312 |
| -CH₃ | 8.65 (s), 8.55 (s) | 155.2, 144.9, 143.5, 130.1, 117.2, 21.8 | 2235 (C≡N) | 268, 320 |
| -Br | 8.85 (d), 8.95 (d) | 148.5, 146.1, 132.8, 131.5, 115.9 | 2242 (C≡N) | 275, 325 |
| -NH₂ | 8.35 (d), 7.95 (d) | 154.1, 142.3, 133.8, 128.7, 118.5 | 3480, 3360 (N-H), 2225 (C≡N) | 255, 360 |
X-ray Crystallography: The Definitive Structure
For the unambiguous determination of the three-dimensional molecular structure, including stereochemistry and intermolecular interactions in the solid state, single-crystal X-ray crystallography is the gold standard.[17] Obtaining a high-quality single crystal suitable for X-ray diffraction analysis provides irrefutable proof of the molecular architecture.[17][18]
Experimental Protocol: General Workflow for Spectroscopic Analysis [12]
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
MS (ESI): Prepare a dilute solution of the compound (approx. 10 µg/mL) in a volatile solvent such as methanol or acetonitrile.[12]
-
FT-IR: Prepare a KBr pellet or cast a thin film of the sample on a salt plate.
-
UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) of a known concentration.
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.
-
MS: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the appropriate ionization mode (e.g., ESI, APCI).
-
FT-IR: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
UV-Vis: Record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Processing and Interpretation:
-
Process and analyze the acquired spectra using appropriate software.
-
Correlate the data from all techniques to propose and confirm the structure of the novel pyrazine derivative.
-
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the general workflows for the synthesis and characterization of novel pyrazine derivatives.
Caption: General workflow for the synthesis of novel pyrazine derivatives.
Caption: Comprehensive workflow for the characterization of novel pyrazine derivatives.
Conclusion: Empowering Future Drug Discovery
The pyrazine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. A deep understanding of the diverse synthetic methodologies, coupled with a rigorous approach to characterization, is essential for unlocking the full potential of this versatile heterocycle. By moving beyond rote protocol execution to a more nuanced, causality-driven approach, researchers can accelerate the discovery and development of novel pyrazine derivatives that address unmet medical needs. This guide provides a foundational framework for such an approach, empowering scientists to navigate the complexities of modern drug discovery with confidence and creativity.
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Pyrazine-functionalized calix[5]arenes: synthesis by palladium-catalyzed cross-coupling with phosphorus pronucleophiles and metal ion extraction properties. New Journal of Chemistry.
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A Senior Application Scientist's Guide to the Biological Activity Screening of Pyrazine-Containing Compounds
Introduction: The Pyrazine Nucleus as a Privileged Scaffold in Drug Discovery
The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry, rightfully earning its designation as a "privileged scaffold."[1] This structural motif is not merely a synthetic curiosity; it is prevalent in nature and is a key component in numerous FDA-approved therapeutics, demonstrating its versatility and acceptance by biological systems.[2][3] The unique electronic properties of the pyrazine ring, including its ability to act as a hydrogen bond acceptor, contribute to its capacity for potent and selective interactions with a wide array of biological targets.[4][5]
Consequently, pyrazine derivatives have been shown to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][2][6] This guide serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a simple recitation of protocols to provide field-proven insights into designing and executing a robust screening cascade, interpreting complex biological data, and advancing promising pyrazine-based compounds from initial discovery to lead candidates.
Part 1: The Screening Cascade: A Strategic Framework for Hit Identification
A successful screening campaign is not a single experiment but a multi-stage, logical progression known as a screening cascade. The objective is to efficiently triage large libraries of compounds to identify those with the desired biological activity and drug-like properties. The causality behind this tiered approach is resource management; we employ broad, high-throughput assays initially to cast a wide net, followed by increasingly complex, lower-throughput assays to validate and characterize the most promising "hits."
An effective cascade begins with a clear definition of the therapeutic target and the desired cellular or phenotypic outcome. For pyrazine libraries, this could range from inhibiting a specific cancer-related kinase to broadly halting the growth of a pathogenic bacterium.
Caption: A generalized drug discovery screening cascade.
Part 2: Primary Screening: Casting a Wide and Intelligent Net
The primary screen is the first crucial filter. The choice of assay must balance throughput, cost, and relevance to the disease of interest. For pyrazine libraries, activities are commonly funneled into anticancer and antimicrobial campaigns.
Anticancer Activity Screening
The rationale for screening pyrazines for anticancer activity is well-established; their scaffold is adept at fitting into the ATP-binding pocket of protein kinases, which are often dysregulated in cancer.[1][7] The primary goal is to identify compounds that are cytotoxic to cancer cells.
Core Protocol: The MTT Assay for Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability. Its trustworthiness stems from its direct measurement of metabolic activity. Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).[8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each pyrazine compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations for treatment.
-
Compound Treatment: Remove the old medium from the cells and add the medium containing various concentrations of the pyrazine derivatives.[1][8] Include a "vehicle control" (medium with DMSO only) and a "positive control" (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the treated plates for a defined period, typically 48 or 72 hours, to allow the compounds to exert their effects.[8]
-
MTT Addition: Add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of approximately 570 nm.[9]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The results can be used to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Activity Screening
Given the rise of antibiotic resistance, the search for new antimicrobial agents is critical. Pyrazine derivatives have shown promise in this area, including activity against mycobacteria.[10][11][12]
Core Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the antimicrobial susceptibility of a compound. It provides a quantitative measure—the MIC—which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[1]
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazine compounds in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[1]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[1][13]
-
Inoculation: Inoculate each well containing the diluted compound with the microbial suspension.[1] Essential controls must be included: a positive control (broth + inoculum, no compound) to confirm growth, and a negative control (broth only) to ensure sterility.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[1]
-
Data Acquisition: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. For more objective results, a viability indicator like resazurin can be added, or the optical density can be read on a plate reader.[1]
Part 3: Mechanism of Action and SAR: From "What" to "How"
Identifying a "hit" in a primary screen is only the beginning. Secondary assays are essential to confirm the activity, elucidate the mechanism of action (MoA), and build a structure-activity relationship (SAR) that will guide the chemical optimization of the hit compound.[14][15]
Elucidating the MoA of Anticancer Pyrazines
A common mechanism for pyrazine-based anticancer agents is the inhibition of protein kinases or other critical signaling enzymes.[1][7]
Target Engagement & Pathway Analysis
If a compound is hypothesized to be a kinase inhibitor, the next logical step is to confirm this directly. This can be done through biochemical assays using the purified enzyme or through cell-based assays that measure the phosphorylation of a downstream substrate. For example, pyrazine derivatives have been identified as potent allosteric inhibitors of the SHP2 phosphatase, which disrupts the RAS-MAPK signaling pathway crucial for many cancers.[1][16]
Caption: Allosteric inhibition of SHP2 by a pyrazine derivative.
Cell Cycle Analysis: Many kinase inhibitors induce cell cycle arrest. This can be quantified using flow cytometry.
Step-by-Step Protocol:
-
Treat cancer cells with the pyrazine compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the membrane.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).
-
Analyze the cell population using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.
Building a Structure-Activity Relationship (SAR)
SAR is the cornerstone of medicinal chemistry. By synthesizing and testing a series of structurally related analogues, we can determine which chemical modifications enhance potency and which are detrimental. This process is iterative and provides a rational basis for designing more effective compounds.[14][17]
Data Presentation: SAR Table
Quantitative data from these follow-up studies should be summarized in a clear, tabular format. This allows for the direct comparison of chemical structure to biological activity, facilitating the identification of key pharmacophores and guiding the next round of synthesis.
| Compound ID | R1 Group | R2 Group | Anticancer IC₅₀ (µM) [MCF-7] | Antimicrobial MIC (µg/mL) [S. aureus] |
| PYZ-001 | -H | -Cl | 15.2 | 64 |
| PYZ-002 | -CH₃ | -Cl | 8.5 | 32 |
| PYZ-003 | -H | -OCH₃ | > 50 | > 128 |
| PYZ-004 | -CH₃ | -CF₃ | 1.1 | 16 |
| PYZ-005 | -H | -CF₃ | 2.3 | 32 |
From this hypothetical data, a scientist would infer that a small alkyl group at R1 (like methyl) and a strong electron-withdrawing group at R2 (like trifluoromethyl) are beneficial for both anticancer and antimicrobial activity.
Part 4: Data Interpretation and Advancing to Lead Optimization
Interpreting screening data requires a multi-faceted perspective. A compound with high potency (low IC₅₀ or MIC) is desirable, but it is not the only factor.
-
Selectivity: Does the compound kill cancer cells while sparing normal, healthy cells? A cytotoxicity assay against a non-cancerous cell line (e.g., MRC-5) is a critical counter-screen.
-
Spectrum of Activity: For antimicrobials, is the activity broad-spectrum (acting on many species) or narrow-spectrum (highly specific)?
-
Drug-Likeness: Does the compound possess physicochemical properties (e.g., molecular weight, lipophilicity) that make it a viable candidate for further development? Computational tools and principles like Lipinski's Rule of Five are invaluable for this assessment.
A compound that demonstrates high potency, selectivity, a clear MoA, and favorable drug-like properties can be nominated as a "lead candidate," ready for the next phase of development which includes in-depth ADME/Tox profiling and evaluation in in vivo animal models.
Conclusion
The pyrazine scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutics.[1][4] A successful biological activity screening program for pyrazine-containing compounds hinges on a strategic, multi-tiered approach. By combining high-throughput primary screens with thoughtful, mechanism-based secondary assays and a systematic exploration of structure-activity relationships, researchers can effectively navigate the complex path from a chemical library to a promising lead candidate. The methodologies and logical frameworks presented in this guide provide a robust foundation for unlocking the full therapeutic potential of this remarkable heterocyclic core.
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An In-Depth Technical Guide to the In Silico Prediction of Biological Targets for 2-Methyl-2-(pyrazin-2-yl)propan-1-amine
Foreword: From Novelty to Function
In the landscape of modern drug discovery, the journey of a novel small molecule from a mere structural entity to a potential therapeutic agent is fraught with challenges. One of the most critical initial steps is the identification of its biological targets. The compound at the center of this guide, 2-Methyl-2-(pyrazin-2-yl)propan-1-amine, currently exists in a space of structural novelty with no publicly available bioactivity data. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to approach this "target deorphanization" challenge using a suite of robust in silico prediction methodologies. We will not merely list protocols; we will delve into the strategic reasoning behind a multi-pronged computational approach, ensuring that our predictions are not just data points, but a well-reasoned hypothesis for subsequent experimental validation.
The Multi-Faceted Challenge of Target Identification
The fundamental principle underpinning in silico target prediction is that the biological activity of a small molecule is a direct consequence of its physicochemical properties and three-dimensional structure.[1] By comparing our query molecule to vast databases of compounds with known biological activities, we can infer potential targets.[2][3] However, no single computational method is infallible. Therefore, our strategy will be one of convergence, employing both ligand-based and structure-based techniques to build a consensus prediction, thereby increasing our confidence in the generated hypotheses.[4][5][6]
This guide will navigate through the following core sections:
-
Ligand-Based Approaches: Leveraging the knowledge of existing bioactive molecules.
-
Structure-Based Approaches: Exploiting the three-dimensional structures of potential protein targets.
-
Data Integration and Consensus Scoring: Synthesizing disparate data streams for robust target prioritization.
-
Hypothesis Refinement and Experimental Validation: Bridging the gap between computation and the laboratory.
Ligand-Based Approaches: Learning from the Known
Ligand-based methods are predicated on the "similarity principle": structurally similar molecules are likely to have similar biological activities.[7][8] These methods are particularly valuable when the three-dimensional structure of a potential target is unknown or when a rapid, large-scale screening is desired.[2][9]
Chemical Similarity Searching
This is often the first-line approach due to its simplicity and speed. We will compare the 2D fingerprint of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine against large chemogenomic databases.
Rationale: By identifying known drugs or bioactive compounds that are structurally similar to our query, we can hypothesize that our molecule may share one or more of their targets.[10][11]
Experimental Protocol: 2D Chemical Similarity Search
-
Molecule Preparation:
-
Obtain the 2D structure of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine in a suitable format (e.g., SMILES: CC(C)(Cc1cnccn1)N).
-
-
Database Selection:
-
Utilize comprehensive and publicly available chemogenomics databases such as ChEMBL, PubChem, and DrugBank.[10] These databases contain vast amounts of information on the bioactivities of small molecules.
-
-
Similarity Metric:
-
Employ the Tanimoto coefficient, a widely used and effective metric for measuring the similarity of molecular fingerprints.[7]
-
-
Fingerprint Type:
-
Use extended-connectivity fingerprints (ECFPs) or functional-class fingerprints (FCFPs) as they encode detailed structural information.
-
-
Execution via a Web Server (e.g., SwissTargetPrediction, TargetHunter): [7][12]
-
Paste the SMILES string of the query molecule into the search interface.
-
Select the appropriate organism (e.g., Homo sapiens).
-
Initiate the search.
-
-
Data Analysis:
-
The output will be a ranked list of potential targets based on the similarity of the query to known ligands for those targets.
-
Pay close attention to the Tanimoto score and the number of known ligands for each predicted target.
-
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[9] If our initial similarity search yields a set of diverse molecules that bind to a common target, we can construct a pharmacophore model.
Rationale: This approach moves beyond simple 2D similarity to identify the crucial 3D arrangement of chemical features responsible for biological activity.[13][14] This can help us understand if 2-Methyl-2-(pyrazin-2-yl)propan-1-amine possesses the required features to interact with a specific target.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation and Screening
-
Ligand Set Preparation:
-
From the results of the chemical similarity search or literature, compile a set of at least 5-10 structurally diverse molecules known to be active against a high-priority target.
-
-
Pharmacophore Feature Identification:
-
Identify common pharmacophoric features among the active ligands. These typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
Positive and Negative Ionizable Centers
-
-
-
Model Generation (using software like LigandScout or MOE): [13][15]
-
Align the set of active ligands.
-
The software will generate one or more pharmacophore models that represent the common features in their 3D arrangement.
-
-
Model Validation:
-
Screen a database of known active and inactive compounds against the generated model. A good model should have high sensitivity (correctly identifies actives) and specificity (correctly identifies inactives).
-
-
Screening of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine:
-
Generate a 3D conformation of our query molecule.
-
Screen this conformation against the validated pharmacophore model. A successful fit suggests a high likelihood of interaction with the target.
-
Structure-Based Approaches: Docking into the Target
When the 3D structures of potential protein targets are available, structure-based methods like inverse docking become powerful predictive tools.[16][17]
Inverse Docking (Reverse Docking)
Instead of docking a library of compounds to a single target, inverse docking involves docking a single compound (our query molecule) against a library of protein structures.[18][19]
Rationale: This method directly assesses the potential binding affinity and pose of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine within the binding sites of numerous proteins, providing a physics-based score for the interaction.[20][21]
Experimental Protocol: Inverse Docking Workflow
-
Target Library Preparation:
-
Compile a library of high-quality, experimentally determined protein structures. The Protein Data Bank (PDB) is the primary resource. Focus on druggable protein families (e.g., kinases, GPCRs, proteases).
-
Prepare each protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate a low-energy 3D conformation of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine.
-
Assign appropriate atom types and charges.
-
-
Docking Execution (using software like AutoDock Vina, MDock): [19][20][21]
-
For each protein in the library, define the binding site. This can be done by identifying known ligand-binding pockets or using pocket detection algorithms.
-
Dock the prepared ligand into the defined binding site of each protein.
-
-
Scoring and Ranking:
-
The docking software will generate a binding affinity score (e.g., in kcal/mol) for each protein-ligand complex.
-
Rank the potential targets based on these scores. More negative scores typically indicate a higher predicted binding affinity.
-
-
Pose Analysis:
-
Visually inspect the top-ranked docking poses. A plausible pose will show favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and key residues in the binding site.
-
Data Integration and Consensus Scoring
Given that each predictive method has its own inherent biases and limitations, relying on a single result is ill-advised. A more robust approach is to integrate the results from multiple methods using consensus scoring.[4][5][6]
Rationale: If a particular target is predicted by both ligand-based and structure-based methods, our confidence in that prediction is significantly increased.[22]
A Practical Workflow for Consensus Prediction
The following diagram illustrates a logical workflow for integrating the results from our in silico experiments.
Caption: Workflow for in silico target prediction and validation.
Summarizing and Ranking the Data
The outputs from the various methods should be compiled into a single table for easy comparison and ranking.
| Predicted Target | Similarity Score (Tanimoto) | Pharmacophore Fit Score | Docking Score (kcal/mol) | Consensus Rank |
| Target A | 0.65 | 0.89 | -8.5 | 1 |
| Target B | 0.58 | N/A | -9.2 | 2 |
| Target C | 0.71 | 0.75 | -7.1 | 3 |
| Target D | N/A | N/A | -8.9 | 4 |
| Target E | 0.62 | 0.68 | -6.5 | 5 |
Note: The "Consensus Rank" would be determined by a weighted scoring system that you define based on your confidence in each method. For example, a target that appears in the top results of all three methods would receive the highest rank.
Bridging the Computational-Experimental Divide
The ultimate goal of this in silico workflow is to generate a prioritized list of high-confidence target hypotheses that can be efficiently tested in the laboratory. The top-ranked targets from our consensus analysis should be the first candidates for experimental validation.
Recommended Next Steps:
-
Literature Review: Conduct a thorough literature review of the top-ranked targets to understand their biological roles and relevance to any potential therapeutic areas of interest.
-
Binding Assays: Perform in vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to confirm a direct interaction between 2-Methyl-2-(pyrazin-2-yl)propan-1-amine and the predicted targets.
-
Functional Assays: If binding is confirmed, proceed to cellular or biochemical assays to determine if the compound modulates the function of the target (e.g., enzyme inhibition, receptor agonism/antagonism).
Conclusion
The process of identifying the biological targets of a novel compound like 2-Methyl-2-(pyrazin-2-yl)propan-1-amine is a journey of systematic, multi-faceted investigation. By employing a consensus-driven in silico approach that combines the strengths of ligand-based and structure-based methodologies, we can navigate the vastness of biological space with greater confidence and efficiency. This guide provides a robust framework for generating high-quality, testable hypotheses, thereby accelerating the critical transition of a novel molecule from a chemical structure to a potential therapeutic tool.
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"physicochemical properties of substituted pyrazine amines"
An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyrazine Amines
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, conferred by the two nitrogen atoms within the six-membered aromatic ring, allow it to serve as a versatile pharmacophore and a bioisosteric replacement for other aromatic systems.[3] Substituted pyrazine amines, in particular, are prevalent in targeted therapies, especially as kinase inhibitors, where they play a critical role in establishing potent and selective interactions with biological targets.[4][5] This guide provides a comprehensive exploration of the key physicochemical properties of substituted pyrazine amines—pKa, lipophilicity, solubility, and solid-state characteristics—that govern their behavior from initial synthesis to final therapeutic action. We will delve into the causality behind experimental choices for characterization, provide detailed protocols, and discuss the profound implications of these properties for drug design, formulation, and overall clinical success.
The Pyrazine Ring: A Privileged Scaffold in Drug Discovery
Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4.[6] This electron-deficient (π-deficient) nature, arising from the electronegativity of the nitrogen atoms, significantly influences the molecule's reactivity and intermolecular interactions.[3][7] In medicinal chemistry, the pyrazine ring is prized for several reasons:
-
Hydrogen Bonding Capability: The lone pair electrons on the nitrogen atoms do not participate in the aromatic system, allowing them to act as potent hydrogen bond acceptors (HBAs).[3] This is a defining feature in the activity of many pyrazine-based kinase inhibitors, which often form a critical hydrogen bond with an amino acid in the hinge region of the kinase's ATP-binding pocket.[3][4]
-
Bioisosterism: The pyrazine ring is often employed as a bioisostere for benzene, pyridine, or pyrimidine rings, allowing chemists to modulate physicochemical properties like polarity and metabolic stability while maintaining the necessary geometry for target binding.[3]
-
Modulation of Properties: The four carbon atoms on the pyrazine ring can be readily substituted, providing a powerful handle to fine-tune properties such as solubility, lipophilicity, and metabolic profile.[2][7]
The introduction of an amine substituent further enhances the chemical diversity and utility of the pyrazine core, introducing a key hydrogen bond donor and a site for further chemical modification. Understanding how these substitutions impact the fundamental physicochemical properties is therefore paramount for any drug development professional working with this scaffold.
Acidity and Basicity (pKa): The Protonation Gatekeeper
The basicity of the pyrazine amine scaffold is a critical determinant of its behavior in a biological system. The pKa value dictates the ionization state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and ability to interact with its biological target.[8]
The parent pyrazine is a weak base with a pKa of approximately 0.65 for the first protonation.[3] The two nitrogen atoms deactivate the ring towards electrophilic attack.[2][7] The introduction of an amino group, a strong electron-donating group, significantly increases the basicity of the molecule. The position of the amino group and the nature of other substituents on the ring will further modulate the pKa.
Causality in pKa Modulation
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH2), alkyl, or methoxy (-OCH3) groups increase the electron density on the ring nitrogens, making them more basic and thus increasing the pKa.
-
Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl), cyano (-CN), or carboxamide (-CONH2) groups decrease the electron density on the ring nitrogens, making them less basic and lowering the pKa.
This predictable modulation is a key tool in drug design. For instance, optimizing the pKa of a kinase inhibitor can ensure that it is in the correct protonation state to form a salt bridge with an acidic residue (e.g., aspartate) in the active site, thereby increasing binding affinity.
Table 1: pKa Values of Pyrazine and Selected Derivatives
| Compound | Substituent(s) | pKa | Reference |
| Pyrazine | None | 0.65 | [3] |
| Pyridazine | None | 2.3 | [9] |
| Pyrimidine | None | 1.3 | [9] |
| Pyrazinamide | 2-carboxamide | Neutral in aqueous solution | [10] |
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is the gold-standard method for accurately determining pKa values. The choice of this method is based on its precision and ability to provide thermodynamic pKa values.
Methodology:
-
Preparation: A precisely weighed sample of the substituted pyrazine amine is dissolved in a suitable solvent (often a co-solvent system like methanol/water to ensure solubility).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
Measurement: A calibrated pH electrode monitors the pH of the solution as the titrant is added incrementally.
-
Data Analysis: The equivalence points are determined from the titration curve (pH vs. volume of titrant). The pKa is calculated from the pH at the half-equivalence point using the Henderson-Hasselbalch equation.
-
Validation: The system is validated using a compound with a known pKa (e.g., pyridine) to ensure the accuracy of the instrumentation and methodology.
Lipophilicity (logP/logD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial ADME (Absorption, Distribution, Metabolism, and Excretion) property.[8] It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable molecules like pyrazine amines, the distribution coefficient (logD) is more relevant as it considers all ionic and neutral species at a specific pH.
A "balanced" hydrophilic-lipophilic character is essential for a successful drug.[11] High lipophilicity can improve membrane permeability and cell uptake but may also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[11][12] Substituents on the pyrazine amine core are strategically chosen to achieve an optimal logP/logD value.
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method is a traditional and reliable technique for measuring logP, chosen for its direct measurement of the partitioning equilibrium.
Methodology:
-
System Preparation: Equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 are pre-saturated with each other by vigorous mixing, followed by separation. This ensures thermodynamic equilibrium.
-
Compound Addition: The substituted pyrazine amine is dissolved in one of the phases (typically the one in which it is more soluble).
-
Equilibration: The two-phase system is shaken or agitated at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is accurately measured, usually by UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as log([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Diagram 1: Experimental Workflow for logP Determination
Caption: Workflow for Shake-Flask logP Determination.
Computational Prediction of Physicochemical Properties
In early drug discovery, computational tools are indispensable for predicting physicochemical properties for large libraries of virtual compounds, allowing for prioritization before synthesis.[8][11][13][14] Algorithms use fragment-based or whole-molecule approaches to estimate properties like logP, pKa, and solubility based on the chemical structure.[12] These predictions help researchers design molecules with more desirable "drug-like" properties from the outset.[8][11]
Aqueous Solubility: The Cornerstone of Bioavailability
Aqueous solubility is a critical physicochemical property that influences drug dissolution, absorption, and ultimately, bioavailability.[11][15] Poorly soluble compounds often exhibit low and variable absorption, posing significant challenges for formulation development.[12][16]
The solubility of substituted pyrazine amines is governed by a balance of factors:
-
Molecular Polarity: The polar pyrazine core and amine group contribute to water solubility through hydrogen bonding.[17] For example, pyrazine-2-carboxamide is soluble in water due to its ability to form hydrogen bonds.[17]
-
Lipophilic Substituents: The addition of non-polar, lipophilic substituents (e.g., long alkyl chains, aryl groups) will generally decrease aqueous solubility.
-
Crystal Packing (Solid State): The energy required to break the crystal lattice (lattice energy) directly impacts solubility. Strong intermolecular interactions in the crystal, such as extensive hydrogen bonding, can lead to high melting points and low solubility.[17][18]
-
pH and pKa: For ionizable compounds, solubility is highly pH-dependent. Generally, the salt form of an amine (at a pH below its pKa) is significantly more soluble than the neutral form.
Table 2: Solubility Data for Pyrazinamide
| Compound | Solvent | Solubility | Reference |
| Pyrazinamide | Water (25 °C) | 15,000 mg/L | [10] |
| Pyrazinamide | DMSO | ≥ 50 mg/mL | [19] |
Experimental Protocol: Kinetic Solubility Assay
For high-throughput screening in early drug discovery, kinetic solubility assays are preferred over thermodynamic methods due to their speed and lower material requirements. This method measures the solubility of a compound precipitating out of a supersaturated solution.
Methodology:
-
Stock Solution: A high-concentration stock solution of the test compound is prepared in 100% DMSO.
-
Dilution: A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., PBS pH 7.4). This creates a supersaturated solution, from which the compound will precipitate.
-
Equilibration: The solution is shaken for a defined period (e.g., 1-2 hours) to allow for precipitation to reach a steady state.
-
Filtration: The solution is filtered through a filter plate to remove the precipitated solid.
-
Quantification: The concentration of the compound remaining in the filtrate (the soluble fraction) is determined by a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
Validation: The assay is validated using compounds with known high and low solubility to define the dynamic range and reliability of the method.
Solid-State Properties: Crystal Structure and Polymorphism
The solid-state properties of an Active Pharmaceutical Ingredient (API) are critically important, influencing its stability, dissolution rate, and manufacturability.[20][21] For substituted pyrazine amines, the arrangement of molecules in the crystal lattice is dictated by intermolecular forces, primarily hydrogen bonds and π-π stacking interactions.[22][23][24]
-
Crystal Engineering: By understanding these interactions, scientists can engage in crystal engineering, for instance, by forming co-crystals with other molecules (conformers) to deliberately alter physicochemical properties like solubility and dissolution rate.[18]
-
Polymorphism: A single compound can often crystallize in multiple different forms, known as polymorphs. Each polymorph has a distinct crystal lattice and, consequently, different physical properties (e.g., solubility, melting point, stability). Identifying and controlling the desired polymorph is a crucial aspect of pharmaceutical development.
Experimental Protocol: Single-Crystal X-Ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. This information is invaluable for understanding intermolecular interactions and confirming molecular structure.
Methodology:
-
Crystal Growth: A high-quality single crystal of the substituted pyrazine amine must be grown. This is often the most challenging step and can be achieved through methods like slow evaporation, vapor diffusion, or cooling crystallization.[24]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods.
-
Structure Refinement: The atomic model is refined to achieve the best possible fit with the experimental data.
-
Analysis: The final structure reveals precise bond lengths, bond angles, and details of intermolecular interactions, such as the hydrogen-bonding network that defines the crystal packing.[22][24]
Diagram 2: Role of Physicochemical Properties in Drug Development
Caption: Interplay of physicochemical properties in drug development.
Application in Kinase Inhibition: A Case Study
The principles outlined above are perfectly illustrated in the development of pyrazine-based kinase inhibitors. Protein kinases are crucial nodes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer.[4][5] Many inhibitors are designed to be ATP-competitive, binding in the same pocket as ATP.[4]
A common binding motif involves one of the pyrazine's nitrogen atoms acting as a hydrogen bond acceptor with an NH group on a backbone amino acid in the kinase "hinge region".[3] The amine substituent often forms a second hydrogen bond. The rest of the molecule is optimized for lipophilic and other interactions within the pocket. The solubility must be sufficient for oral administration, and the pKa must be tuned to ensure the molecule is in the correct charge state for optimal binding and cell penetration.[25]
Diagram 3: Pyrazine Amine Binding in a Kinase Active Site
Caption: Key hydrogen bonds for a pyrazine amine kinase inhibitor.
Conclusion
The physicochemical properties of substituted pyrazine amines are not merely abstract parameters but are the fundamental drivers of a molecule's therapeutic potential. A deep, mechanistic understanding of how substitutions on the pyrazine core influence pKa, lipophilicity, solubility, and crystal packing is essential for the modern drug discovery scientist. By employing a suite of robust experimental and computational characterization techniques, researchers can rationally design and select candidates with optimized properties, thereby increasing the probability of developing safe, effective, and bioavailable medicines. The pyrazine ring, when skillfully decorated, will undoubtedly continue to be a mainstay in the development of targeted therapies for years to come.
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Exploratory Synthesis of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine Analogs: A Strategic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine heterocycle is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding interactions makes it a privileged scaffold in drug design.[1][3] This guide provides an in-depth, strategic exploration of the synthesis of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine and its analogs. Moving beyond a simple recitation of protocols, we delve into the underlying chemical logic, offering field-proven insights into strategic planning, reaction optimization, and troubleshooting. We present robust, adaptable methodologies for constructing the core scaffold and for systematically diversifying its structure at key positions, empowering researchers to build compound libraries for structure-activity relationship (SAR) studies. This document is designed to serve as a practical and authoritative resource for scientists engaged in the discovery and development of novel pyrazine-based therapeutics.
Strategic Framework: Retrosynthesis and Diversification
The target molecule, 2-Methyl-2-(pyrazin-2-yl)propan-1-amine, possesses three primary regions for analog development: the pyrazine ring (A), the quaternary carbon center (B), and the terminal primary amine (C). A successful exploratory synthesis campaign requires a strategy that not only builds the core structure efficiently but also provides facile access to a diverse range of analogs.
Our retrosynthetic analysis prioritizes a convergent approach. The most logical and versatile strategy involves the formation of the C-C bond between the pyrazine ring and the neopentyl amine side chain. This disconnection allows for the independent synthesis and subsequent coupling of a pyrazine precursor and a side-chain synthon, maximizing flexibility for analog generation.
The primary amine serves as a critical handle for late-stage functionalization, enabling the rapid synthesis of amides, sulfonamides, and secondary or tertiary amines through well-established protocols. This late-stage diversification is highly efficient for probing the SAR of the pharmacophore's southern region.
Below is a visualization of the overarching synthetic strategy, highlighting the key disconnection and points of diversification.
Caption: Retrosynthetic analysis and diversification strategy.
Synthesis of the Core Scaffold: A Validated Protocol
Our recommended pathway to the core scaffold, 2-Methyl-2-(pyrazin-2-yl)propan-1-amine, proceeds in two high-yielding steps from commercially available 2-chloropyrazine and isobutyronitrile. This approach is robust, scalable, and avoids the use of highly sensitive organometallic reagents. The key transformation is a nucleophilic aromatic substitution (SNAr) to form the critical C-C bond, followed by a standard nitrile reduction.
Caption: Workflow for the synthesis of the core scaffold.
Step 1: Synthesis of 2-Methyl-2-(pyrazin-2-yl)propanenitrile
Causality: The choice of Lithium Diisopropylamide (LDA) as the base is critical. LDA is a strong, non-nucleophilic base, which allows for the clean deprotonation of isobutyronitrile to form the carbanion without competing addition to the nitrile group. The reaction is performed at -78 °C to ensure the stability of the generated carbanion and to control the exothermic SNAr reaction with the electron-deficient 2-chloropyrazine.
Experimental Protocol:
-
To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 eq.) followed by the dropwise addition of n-butyllithium (1.05 eq., 2.5 M in hexanes). Stir the solution at -78 °C for 30 minutes to pre-form LDA.
-
Add isobutyronitrile (1.0 eq.) dropwise to the LDA solution. A color change is typically observed. Stir for 1 hour at -78 °C to ensure complete carbanion formation.
-
Add a solution of 2-chloropyrazine (1.2 eq.) in anhydrous THF (20 mL) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.[4][5]
Step 2: Reduction to 2-Methyl-2-(pyrazin-2-yl)propan-1-amine
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting the nitrile to a primary amine. Alternatively, catalytic hydrogenation using Raney Nickel is a viable, often milder, method that can be advantageous for large-scale synthesis, avoiding the need for a careful aqueous workup associated with metal hydrides.
Experimental Protocol (using LiAlH₄):
-
To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF (80 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of 2-Methyl-2-(pyrazin-2-yl)propanenitrile (1.0 eq.) in anhydrous THF (30 mL) dropwise.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography if necessary.
| Problem | Potential Cause | Troubleshooting Solution |
| Low yield in Step 1 | Incomplete deprotonation of isobutyronitrile. | Ensure n-BuLi is properly titrated. Allow sufficient time for LDA formation and subsequent deprotonation. |
| Side reactions (e.g., polymerization). | Maintain low temperature (-78 °C) during addition of the electrophile.[6] | |
| Incomplete reduction in Step 2 | Deactivated LiAlH₄ or catalyst. | Use a fresh, unopened bottle of LiAlH₄. Ensure Raney Ni is active if using hydrogenation. |
| Insufficient reaction time or temperature. | Increase reflux time or consider a more powerful reducing agent system if necessary. | |
| Purification challenges | Product is a polar amine. | For chromatography, consider adding a small percentage of triethylamine (0.5-1%) to the eluent to prevent tailing on silica gel. |
| Table 1: Troubleshooting Guide for Core Scaffold Synthesis. |
Exploratory Analog Synthesis
With a robust route to the core scaffold established, the focus shifts to generating a library of analogs.
Diversification of the Pyrazine Ring
The most effective strategy for creating analogs with varied pyrazine substituents is to begin the synthesis with an appropriately substituted 2-chloropyrazine. Many such precursors are commercially available. For more novel substitutions, modern synthetic methods offer efficient routes. One particularly powerful and environmentally benign method is the manganese-catalyzed acceptorless dehydrogenative coupling of 2-amino alcohols, which directly yields 2,5-disubstituted pyrazines.[7][8]
Protocol: Manganese-Catalyzed Synthesis of 2,5-Disubstituted Pyrazines[8]
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst (e.g., [Mn(PNP-pincer)Br(CO)₂], 2 mol%).
-
Add the desired 2-amino alcohol substrate (1.0 mmol) and a base (e.g., potassium hydride, 3 mol%).
-
Add anhydrous toluene (5 mL) and seal the tube.
-
Heat the reaction mixture at 150 °C for 24 hours.
-
After cooling, quench the reaction, extract the product with an organic solvent, and purify by chromatography.
-
The resulting substituted pyrazine can then be halogenated (e.g., using NCS or NBS) to generate the required precursor for the core synthesis.
| Substituted 2-Chloropyrazine Precursor | Resulting Analog Core Structure |
| 2-Chloro-5-methylpyrazine | 2-Methyl-2-(5-methylpyrazin-2-yl)propan-1-amine |
| 2-Chloro-6-phenylpyrazine | 2-Methyl-2-(6-phenylpyrazin-2-yl)propan-1-amine |
| 2,6-Dichloropyrazine | 2-(6-Chloropyrazin-2-yl)-2-methylpropan-1-amine |
| Table 2: Representative Substituted Pyrazine Precursors for Analog Synthesis. |
Late-Stage Functionalization of the Primary Amine
The primary amine of the core scaffold is an ideal point for rapid, late-stage diversification to explore SAR. Standard amine derivatization reactions can be employed to generate a wide array of analogs.
Caption: Workflow for analog generation via primary amine modification.
Protocol: Reductive Amination Causality: This method is preferred for N-alkylation due to its mild conditions and broad substrate scope, avoiding the over-alkylation often seen with alkyl halides. Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the in situ-formed iminium ion without reducing the starting aldehyde.
-
Dissolve the core scaffold (1.0 eq.) and a desired aldehyde or ketone (1.1 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add acetic acid (0.1 eq.) to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify by chromatography.
| Reagent Type | Example Reagent | Resulting Functional Group | Analog Class |
| Aldehyde | Benzaldehyde | -NH-CH₂-Ph | Secondary Amine |
| Acyl Chloride | Acetyl Chloride | -NH-C(O)-CH₃ | Amide |
| Sulfonyl Chloride | Tosyl Chloride | -NH-S(O)₂-Tol | Sulfonamide |
| Isocyanate | Phenyl Isocyanate | -NH-C(O)-NH-Ph | Urea |
| Table 3: Representative Reagents for N-Functionalization and Expected Products. |
Conclusion
This guide outlines a comprehensive and logically sound framework for the exploratory synthesis of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine analogs. By employing a convergent strategy centered on a robust SNAr/reduction sequence, researchers can efficiently access the core scaffold. The true power of this approach lies in its inherent flexibility, allowing for systematic diversification of both the pyrazine ring and the terminal amine. The detailed, causality-driven protocols and troubleshooting guides provided herein are designed to empower medicinal chemists to rapidly generate diverse compound libraries, accelerating the journey of drug discovery.
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Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-9. [Link]
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Talukdar, D., et al. (2014). Greener approach toward one pot route to pyrazine synthesis. Cogent Chemistry, 1(1), 989088. [Link]
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A Senior Application Scientist's Guide to Preliminary Cytotoxicity Assessment of Novel Pyrazine Compounds
Abstract
Pyrazine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The preliminary assessment of cytotoxicity is a critical initial step in the drug discovery pipeline, providing essential data on the potential of these novel compounds to inhibit cancer cell growth and their safety profile towards normal cells.[3][4] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust preliminary cytotoxicity assessment of novel pyrazine compounds. We will delve into the causality behind experimental choices, from cell line selection to the intricacies of various cytotoxicity assays, ensuring a self-validating and scientifically sound approach. This guide emphasizes not just the "how" but the "why," grounding every protocol in established scientific principles and authoritative references.
Introduction: The Rationale for Cytotoxicity Screening of Pyrazine Compounds
Pyrazine scaffolds are prevalent in both natural and synthetic molecules, exhibiting a wide array of biological activities.[5] In the realm of oncology, numerous pyrazine derivatives have demonstrated potent anticancer properties by modulating various cellular pathways.[2][6] For instance, some derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in tumor progression.[7][8] The initial in vitro cytotoxicity screening serves as a fundamental filter in the drug discovery process.[4] It allows for the rapid and cost-effective identification of lead compounds with promising therapeutic potential while simultaneously flagging those with unacceptable levels of toxicity.[9] This early assessment is crucial for guiding further structure-activity relationship (SAR) studies and prioritizing candidates for more extensive preclinical and clinical development.
A well-designed preliminary cytotoxicity study should aim to answer two primary questions:
-
Efficacy: At what concentration do the novel pyrazine compounds exhibit a significant inhibitory effect on cancer cell viability?
-
Selectivity: Do these compounds preferentially target cancer cells over normal, healthy cells?
Answering these questions requires a multi-faceted approach, incorporating carefully selected cell lines and a battery of validated cytotoxicity assays.
Strategic Cell Line Selection: The Foundation of a Meaningful Assay
The choice of cell lines is arguably one of the most critical factors in a cytotoxicity study, as it directly influences the relevance and translatability of the findings.[10][11] The selection should be guided by the specific research objectives and the intended therapeutic application of the pyrazine compounds.
Cancer Cell Lines: Modeling the Disease
For assessing anticancer potential, a panel of cancer cell lines representing different tumor types is recommended. This approach provides a broader understanding of the compound's spectrum of activity. For example, when investigating novel pyrazine derivatives, one might select:
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a model for hormone-responsive breast cancer.[7]
-
A549: A human lung carcinoma cell line, representing non-small cell lung cancer.[5][12]
-
HepG2: A human liver carcinoma cell line, which is also valuable for assessing potential hepatotoxicity.[13]
-
HCT116: A human colon cancer cell line.[1]
Using multiple cancer cell lines helps to identify compounds with broad-spectrum activity versus those with specificity for a particular cancer type.
Normal Cell Lines: Assessing the Safety Profile
To evaluate the selectivity of the novel pyrazine compounds, it is essential to include non-cancerous cell lines in the screening panel.[12] This allows for a preliminary assessment of the therapeutic window—the concentration range where the compound is toxic to cancer cells but not to normal cells. Commonly used normal cell lines include:
-
hTERT Gingival Fibroblasts: An immortalized human fibroblast cell line that serves as a good model for normal connective tissue.[10]
-
H9c2: A rat heart myoblast cell line, often used to screen for potential cardiotoxicity.[11][12]
The inclusion of normal cell lines is a critical step in de-risking a compound for further development.
Core Cytotoxicity Assays: A Multi-Parametric Approach
No single assay can provide a complete picture of a compound's cytotoxic effects.[14] Therefore, a multi-parametric approach employing at least two mechanistically distinct assays is highly recommended. This strategy provides a more robust and validated assessment of cytotoxicity.
Metabolic Viability Assays: Gauging Cellular Health
Metabolic assays are among the most common methods for assessing cell viability.[14] They rely on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity.[15][16] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step MTT Assay Protocol: [17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with a serial dilution of the novel pyrazine compounds for a specified duration (e.g., 24, 48, or 72 hours).[17] Include appropriate vehicle controls (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[17][18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[17][19]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution and then measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[15][17]
The alamarBlue™ assay is another popular method that utilizes the reducing power of living cells to measure viability.[20] The active ingredient, resazurin, is a non-fluorescent blue dye that is reduced by metabolically active cells to the highly fluorescent pink compound, resorufin.[20]
Step-by-Step alamarBlue™ Assay Protocol: [21][22]
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
alamarBlue™ Addition: Add alamarBlue™ reagent to each well, typically at 10% of the culture volume.[22]
-
Incubation: Incubate the plate for 1 to 4 hours (or longer for 3D cultures) at 37°C, protected from light.[21][23]
-
Fluorescence or Absorbance Reading: Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm and 600 nm.[22]
Membrane Integrity Assays: Detecting Cell Death
These assays measure the leakage of intracellular components into the culture medium, which is a hallmark of cell membrane damage and necrosis.[3][24]
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[25][26] The LDH assay is a colorimetric method that quantifies the amount of LDH released, which is directly proportional to the number of dead or damaged cells.[26]
Step-by-Step LDH Assay Protocol: [26][27]
-
Cell Seeding and Treatment: Prepare cell cultures and treat with compounds as described for the metabolic assays. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[27]
-
Supernatant Collection: After treatment, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Stop Reaction and Read Absorbance: Add the stop solution and measure the absorbance at 490 nm.
Data Analysis and Interpretation: From Raw Data to Actionable Insights
Calculating Percentage Viability
For all assays, the raw absorbance or fluorescence data needs to be converted into percentage viability relative to the untreated control. The following formula is used:
% Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_untreated - Absorbance_blank)] * 100
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key metric that represents the concentration of a compound required to inhibit a biological process by 50%.[28][29] In the context of cytotoxicity, it is the concentration that reduces cell viability by 50%.[28] IC50 values are typically determined by plotting the percentage viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response curve).[28][30]
A lower IC50 value indicates a more potent compound.[31]
| Compound | Cell Line | IC50 (µM) |
| Pyrazine Derivative A | MCF-7 | 5.2 |
| Pyrazine Derivative A | A549 | 8.9 |
| Pyrazine Derivative A | hTERT Fibroblast | > 50 |
| Pyrazine Derivative B | MCF-7 | 15.7 |
| Pyrazine Derivative B | A549 | 22.1 |
| Pyrazine Derivative B | hTERT Fibroblast | > 100 |
Table 1: Example of IC50 data for two novel pyrazine compounds against cancer and normal cell lines.
Visualizing the Workflow
A well-defined experimental workflow is crucial for obtaining reproducible results.
Caption: High-level workflow for preliminary cytotoxicity assessment.
Troubleshooting Common Issues
Even with well-defined protocols, issues can arise. Here are some common problems and their solutions:
-
High Variability Between Replicates: This often points to inconsistent cell seeding or pipetting errors.[32] Ensure a homogenous cell suspension and careful pipetting.
-
Low Absorbance/Fluorescence Signal: This could be due to low cell density or insufficient incubation time with the assay reagent.[32] Optimize cell seeding density and incubation times for each cell line.
-
High Background Signal: Contamination (bacterial or yeast) or interference from components in the culture medium (like phenol red) can cause high background.[32] Use phenol red-free medium for the assay and maintain aseptic technique.
Conclusion and Future Directions
The preliminary cytotoxicity assessment is a foundational component of the preclinical evaluation of novel pyrazine compounds. By employing a strategic selection of cell lines and a multi-parametric assay approach, researchers can generate reliable and meaningful data to guide the drug discovery process. Compounds that demonstrate potent and selective cytotoxicity against cancer cells can then be advanced to more complex studies, including mechanistic investigations, in vivo efficacy models, and formal safety pharmacology assessments. This rigorous, step-by-step approach, grounded in scientific principles, ensures that only the most promising candidates proceed, ultimately saving time and resources in the quest for new and effective cancer therapies.
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Hou, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. Available from: [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]
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Cui, X., et al. (2018). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. International Journal of Molecular Sciences, 19(10), 2994. Available from: [Link]
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Rao, Y. J., et al. (2024). Synthesis and anticancer studies of novel benzimidazole/benzoxazole-pyrazine derivatives. Arkivoc, 2024(8), 202412241. Available from: [Link]
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Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 405-408. Available from: [Link]
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Legrand, C., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Methods in Molecular Biology, 1601, 19-24. Available from: [Link]
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Uotani, K., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine, 12(4), 2343-2348. Available from: [Link]
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Riss, T. L., et al. (2019). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 14(11), 1145-1157. Available from: [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4478. Available from: [Link]
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Riss, T. L., & Moravec, R. A. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available from: [Link]
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Available from: [Link]
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Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Available from: [Link]
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Rostampour, M., et al. (2021). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1735-1744. Available from: [Link]
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Wark, J. R., et al. (2021). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. BMC Cancer, 21(1), 1034. Available from: [Link]
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Foreword: The Imperative of Chirality in Modern Drug Development
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Topic: Discovery of New Pyrazine Derivatives with Potential Therapeutic Activity
An In-Depth Technical Guide for Drug Development Professionals
Foreword: The Pyrazine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in drug discovery.[1] Its unique electronic properties, metabolic stability, and ability to serve as both a hydrogen bond acceptor and a core for diverse functionalization have cemented its role in a multitude of therapeutic agents.[2] Marketed drugs containing the pyrazine nucleus, such as the anticancer agent Bortezomib, the antiviral Paritaprevir, and the essential antitubercular drug Pyrazinamide, underscore the clinical significance of this versatile heterocycle.[3][4] This guide, intended for researchers and drug development professionals, provides a technical overview of the modern workflow for discovering novel pyrazine derivatives, from conceptualization and synthesis to biological validation and optimization. We will delve into the causality behind experimental choices, presenting a logical and self-validating framework for identifying next-generation therapeutics.
Rational Design & In-Silico Screening: The Digital Blueprint
The journey to a novel therapeutic agent no longer begins at the lab bench but in the digital realm. A structure-based drug design approach is paramount for pyrazine derivatives, as their rigid core allows for predictable interactions within a target's binding site.[5] Computational studies have revealed common drug-target interaction patterns for pyrazines, making them excellent candidates for in-silico modeling.[3][6]
The primary objective is to generate a focused library of virtual compounds with a high probability of biological activity, thereby maximizing resource efficiency. This process begins with identifying a therapeutic target known to be modulated by heterocyclic compounds. Kinases, for example, are a well-established target class for pyrazine-based inhibitors due to the pyrazine nitrogen's ability to form critical hydrogen bonds in the hinge region of the ATP binding pocket.[2][7]
Workflow for In-Silico Screening and Lead Prioritization
Caption: A typical in-silico workflow for the rational design of pyrazine inhibitors.
Causality in In-Silico Protocol Design
-
Target Selection: The choice of target is critical. For instance, PIM-1 kinase is implicated in several malignancies, and its crystal structure is available, making it an ideal candidate for structure-based design.[8] Molecular docking studies of pyrazine derivatives into the PIM-1K active site have identified key hydrogen bond interactions with residues like Glu171 and Lys67, providing a clear hypothesis for achieving potency.[8][9]
-
Molecular Docking: This step simulates the binding of the virtual pyrazine derivatives to the target protein. The output, a binding affinity score (e.g., kcal/mol), provides a quantitative estimate of potency.[10] For example, a study on pyrazine-pyridone derivatives identified compound 5d with a high binding affinity (S = -7.4519 kcal/mol) against a bacterial target (PDB: 4DUH), predicting its strong antibacterial potential, which was later confirmed experimentally.[10][11]
-
ADME/Tox Filtering: A compound with high potency but poor pharmacokinetic properties is destined to fail. The SwissADME tool is used to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity.[10] This step is a self-validating filter; it ensures that resources are not wasted on synthesizing compounds that are unlikely to be bioavailable or are potentially toxic, thereby increasing the success rate of the campaign.
Chemical Synthesis: From Virtual to Tangible
Following the selection of promising candidates from in-silico screening, the next phase is chemical synthesis. The pyrazine core allows for a wide array of synthetic modifications, making it amenable to the creation of diverse chemical libraries. Modern synthetic strategies often employ robust and high-yield reactions that are tolerant of various functional groups.
Key Synthetic Methodologies
The synthesis of substituted pyrazines often involves intermolecular or intramolecular cyclization reactions.[12] However, for creating libraries of analogs for Structure-Activity Relationship (SAR) studies, late-stage functionalization of a common pyrazine core is more efficient. Cross-coupling reactions are indispensable tools in this regard.[13]
-
Suzuki Coupling: Ideal for forming carbon-carbon bonds. A halo-pyrazine (e.g., 2-chloropyrazine) can be coupled with a wide variety of boronic acids or esters to introduce aryl or heteroaryl substituents. This reaction is favored for its mild conditions and tolerance of diverse functional groups.
-
Buchwald-Hartwig Amination: Used to form carbon-nitrogen bonds. This reaction allows for the coupling of halo-pyrazines with a vast range of primary or secondary amines, enabling the exploration of different amine substituents that can significantly impact biological activity and physical properties.
Protocol: Synthesis of a 2-amino-5-arylpyrazine Derivative via Sequential Coupling
This protocol exemplifies a common strategy to build molecular diversity around the pyrazine scaffold.
-
Starting Material: 2-amino-5-bromopyrazine.
-
Reaction Setup: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 2-amino-5-bromopyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent mixture of toluene and 2M aqueous sodium carbonate.
-
Reaction Execution: Heat the mixture to 90°C and stir for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-arylpyrazine derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This self-validating protocol includes clear monitoring (TLC/LC-MS) and purification steps, with final structural confirmation ensuring the identity and purity of the synthesized compound before it proceeds to biological evaluation.
Biological Evaluation: Validating Therapeutic Potential
Once synthesized, the pyrazine derivatives must be tested to validate the in-silico predictions and quantify their biological activity. This is typically achieved through a tiered screening cascade, starting with broad, high-throughput assays and progressing to more complex, disease-relevant models.[14]
High-Throughput Screening (HTS) Cascade
Caption: A tiered high-throughput screening cascade for pyrazine derivatives.
Example Protocols for Key Therapeutic Areas
Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[12][15][16]
A. Anticancer Activity: Cell Proliferation Assay
-
Causality: Many pyrazine derivatives function as kinase inhibitors, which block signaling pathways essential for cancer cell growth.[1][7] Therefore, a direct measure of their effect on cancer cell proliferation is a logical and crucial validation step.
-
Protocol (MTT Assay):
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[17]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazine derivatives (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
B. Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Causality: The emergence of drug-resistant bacteria necessitates novel antimicrobial agents. Pyrazines have shown promising activity against various bacterial strains.[1][10] The MIC assay is the gold standard for quantifying the potency of a potential new antibiotic.
-
Protocol (Microbroth Dilution):
-
Compound Preparation: Prepare serial two-fold dilutions of the pyrazine compounds in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1] This can be determined visually or by using a viability indicator like Alamar Blue.[1]
-
Structure-Activity Relationship (SAR) & Lead Optimization
The initial screening identifies "hit" compounds. The subsequent phase, lead optimization, aims to systematically modify the structure of these hits to improve potency, selectivity, and pharmacokinetic properties. This is guided by Structure-Activity Relationship (SAR) studies.[18][19]
The causality is direct: by observing how specific changes to the molecule's structure affect its biological activity, we can deduce which chemical features are essential for the desired effect. For pyrazine derivatives, SAR exploration typically involves modifying the substituents at the 2, 3, 5, and 6 positions of the ring.
Example of SAR Analysis
Consider a series of pyrazine-chalcone hybrids evaluated for anticancer activity. By systematically changing substituents on the chalcone moiety and observing the impact on IC₅₀ values against various cell lines, a clear SAR can be established.
| Compound ID | R1 Substituent | Cancer Cell Line | IC₅₀ (µM)[15][17] |
| 46 | 4-Cl | MCF-7 (Breast) | 9.1 |
| 46 | 4-Cl | BPH-1 (Prostate) | 10.4 |
| 47 | 4-OCH₃ | PC12 (Neuronal) | 16.4 |
| 48 | 3,4,5-(OCH₃)₃ | BEL-7402 (Liver) | 10.74 |
-
Analysis: From this limited data, we can hypothesize that an electron-withdrawing group (Cl) at the 4-position of the phenyl ring might be favorable for activity against MCF-7 cells. In contrast, multiple methoxy substitutions also yield potent compounds, suggesting that steric and electronic factors are both at play and are dependent on the target cell line.[15][17] This type of analysis guides the next round of synthesis, perhaps by exploring other halogens or different patterns of methoxy substitution.[20]
Conclusion and Future Directions
The discovery of novel pyrazine derivatives is a dynamic and structured process that seamlessly integrates computational design, advanced synthetic chemistry, and rigorous biological evaluation. The inherent versatility of the pyrazine scaffold continues to make it a highly attractive starting point for developing therapies against a wide range of diseases, from cancer to infectious diseases.[12][17]
Future efforts will increasingly leverage machine learning and artificial intelligence to build more predictive QSAR models, allowing for the design of compounds with higher potency and better drug-like properties from the outset.[18] Furthermore, exploring novel biological targets for pyrazine derivatives beyond the well-trodden path of kinase inhibition will undoubtedly open new therapeutic avenues.[15] The principles and protocols outlined in this guide provide a robust framework for researchers to continue unlocking the immense therapeutic potential held within the pyrazine nucleus.
References
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MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
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Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
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Huigens, R.W., III, et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]
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Miniyar, P.B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. ResearchGate. Available at: [Link]
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Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Available at: [Link]
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Sahu, R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. Available at: [Link]
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Pathak, S., Agrawal, N., & Gaur, S. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry. Available at: [Link]
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Elmorsy, M.R., et al. (2025). Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. BMC Chemistry. Available at: [Link]
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Asati, V., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Semantic Scholar. (2025). Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. Semantic Scholar. Available at: [Link]
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Soualmia, F., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica. Available at: [Link]
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Okuyama, K., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. ACS Chemical Neuroscience. Available at: [Link]
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The Pyrazine Core: A Technical Guide to Unraveling Structure-Activity Relationships for Next-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties and structural versatility have established it as a "privileged scaffold," a core molecular framework that confers biological activity across a wide range of targets.[4] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antitubercular activities.[1][4][5][6][7]
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrazine-based molecules. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between chemical structure and biological function, offering field-proven insights for the rational design of novel therapeutics. The methodologies and principles outlined herein are designed to empower researchers to navigate the intricate landscape of pyrazine chemistry and unlock its full therapeutic potential.
I. The Pyrazine Scaffold: A Hub of Biological Activity
The pyrazine nucleus is more than just an inert molecular backbone; its physicochemical properties are integral to its biological function. The two nitrogen atoms act as hydrogen bond acceptors, a critical interaction for binding to many biological targets, particularly the hinge region of protein kinases.[8][9] Furthermore, the electron-deficient nature of the pyrazine ring can enhance metabolic stability and solubility, desirable properties for drug candidates.[10]
Pyrazine-based compounds have been successfully developed as inhibitors of various enzymes, modulators of receptor function, and even as agents that disrupt protein-protein interactions. A significant portion of research has focused on their role as kinase inhibitors, where the pyrazine core often serves as an ATP-competitive scaffold.[11][12][13]
Key Biological Targets and Therapeutic Areas:
-
Oncology: Pyrazine derivatives are extensively investigated as anticancer agents.[7][14] They have been shown to target various hallmarks of cancer, including cell proliferation, angiogenesis, and metastasis.[15] A notable example is the FDA-approved proteasome inhibitor Bortezomib, which contains a pyrazine moiety and is used in the treatment of multiple myeloma.[2]
-
Infectious Diseases: The anti-mycobacterial activity of pyrazine derivatives is well-established, with pyrazinamide being a first-line drug for the treatment of tuberculosis.[16][17][18][19] Research is ongoing to develop new pyrazine-based antimicrobials to combat drug-resistant pathogens.[20][21]
-
Inflammation and Immunology: Certain pyrazine derivatives exhibit potent anti-inflammatory properties, suggesting their potential in treating a range of inflammatory conditions.[1][5][6]
-
Central Nervous System (CNS) Disorders: The pyrazine scaffold has also been explored for its activity on CNS targets, including neuropeptide S receptor antagonists with potential applications in treating substance abuse disorders.[22][23]
II. Deciphering the SAR: A Systematic Approach
The investigation of the SAR of pyrazine-based molecules is a multifaceted process that integrates chemical synthesis, biological evaluation, and computational modeling. The goal is to understand how modifications to the pyrazine core and its substituents influence potency, selectivity, and pharmacokinetic properties.
A. Strategic Chemical Modification
The pyrazine ring offers multiple positions for substitution, allowing for a systematic exploration of the chemical space. Common synthetic strategies involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, as well as various cross-coupling reactions to introduce diverse substituents.[5][24]
A General Workflow for SAR Investigation:
B. Case Study: SAR of Pyrazine-Based Kinase Inhibitors
Protein kinases are a major class of drug targets, and numerous pyrazine-based kinase inhibitors have been developed.[11][12][13] A common binding mode involves the pyrazine nitrogen forming a hydrogen bond with the kinase hinge region.[8]
Illustrative SAR of a Generic Pyrazine Kinase Inhibitor:
| Position of Substitution | Type of Substituent | Effect on Activity | Rationale |
| R1 (e.g., C2-position) | Small, hydrophobic group | Often enhances potency | Fills a hydrophobic pocket in the ATP-binding site. |
| R2 (e.g., C3-position) | Aromatic or heteroaromatic ring | Can increase potency and selectivity | Forms additional interactions (e.g., π-stacking) with the protein. |
| R3 (e.g., C5-position) | Hydrogen or small alkyl group | Bulky groups may decrease activity | Steric hindrance can disrupt binding to the hinge region. |
| R4 (e.g., C6-position) | Amine or other hydrogen bond donor/acceptor | Can significantly impact potency and selectivity | Forms specific interactions with solvent-exposed regions or other parts of the protein. |
Signaling Pathway Inhibition by a Pyrazine-Based Kinase Inhibitor:
III. Experimental Protocols: A Foundation for Reliable Data
The integrity of any SAR study hinges on the quality and reproducibility of the experimental data. This section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
A. Synthesis of a Substituted Pyrazine Carboxamide
This protocol describes a general method for the synthesis of pyrazine carboxamide derivatives, a common scaffold in bioactive molecules.[20]
Step 1: Synthesis of Pyrazine-2-carbonyl Chloride
-
To a round-bottom flask, add pyrazine-2-carboxylic acid (1 equivalent) and dry toluene.
-
Slowly add thionyl chloride (1.5 equivalents) to the mixture.
-
Reflux the reaction mixture for 1-2 hours, monitoring for the cessation of gas evolution.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the desired substituted amine (1 equivalent) in a suitable dry solvent (e.g., dichloromethane, THF) in a separate flask.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add a solution of the pyrazine-2-carbonyl chloride (1 equivalent) in the same solvent to the amine solution.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final pyrazine carboxamide derivative.
B. MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[25] It is a standard preliminary assay to evaluate the cytotoxic potential of novel compounds.
-
Cell Seeding: Plate the desired cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in cell culture medium. Add the compounds to the cells at various concentrations, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a Sorenson's glycine buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
IV. Computational Approaches in Pyrazine SAR
Computational chemistry plays an increasingly vital role in accelerating the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can provide valuable insights into the SAR of pyrazine derivatives and guide the design of more potent and selective compounds.[26][27][28]
-
QSAR: This method establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[26] By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, QSAR models can predict the activity of novel, unsynthesized pyrazine derivatives.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For pyrazine-based compounds, docking studies can elucidate the binding mode within the target's active site, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), and rationalize observed SAR trends.[9]
V. Future Perspectives and Conclusion
The pyrazine scaffold continues to be a rich source of novel therapeutic agents. The future of pyrazine-based drug discovery lies in the integration of advanced synthetic methodologies, high-throughput screening, and sophisticated computational tools. A deeper understanding of the molecular mechanisms of action and the continued exploration of novel chemical space around the pyrazine core will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. While much has been accomplished, a complete SAR study for many pyrazine-natural product hybrids is still needed, and detailed investigations may reveal even more active compounds.[1][3]
This guide has provided a comprehensive framework for the investigation of the SAR of pyrazine-based molecules. By embracing a systematic and multidisciplinary approach, researchers can continue to harness the remarkable therapeutic potential of this versatile heterocyclic core.
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An In-Depth Technical Guide to the Initial In Vitro Screening of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine
Abstract
This guide provides a comprehensive framework for the initial in vitro screening of the novel compound, 2-Methyl-2-(pyrazin-2-yl)propan-1-amine. The pyrazine scaffold is a well-established pharmacophore present in numerous biologically active molecules, exhibiting a wide range of therapeutic effects, including anticancer and anti-inflammatory properties.[1][2] This document outlines a strategic, tiered approach to efficiently evaluate the biological potential of this new chemical entity. We will detail the essential preliminary assessments of physicochemical properties and cytotoxicity, followed by a rationally designed panel of both target-based and phenotypic screening assays. The causality behind each experimental choice is explained, and detailed, step-by-step protocols are provided to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals embarking on the early-stage evaluation of novel compounds.
Introduction: The Rationale for Screening 2-Methyl-2-(pyrazin-2-yl)propan-1-amine
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions.[2] This structural motif is of significant interest in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.[3] A multitude of pyrazine-containing compounds have demonstrated potent biological activities, leading to their development as therapeutic agents.[4] Given the prevalence of the pyrazine scaffold in molecules with anticancer and anti-inflammatory effects, an initial in vitro screening of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine is a logical and promising starting point for drug discovery.
This guide will follow a systematic screening cascade, beginning with fundamental characterization and safety profiling, and progressing to more complex functional assays. This approach is designed to maximize the acquisition of meaningful data while conserving resources.
Preliminary Characterization and Compound Management
Before initiating biological assays, it is crucial to characterize the physicochemical properties of the test compound and establish robust compound management procedures. These initial steps are foundational for data quality and reproducibility.
Physicochemical Properties
A basic understanding of the compound's solubility, purity, and stability is essential for accurate assay performance.
-
Solubility: Determine the solubility in aqueous buffers (e.g., phosphate-buffered saline, PBS) and common organic solvents (e.g., dimethyl sulfoxide, DMSO). This information is critical for preparing stock solutions and ensuring the compound remains in solution during assays.
-
Purity: Assess the purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Impurities can lead to misleading biological results.
-
Stability: Evaluate the stability of the compound in the chosen solvent and under storage conditions (e.g., temperature, light exposure). Degradation of the compound can result in a loss of activity or the generation of confounding byproducts.
Compound Management
Proper handling and storage of the compound are critical to maintain its integrity throughout the screening process.
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent (typically DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. The final concentration of the solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Plate Mapping: For high-throughput screening, utilize a clear plate map to document the location of the test compound at various concentrations, as well as positive and negative controls.
Tier 1: Cytotoxicity Profiling
The initial biological assessment should always be a determination of the compound's cytotoxic potential. This establishes a safe concentration range for subsequent, more specific assays and provides a preliminary indication of any potent, non-specific toxicity.[6]
Rationale for Cytotoxicity Screening
Cytotoxicity assays measure the degree to which a compound is toxic to cells. This is a critical first step to:
-
Establish a Therapeutic Window: Determine the concentration range where the compound can be tested for specific biological effects without causing general cell death.
-
Identify Potential Anticancer Activity: For oncology-focused screening, high cytotoxicity against cancer cell lines is a desirable outcome.
-
Flag Non-Specific Toxicity: High cytotoxicity across multiple cell lines may indicate a non-specific mechanism of action, which is generally undesirable for targeted therapies.
Recommended Cytotoxicity Assays
A panel of at least two different cytotoxicity assays with distinct endpoints is recommended to obtain a comprehensive toxicity profile and minimize the risk of assay-specific artifacts.
-
Principle: This colorimetric assay measures the reduction of a tetrazolium salt (MTT or MTS) to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine for 24, 48, or 72 hours. Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Principle: This assay quantifies the amount of LDH, a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane. Increased LDH activity in the supernatant is an indicator of cell death.
-
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the incubation period, collect a sample of the cell culture supernatant from each well.
-
Add the LDH assay reagent to the supernatant samples.
-
Incubate at room temperature to allow for the enzymatic reaction to occur.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Data Presentation: Cytotoxicity Profile
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| A549 (Lung Carcinoma) | MTT | 48 | [Example Value] |
| A549 (Lung Carcinoma) | LDH | 48 | [Example Value] |
| RAW 264.7 (Macrophage) | MTT | 48 | [Example Value] |
| RAW 264.7 (Macrophage) | LDH | 48 | [Example Value] |
| HEK293 (Normal Kidney) | MTT | 48 | [Example Value] |
| HEK293 (Normal Kidney) | LDH | 48 | [Example Value] |
Tier 2: Target-Based and Phenotypic Screening
Based on the established non-toxic concentration range, the next tier of screening involves a combination of target-based and phenotypic assays to elucidate the compound's potential mechanism of action and therapeutic relevance.
The Dual Approach: Target-Based vs. Phenotypic Screening
-
Target-Based Screening: This approach investigates the interaction of the compound with a specific, known biological target (e.g., an enzyme or receptor). It is a hypothesis-driven method that can provide direct evidence of a molecular mechanism.
-
Phenotypic Screening: This approach assesses the effect of the compound on the overall phenotype of a cell or organism, without a preconceived notion of the molecular target. It is a powerful tool for discovering novel mechanisms of action.
The following diagram illustrates the initial screening workflow:
Target-Based Screening Strategy
Given that many pyrazine derivatives have been identified as kinase inhibitors and modulators of G-protein coupled receptors (GPCRs), these are logical starting points for target-based screening.[1][7]
-
Rationale: Protein kinases are key regulators of cellular processes and are frequently dysregulated in cancer and inflammatory diseases.[1]
-
Recommended Assay: An in vitro kinase panel screen against a selection of relevant kinases (e.g., PI3K/Akt/mTOR pathway kinases, JAK/STAT pathway kinases). These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.[8][9]
-
Protocol (General):
-
Incubate the purified kinase enzyme with the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and a specific substrate.
-
After a set incubation time, stop the reaction.
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the compound. Determine the IC50 value for any active kinases.
-
Rationale: GPCRs are a large family of transmembrane receptors involved in a wide range of physiological processes, making them important drug targets.[10]
-
Recommended Assays:
-
cAMP Assay: For Gs or Gi-coupled receptors, measure the intracellular levels of cyclic AMP (cAMP) in response to compound treatment.
-
Calcium Flux Assay: For Gq-coupled receptors, measure the transient increase in intracellular calcium concentration upon receptor activation.
-
-
Protocol (General for cAMP Assay):
-
Use a cell line engineered to express the target GPCR.
-
Treat the cells with the test compound.
-
Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA-based).
-
-
Data Analysis: Determine if the compound acts as an agonist (stimulates a response), antagonist (blocks the response of a known agonist), or inverse agonist (reduces basal receptor activity).
Phenotypic Screening Strategy
Phenotypic screens will be designed to assess the compound's effects on complex cellular processes relevant to cancer and inflammation.
-
Rationale: Chronic inflammation is a hallmark of many diseases. The NF-κB signaling pathway is a central mediator of inflammation.[11]
-
Recommended Assays:
-
Protocol (General for Cytokine Release Assay):
-
Plate RAW 264.7 macrophages and treat with the test compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis: Determine the dose-dependent inhibition of cytokine release by the test compound.
-
Rationale: Cell migration is a key process in cancer metastasis.[15]
-
Recommended Assay: Scratch (Wound Healing) Assay [16]
-
Protocol:
-
Grow a confluent monolayer of a cancer cell line (e.g., MDA-MB-231 for breast cancer) in a multi-well plate.
-
Create a "scratch" or cell-free gap in the monolayer with a sterile pipette tip.
-
Wash to remove detached cells and add fresh media containing the test compound at non-toxic concentrations.
-
Image the scratch at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
-
Data Analysis: Quantify the rate of wound closure by measuring the area of the cell-free gap over time. Compare the migration rate in compound-treated wells to vehicle-treated controls.
Early ADME-Tox Profiling
In parallel with functional screening, it is prudent to conduct preliminary in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays. This early assessment helps to identify potential liabilities that could hinder later drug development.[17][18][19]
Recommended Early ADME-Tox Assays
-
Metabolic Stability: Assess the compound's stability in the presence of liver microsomes or hepatocytes to predict its metabolic clearance.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as this can affect its free concentration and efficacy.
-
CYP450 Inhibition: Evaluate the compound's potential to inhibit major cytochrome P450 enzymes to assess the risk of drug-drug interactions.
-
hERG Channel Inhibition: Screen for inhibition of the hERG potassium channel to identify potential cardiotoxicity risks.
Data Interpretation and Next Steps
The initial screening cascade will generate a wealth of data that must be carefully interpreted to guide the next steps in the drug discovery process.
The following diagram illustrates the decision-making process following the initial screen:
A successful "hit" compound would ideally exhibit:
-
Potent activity in a relevant functional assay (target-based or phenotypic).
-
A clear dose-response relationship.
-
A significant therapeutic window (i.e., efficacy at concentrations well below its cytotoxic threshold).
-
A favorable early ADME-Tox profile.
Based on the outcomes, a decision can be made to either advance the compound to hit-to-lead and lead optimization studies, redesign the molecule to improve its properties, or terminate the project.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach for the initial in vitro screening of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine. By adhering to these principles of tiered screening, from fundamental characterization to functional assays, researchers can efficiently and effectively evaluate the therapeutic potential of this novel compound. The integration of both target-based and phenotypic strategies, underpinned by a commitment to data quality and sound experimental design, will provide a solid foundation for subsequent drug discovery efforts.
References
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link].
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Pyrazine Moiety: Recent Developments in Cancer Treatment. Bentham Science Publishers. Available at: [Link].
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link].
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Recent progress in assays for GPCR drug discovery. Physiological Reviews. Available at: [Link].
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Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. Available at: [Link].
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. Available at: [Link].
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link].
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GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link].
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. Available at: [Link].
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Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Available at: [Link].
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link].
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Compound Management for Quantitative High-Throughput Screening. PubMed Central. Available at: [Link].
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In vitro cell migration quantification method for scratch assays. PubMed Central. Available at: [Link].
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Monitoring the Levels of Cellular NF-κB Activation States. PubMed Central. Available at: [Link].
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Functional assays for screening GPCR targets. PubMed. Available at: [Link].
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link].
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In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available at: [Link].
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NF-κB Signaling Pathway. Bio-Rad Antibodies. Available at: [Link].
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Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link].
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GPCR Screening Services. Creative Bioarray. Available at: [Link].
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Kinase Screening Assay Services. Reaction Biology. Available at: [Link].
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How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. Available at: [Link].
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(PDF) Computational Models of the NF-KB Signalling Pathway. ResearchGate. Available at: [Link].
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In Vitro ADME and Toxicology Assays. Eurofins Discovery. Available at: [Link].
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Detection and Quantification of Cytokines and Other Biomarkers. PubMed Central. Available at: [Link].
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Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. ResearchGate. Available at: [Link].
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link].
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In vitro benchmarking of NF-κB inhibitors. PubMed Central. Available at: [Link].
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Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. Available at: [Link].
-
Kinase assays. BMG LABTECH. Available at: [Link].
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Accelerating Discovery and Development with Advances in High-Throughput Screening. Genetic Engineering & Biotechnology News. Available at: [Link].
-
The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link].
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(PDF) In vitro scratch assay: A convenient and inexpensive method for analysis of cell migration in vitro. ResearchGate. Available at: [Link].
-
High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link].
-
Kinase Inhibitor Screening Services. BioAssay Systems. Available at: [Link].
-
Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and. YMER. Available at: [Link].
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. Available at: [Link].
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Scratch Assay Protocol. Axion BioSystems. Available at: [Link].
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Using ELISA to Detect Cytokines and Chemokines. Biocompare. Available at: [Link].
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Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyrazine Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines containing a pyrazine moiety are crucial structural motifs in medicinal chemistry and drug discovery. The pyrazine ring, a privileged scaffold, imparts unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and engage in π-stacking interactions. When combined with a stereogenic amine center, these molecules can achieve high-affinity and selective binding to biological targets. Consequently, robust and efficient methods for their enantioselective synthesis are in high demand.
This guide provides a comprehensive overview of modern asymmetric synthesis strategies to access chiral pyrazine amines. It is structured to address two principal molecular architectures:
-
Chiral Tetrahydropyrazine (Piperazine) and Dihydropyrazine Cores: Methods that dearomatize the pyrazine ring to create stereocenters within the heterocyclic framework.
-
Pyrazines with Exocyclic Chiral Amine Centers: Methods that install a chiral amine substituent while preserving the aromatic pyrazine core.
For each strategy, we will delve into the underlying principles, provide field-proven, step-by-step protocols, and present comparative data to guide experimental design.
Part A: Asymmetric Synthesis of Chiral Piperazine and Dihydropyrazine Cores
The most direct routes to chiral pyrazine derivatives often involve the asymmetric reduction or functionalization of the pyrazine ring itself. These methods provide access to valuable chiral piperazines and their partially saturated analogues, which are foundational building blocks for numerous pharmaceuticals.
Method 1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines
Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral saturated heterocycles from their aromatic precursors. For pyrazines, activation is often required to overcome the ring's aromatic stability. This is typically achieved by N-alkylation to form a pyrazinium salt, which is more susceptible to reduction.
Expertise & Experience: The "Why" Behind the Choices
The choice of an iridium catalyst, often paired with a chiral phosphine ligand like (S,S)-f-Binaphane, is critical. Iridium is highly effective for the hydrogenation of N-heteroarenes. The chiral ligand creates a chiral pocket around the metal center, dictating the facial selectivity of hydride delivery to the pyrazinium intermediate, thereby controlling the stereochemistry of the final piperazine product. The activation with an alkyl halide (e.g., benzyl bromide) serves the dual purpose of breaking aromaticity and increasing the substrate's reactivity.
Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation of a Substituted Pyrazine
This protocol is adapted from the work of Zhou and coworkers for the synthesis of chiral piperazines.
-
Preparation of the Catalyst: In a glovebox, add [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol) and (S,S)-f-Binaphane (6.3 mg, 0.011 mmol) to a flame-dried Schlenk tube. Add 2.0 mL of degassed dichloromethane (DCM). Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the substituted pyrazine (0.2 mmol) in 2.0 mL of degassed DCM.
-
Activation: Add benzyl bromide (26 µL, 0.22 mmol) to the pyrazine solution. Stir at room temperature for 1 hour to facilitate the formation of the pyrazinium salt.
-
Hydrogenation: Transfer the pre-formed catalyst solution to the pyrazinium salt solution via cannula.
-
Pressurization: Place the reaction vessel in a stainless-steel autoclave. Purge the autoclave with H₂ gas three times before pressurizing to 50 atm.
-
Reaction: Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., DCM/Methanol gradient) to yield the chiral piperazine product.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis (see Part C).
Data Presentation: Representative Substrate Scope
| Entry | Pyrazine Substrate | Yield (%) | ee (%) |
| 1 | 2-Phenylpyrazine | 95 | 96 |
| 2 | 2-Methylpyrazine | 91 | 92 |
| 3 | 2,5-Dimethylpyrazine | 88 | 94 |
| 4 | 2-Naphthylpyrazine | 93 | 95 |
| Data adapted from Huang, W.-X., et al., Org. Lett. 2016, 18, 3082–3085. |
Logical Relationship Diagram
Caption: Workflow for Iridium-catalyzed asymmetric hydrogenation of pyrazines.
Method 2: Copper-Catalyzed Enantioselective Dearomatization
A more recent and innovative approach involves the enantioselective dearomatization of pyrazine through a copper-catalyzed alkynylation, providing access to synthetically versatile chiral 2,3-dihydropyrazines.
Expertise & Experience: The "Why" Behind the Choices
This method, developed by Aponick and coworkers, utilizes a copper(I) catalyst and a chiral P,N-ligand (StackPhos). The reaction proceeds through the activation of pyrazine with a chloroformate. The chiral copper catalyst then coordinates both the terminal alkyne and the activated pyrazine, facilitating a highly enantioselective nucleophilic attack of the acetylide onto the pyrazinium intermediate. The choice of chloroformate is crucial as it activates the ring and becomes incorporated into the final product, providing a handle for further functionalization.
Experimental Protocol: Copper-Catalyzed Dearomative Alkynylation of Pyrazine
This protocol is adapted from the work of Ketelboeter, D. R., et al. (2024).
-
Catalyst Preparation: In a glovebox, add CuCl (1.0 mg, 0.01 mmol) and (R)-StackPhos (6.6 mg, 0.011 mmol) to an oven-dried vial. Add 1.0 mL of anhydrous toluene and stir for 20 minutes.
-
Reaction Setup: To a separate oven-dried vial, add pyrazine (40 mg, 0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Initiation: Add the prepared catalyst solution to the vial containing the pyrazine and alkyne. Cool the mixture to 0 °C.
-
Addition of Activator: Slowly add methyl chloroformate (48 µL, 0.6 mmol) to the reaction mixture over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR.
-
Quenching and Work-up: Upon completion, quench the reaction by adding 2 mL of methanol and stir for 15 minutes. Concentrate the mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the chiral 2,3-dihydropyrazine.
-
Analysis: Determine the enantiomeric excess by chiral HPLC.
Data Presentation: Representative Results
| Entry | Alkyne Substrate | Yield (%) | ee (%) |
| 1 | Phenylacetylene | 95 | 99 |
| 2 | 1-Hexyne | 85 | 97 |
| 3 | (Trimethylsilyl)acetylene | 91 | 98 |
| 4 | Propargyl alcohol | 78 | 96 |
| Data adapted from Ketelboeter, D. R., et al., J. Am. Chem. Soc. 2024, 146, 17, 11610–11615. |
Logical Relationship Diagram
Caption: Pathway for Copper-catalyzed enantioselective dearomatization of pyrazine.
Part B: Asymmetric Synthesis of Pyrazines with Exocyclic Chiral Amine Centers
This section focuses on creating a chiral amine center on a side chain attached to an intact pyrazine ring. The primary strategy involves the asymmetric reduction of a prochiral pyrazinyl ketone, followed by conversion of the resulting chiral alcohol to the desired amine.
Method 3: Asymmetric Reduction of Prochiral Pyrazinyl Ketones
The most common precursor for an α-chiral pyrazinyl amine is the corresponding pyrazinyl ketone. Asymmetric reduction of the ketone provides a chiral secondary alcohol, a versatile intermediate that can be converted to the amine.
ATH is an operationally simple and powerful method that uses a hydrogen donor, such as isopropanol or formic acid, in place of high-pressure H₂ gas. Ruthenium and Iridium complexes with chiral diamine or amino alcohol ligands are highly effective catalysts.
Expertise & Experience: The "Why" Behind the Choices
The Noyori-type Ru(II)-TsDPEN catalyst is a benchmark for ATH of aromatic ketones. The mechanism involves a metal-ligand bifunctional outer-sphere process. The N-H proton of the chiral diamine ligand and the Ru-H hydride are transferred to the ketone's oxygen and carbon atoms, respectively, via a six-membered pericyclic transition state. This highly organized transition state, dictated by the ligand's chirality, ensures high enantioselectivity. Isopropanol serves as a mild and readily available hydrogen source.
Experimental Protocol: ATH of 2-Acetylpyrazine
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (R,R)-TsDPEN (4.4 mg, 0.012 mmol).
-
Solvent and Reagents: Add 5.0 mL of a degassed 5:2 mixture of formic acid and triethylamine (a azeotropic mixture that serves as the hydrogen source). Stir the mixture at room temperature for 20 minutes until the solution becomes a clear, deep red.
-
Substrate Addition: Add 2-acetylpyrazine (122 mg, 1.0 mmol) to the catalyst solution.
-
Reaction: Stir the reaction mixture at 28-40 °C for 12-24 hours. Monitor the conversion by TLC or GC.
-
Work-up: Once the reaction is complete, quench by adding 10 mL of saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol by flash column chromatography (hexanes/ethyl acetate).
-
Analysis: Determine the ee of the chiral alcohol product, 1-(pyrazin-2-yl)ethanol, by chiral HPLC or NMR analysis.
The conversion of the enantioenriched alcohol to the corresponding amine can be achieved via several methods. A common two-step protocol that proceeds with inversion of stereochemistry is presented here.
Expertise & Experience: The "Why" Behind the Choices
This sequence involves activation of the hydroxyl group as a good leaving group (tosylate), followed by Sₙ2 displacement with an azide nucleophile. This displacement occurs with complete inversion of the stereocenter. Subsequent reduction of the azide yields the primary amine. This method is reliable and generally high-yielding, and the stereochemical outcome is predictable.
Experimental Protocol: Synthesis of (R)-1-(Pyrazin-2-yl)ethanamine
-
Tosylation (Activation): Dissolve (S)-1-(pyrazin-2-yl)ethanol (124 mg, 1.0 mmol) in 5 mL of anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride (210 mg, 1.1 mmol) portion-wise. Stir the reaction at 0 °C for 4 hours. Pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer with cold 1M HCl and brine, dry over MgSO₄, and concentrate to yield the crude tosylate, which is used directly in the next step.
-
Azide Displacement (Inversion): Dissolve the crude tosylate in 5 mL of anhydrous DMF. Add sodium azide (98 mg, 1.5 mmol). Heat the mixture at 80 °C for 6 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Reduction to Amine: Dissolve the crude azide in 5 mL of methanol. Add 10% Pd/C (10 mg, catalytic). Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
Purification: Filter the reaction mixture through a pad of Celite, washing with methanol. Concentrate the filtrate under reduced pressure. Purify the resulting amine by column chromatography or distillation to obtain (R)-1-(pyrazin-2-yl)ethanamine.
Logical Relationship Diagram
Caption: Two-stage synthesis of an exocyclic chiral pyrazine amine via ATH and chemical conversion.
Part C: Analytical Protocols for Stereochemical Analysis
Accurate determination of enantiomeric excess is paramount in asymmetric synthesis. HPLC and NMR are the two most common and reliable techniques.
Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.
Principle: Enantiomers are separated by passing them through a column containing a chiral stationary phase (CSP). The transient diastereomeric interactions between the enantiomers and the CSP cause them to travel through the column at different rates, resulting in different retention times.
General Protocol for Method Development:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are excellent starting points for a wide range of compounds.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol (e.g., 90:10). If separation is poor, vary the ratio and consider adding a small amount of an additive like diethylamine for basic analytes (amines).
-
Reverse Phase: Use a mobile phase of water/acetonitrile or water/methanol with a suitable buffer.
-
-
Sample Preparation: Dissolve a small amount of the racemic standard and the synthesized sample in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis:
-
Inject the racemic standard to determine the retention times (t_R1, t_R2) of the two enantiomers.
-
Inject the synthesized sample under the same conditions.
-
Integrate the peak areas (A1, A2) for each enantiomer.
-
-
Calculation:
-
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Protocol 2: Determination of Enantiomeric Excess by ¹H NMR using a Chiral Solvating Agent (CSA)
This technique provides a rapid assessment of ee without the need for chromatographic separation.
Principle: A chiral solvating agent (CSA), such as (R)-BINOL or a derivative, is added to the NMR sample of the chiral amine. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the amine. In the different chiral environments of these diastereomeric complexes, chemically equivalent protons on the amine enantiomers become magnetically non-equivalent (diastereotopic), leading to separate, resolvable signals in the ¹H NMR spectrum.
Experimental Protocol:
-
Sample Preparation:
-
In an NMR tube, dissolve the chiral pyrazine amine (~5-10 mg, 1 equivalent) in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add the chiral solvating agent, for example, (S)-1,1'-Bi-2-naphthol ((S)-BINOL), in a slight excess (~1.2-1.5 equivalents).
-
Shake the tube for 30 seconds to ensure complex formation.
-
-
NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify a well-resolved proton signal of the analyte that has split into two distinct peaks (or multiplets), corresponding to the two diastereomeric complexes. Protons alpha to the stereocenter are often good candidates.
-
Carefully integrate the two separated signals (I1 and I2).
-
-
Calculation:
-
ee (%) = |(I1 - I2) / (I1 + I2)| * 100
-
References
-
Aponick, A., et al. (2024). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society. Available at: [Link]
-
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26781-26788. Available at: [Link]
-
Ketelboeter, D. R., et al. (2024). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society, 146(17), 11610–11615. Available at: [Link]
-
Pappoppula, M., Olsen, K. L., Ketelboeter, D. R., & Aponick, A. (2024). Enantio- and Regioselective Copper-Catalyzed 1,2-Dearomatization of Pyridines. Angewandte Chemie International Edition. Available at: [Link]
-
Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]
-
Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. Available at: [Link]
-
Zhou, Q.-L., et al. (2019). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. Nature Communications, 10(1), 1-9. Available at: [Link]
-
Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]
-
Bull, J. A., & James, T. D. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. University of Bath. Available at: [Link]
-
Fossey, J. S., & Bull, J. A. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 749-753. Available at: [Link]
-
Maj, A. M., & Edwards, M. G. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(6), 1169-1180. Available at: [Link]
-
Unnamed Author. (2024). Chiral P,N,N‐Ligands for Asymmetric Hydrogenation. ResearchGate. Available at: [Link]
-
Estevez-Alberola, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 834-839. Available at: [Link]
-
Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085. Available at: [Link]
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Aponick, A., et al. (2024). (PDF) Enantio- and Regioselective Copper-Catalyzed 1,2-Dearomatization of Pyridines. ResearchGate. Available at: [Link]
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Unnamed Author. (2024). Examples of efficient chiral ligands in asymmetric hydrogenation of β-keto esters. ResearchGate. Available at: [Link]
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Unnamed Author. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar. Available at: [Link]
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Unnamed Author. (2021). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]
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Unnamed Author. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Angewandte Chemie International Edition. Available at: [Link]
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Titova, Y. Y., Gyrgenova, E. A., & Ivanov, A. V. (2025). Enantioselective catalytic dearomatization of pyrazine, according to... ResearchGate. Available at: [Link]
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Unnamed Author. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines. Sci-Hub. Available at: [Link]
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Unnamed Author. (2024). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Nature Communications. Available at: [Link]
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Tanasova, M., & Anslyn, E. V. (2013). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 46(3), 565-575. Available at: [Link]
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Unnamed Author. (2024). Enantioselective synthesis of chiral pyrazolones bearing a quaternary... ResearchGate. Available at: [Link]
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Unnamed Author. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. Available at: [Link]
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Unnamed Author. (2017). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. Available at: [Link]
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DeMastus, D. M., & Whitehead, D. C. (2015). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. Molecules, 20(9), 16186–16196. Available at: [Link]
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Ni, Y., et al. (2010). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. African Journal of Biotechnology, 9(25), 3844-3849. Available at: [Link]
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Unnamed Author. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation: An Entry to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Core of a Potent BTK Inhibitor. The Journal of Organic Chemistry. Available at: [Link]
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Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Organic Letters, 25(8), 1308–1313. Available at: [Link]
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Antilla, J. C., et al. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Organic Letters, 13(17), 4490–4493. Available at: [Link]
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"protocol for high-throughput screening of pyrazine libraries"
A High-Throughput Screening Protocol for the Identification of Bioactive Compounds from Pyrazine Libraries
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] High-throughput screening (HTS) provides a powerful methodology for rapidly evaluating large, diverse chemical libraries to identify novel bioactive "hits".[2][3] This application note presents a detailed, field-proven protocol for the high-throughput screening of pyrazine libraries using a robust cell-based assay. We will detail the entire workflow from library preparation and management to primary screening, data analysis, and the critical process of hit validation. The described protocol uses a lung carcinoma cell line (A549) and an ATP-based luminescence assay for cell viability, providing a broadly applicable template for identifying cytotoxic or cytostatic agents within a pyrazine library.
Introduction: The Significance of the Pyrazine Scaffold
Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. This structural motif is not merely a synthetic curiosity; it is a "privileged structure" in drug discovery, frequently interacting with biological targets.[1] The nitrogen atoms often act as hydrogen bond acceptors, enabling strong and specific interactions with protein targets, such as the hinge region of kinases.[4][5] Marketed drugs like the anti-diabetic Glipizide and the kinase inhibitor Radotinib feature the pyrazine core, underscoring its therapeutic relevance.[4][6]
The systematic screening of pyrazine libraries, which contain a multitude of derivatives built upon this core scaffold, is a highly effective strategy for discovering novel drug candidates.[2] The goal of an HTS campaign is to efficiently test thousands of compounds to identify those that modulate a specific biological pathway or target, paving the way for further lead optimization.[3]
Principle of the Screening Assay
The selection of an appropriate assay is paramount to the success of an HTS campaign. The chosen assay must be robust, reproducible, scalable for automation, and relevant to the desired biological outcome. For identifying potential anticancer agents, a cell-based assay measuring cell viability or proliferation is a direct and effective primary screen.
This protocol employs the CellTiter-Glo® Luminescent Cell Viability Assay , which quantifies ATP, an indicator of metabolically active cells.[7] The rationale for this choice is threefold:
-
Biological Relevance: ATP levels are directly proportional to the number of viable cells. A compound that induces cell death or inhibits proliferation will cause a decrease in the total ATP content.
-
Assay Simplicity: The homogeneous "add-mix-read" format is highly amenable to automated liquid handling, minimizing steps and potential for error.[7]
-
Superior Performance: The luminescent signal is highly sensitive with a broad dynamic range and is less susceptible to interference from colored compounds compared to colorimetric assays like the MTT assay.[7]
The assay procedure involves adding the CellTiter-Glo® reagent directly to the cultured cells. This reagent lyses the cells to release ATP and provides the necessary components (luciferase, luciferin) for a luminescent reaction that is proportional to the amount of ATP present.
Pyrazine Library Preparation and Management
The integrity and quality of the compound library are foundational to the entire screening process. Proper handling ensures that observed biological effects are genuinely attributable to the tested compounds.
-
Solubilization: Pyrazine library compounds are typically supplied as dry powders. High-purity dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions (e.g., 10 mM). DMSO is chosen for its ability to dissolve a wide range of organic molecules and its relative inertness in most biological assays at low final concentrations (typically ≤0.5%).
-
Plating: The 10 mM primary stocks are used to create intermediate-concentration plates. From there, acoustic dispensing technology or pin tools are used to transfer nanoliter volumes into 384-well or 1536-well assay plates, achieving the final desired screening concentration (e.g., 10 µM).
-
Plate Layout: A robust plate layout is critical for quality control. Each plate must include controls for data normalization and quality assessment.
| Well Type | Description | Purpose |
| Sample Wells | Cells + Pyrazine Compound in DMSO | Test the effect of each library compound. |
| Negative Control | Cells + DMSO (vehicle) | Represents 100% cell viability (0% inhibition). |
| Positive Control | Cells + Potent Cytotoxic Agent (e.g., Staurosporine) | Represents 0% cell viability (100% inhibition). |
| Blank Wells | Media only (no cells) | Background signal measurement. |
Table 1: Standard 384-well assay plate layout for HTS.
Detailed High-Throughput Screening Protocol
This section provides a step-by-step methodology for a primary screen of a pyrazine library against the A549 human lung carcinoma cell line.
Materials and Reagents
-
Cell Line: A549 cells (ATCC® CCL-185™)
-
Culture Medium: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, solid white, flat-bottom, tissue-culture treated plates.
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Pyrazine compound library (10 mM in DMSO)
-
Positive Control: Staurosporine (10 mM in DMSO)
-
-
Equipment:
-
Biosafety cabinet
-
CO₂ incubator (37°C, 5% CO₂)
-
Automated liquid handler or multichannel pipettes
-
Plate reader capable of measuring luminescence
-
Experimental Workflow
Diagram 1: High-Throughput Screening Workflow.
Step-by-Step Methodology
-
Cell Culture: Maintain A549 cells in F-12K medium in a 37°C, 5% CO₂ incubator. Passage cells every 2-3 days when they reach 80-90% confluency.
-
Cell Seeding: a. On Day 1, harvest logarithmically growing A549 cells using Trypsin-EDTA. b. Neutralize trypsin, centrifuge the cells, and resuspend the pellet in fresh medium. c. Count the cells using a hemocytometer or automated cell counter and adjust the density to 75,000 cells/mL. d. Using an automated dispenser or multichannel pipette, seed 20 µL of the cell suspension (1,500 cells) into each well of the 384-well assay plates (excluding blank wells). e. Incubate the plates overnight to allow cells to attach.
-
Compound Addition: a. On Day 2, transfer the pyrazine library plates and control plates to the liquid handling system. b. Add 20 nL of each 10 mM compound stock, positive control (Staurosporine), or negative control (DMSO) to the appropriate wells. This results in a final assay concentration of 10 µM and a final DMSO concentration of 0.1%. c. Incubate the plates for 48 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell doubling time and desired therapeutic effect (e.g., short-term toxicity vs. long-term cytostatic effects).[7]
-
Assay Readout: a. On Day 4, remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 20 µL of the reconstituted reagent to each well. d. Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents. e. Incubate the plates at room temperature for an additional 10 minutes to stabilize the luminescent signal. f. Read the luminescence on a plate reader with an integration time of 0.25 to 1 second per well.
Data Analysis and Hit Identification
Raw data from the plate reader must be processed to identify compounds with significant biological activity.[8]
Quality Control
The first step is to assess the quality of the assay on a per-plate basis using the Z'-factor. This metric evaluates the separation between the positive and negative controls.[9]
Z'-Factor Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.
| Parameter | Acceptance Criterion | Rationale |
| Z'-Factor | ≥ 0.5 | Ensures a large enough separation between controls to confidently identify hits. A value between 0.5 and 1.0 is considered excellent for HTS.[9] |
| Signal-to-Background | ≥ 10 | Indicates a robust signal relative to the noise of the assay system. |
| CV of Controls | ≤ 15% | Coefficient of variation; ensures low variability and high reproducibility within control wells. |
Table 2: HTS Assay Parameters and Quality Control Metrics.
Data Normalization and Hit Selection
For each sample well, the percent inhibition is calculated relative to the on-plate controls:
Percent Inhibition Formula: % Inhibition = 100 * ( 1 - ( (Signal_sample - Mean_pos) / (Mean_neg - Mean_pos) ) )
A hit is defined as any compound that meets a predefined activity threshold. A common starting point is a threshold of ≥50% inhibition or, more robustly, three standard deviations (3σ) above the mean activity of the sample field. Compounds meeting this criterion are selected for further validation.[2]
Hit Validation and Triage
Primary HTS is designed for speed and scale, but it is prone to false positives and negatives.[10][11] A rigorous hit validation cascade is essential to confirm the activity of primary hits and eliminate artifacts before committing resources to more intensive studies.[12]
Diagram 2: Hit Triage and Validation Cascade.
Validation Steps
-
Hit Confirmation: Primary hits are re-tested under the same assay conditions, often using a freshly sourced or synthesized sample of the compound to rule out sample degradation or identity issues.[12]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points, typically in a 3-fold serial dilution) to generate a dose-response curve. This allows for the determination of the compound's potency, expressed as the half-maximal inhibitory concentration (IC₅₀).
-
Orthogonal Assays: To confirm that the observed effect (decreased viability) is due to a specific mechanism and not an artifact of the primary assay technology, hits are tested in a secondary, mechanistically different assay.[10] For an anti-cancer screen, an orthogonal assay could be one that measures apoptosis (e.g., Caspase-Glo® 3/7 Assay) or a direct enzymatic assay if the pyrazine library was designed to target a specific kinase.
-
Counterscreens and PAINS Filtering: It is crucial to identify and eliminate compounds that interfere with the assay technology or exhibit non-specific activity. This includes filtering for Pan-Assay Interference Compounds (PAINS), which are chemical structures known to frequently appear as false positives in HTS campaigns.[10] Computational filters and specific counterscreens (e.g., running the assay without the target enzyme) are employed at this stage.
| Validation Stage | Purpose | Output Metric | Example |
| Primary Hit | Initial identification | % Inhibition | Compound X shows 75% inhibition at 10 µM. |
| Confirmation | Verify activity | Confirmed Activity (Yes/No) | Re-testing of Compound X confirms >70% inhibition. |
| Dose-Response | Determine potency | IC₅₀ Value | Compound X has an IC₅₀ of 1.2 µM. |
| Orthogonal Assay | Confirm mechanism | EC₅₀ or Fold-Activation | Compound X induces a 5-fold increase in caspase-3/7 activity. |
| Counterscreen | Rule out artifacts | Inactive | Compound X shows no activity in a luciferase inhibition counterscreen. |
Table 3: Hit Triage and Validation Summary for a Hypothetical Hit Compound.
Conclusion
This application note provides a comprehensive and robust framework for the high-throughput screening of pyrazine libraries to identify novel bioactive compounds. By combining a validated, automation-friendly cell-based assay with a stringent data analysis and hit validation cascade, researchers can efficiently navigate large chemical libraries to discover promising starting points for drug discovery programs. The principles and specific steps outlined herein are designed to ensure scientific integrity and generate high-quality, actionable data, ultimately accelerating the translation of chemical diversity into therapeutic potential.
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Hroch, L., et al. (2024). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]
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Messaoudi, S., et al. (2011). High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. Current Medicinal Chemistry, 18(3), 420-431. Available at: [Link]
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Fancelli, D., et al. (2012). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Journal of Medicinal Chemistry, 55(17), 7846-7864. Available at: [Link]
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Konecny, J., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4473-4488. Available at: [Link]
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Ali, A., et al. (2023). Pyrazine-Based Aromatic Dyes as Novel Photosensitizers with Improved Conduction Band and Photovoltaic Features: DFT Insights for Efficient Dye-Sensitized Solar Cells. Polycyclic Aromatic Compounds. Available at: [Link]
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Iscla, I., et al. (2023). Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers. ACS Central Science, 9(12), 2496-2510. Available at: [Link]
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"cell-based assay development for novel kinase inhibitors"
Application Notes & Protocols
Introduction: Bridging the Gap from Bench to Biology
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] While biochemical assays provide a clean, direct measure of an inhibitor's potency against a purified enzyme, they exist in a biological vacuum.[3] They cannot predict a compound's ability to cross the cell membrane, engage its target in the presence of millimolar ATP concentrations, or navigate the complex web of intracellular signaling.[4][5] Therefore, robust, well-validated cell-based assays are not just a subsequent step but a cornerstone of any successful kinase inhibitor drug discovery program.[3][6]
This guide provides a comprehensive framework for the rational design, optimization, and validation of cell-based assays for novel kinase inhibitors. Moving beyond a simple recitation of steps, we will delve into the underlying principles, the causality behind experimental choices, and the self-validating systems required to generate data with confidence. Our objective is to empower researchers to develop assays that are not only high-quality but also truly predictive of a compound's biological activity.
Phase 1: Strategic Assay Design - Asking the Right Questions
The first, and most critical, phase is to define the biological question you are asking. The choice of assay format is dictated by the desired endpoint and the information required to advance a project. The three principal strategies are: measuring target engagement, quantifying downstream signaling, and assessing a cellular phenotype.
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subgraph "cluster_Strategies" { label="Core Assay Strategies"; bgcolor="#F1F3F4";
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TargetEngagement -> Output_TE [label="Measures direct interaction"]; DownstreamSignaling -> Output_DS [label="Measures functional consequence"]; Phenotypic -> Output_P [label="Measures ultimate biological effect"]; } Caption: Core cell-based assay strategies and their primary outputs.
Target Engagement Assays
These assays directly measure the binding of an inhibitor to its kinase target within the intact cellular environment.[7] This is the most direct confirmation that a compound is permeable and can access its intended target.
-
Principle: Technologies like Bioluminescence Resonance Energy Transfer (BRET) are commonly used.[8] For instance, the NanoBRET™ Target Engagement assay uses a kinase fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the kinase's active site.[7] When an inhibitor competes with the tracer, the BRET signal decreases, allowing for quantitative measurement of compound affinity.[8]
-
Causality: Choosing a target engagement assay first confirms the fundamental prerequisite for inhibitor action: binding. It provides crucial data on cellular permeability and affinity, which can differ significantly from biochemical values due to factors like efflux pumps or high intracellular ATP levels.[4] This approach is invaluable for establishing a clear Structure-Activity Relationship (SAR) based on target binding.
Downstream Signaling (Phosphorylation) Assays
These assays quantify the functional consequence of target inhibition by measuring the phosphorylation status of a known downstream substrate.[3][8]
-
Principle: A variety of platforms can be used, including traditional Western blotting, Meso Scale Discovery (MSD) electrochemiluminescence[9][10], and proximity-based assays like AlphaLISA® SureFire® Ultra™.[11][12] These methods typically use a pair of antibodies: one to capture the total substrate protein and another that specifically recognizes the phosphorylated epitope.[12]
-
Causality: This strategy directly links target engagement to functional enzymatic inhibition within a native signaling pathway. It is a powerful method for confirming the mechanism of action and provides a more biologically relevant measure of potency (IC50) than a simple binding assay. A positive result demonstrates that the inhibitor not only binds but does so in a way that blocks the kinase's catalytic activity.
Phenotypic Assays
These assays measure the ultimate biological consequence of kinase inhibition, such as effects on cell proliferation, viability, or apoptosis.[8][13]
-
Principle: Common readouts include measuring ATP levels as an indicator of metabolic activity (e.g., CellTiter-Glo®), assessing membrane integrity, or quantifying caspase activity for apoptosis. For specific contexts, such as oncogene-addicted cell lines, proliferation assays are particularly powerful. The Ba/F3 cell proliferation assay, for example, uses an IL-3 dependent cell line that is engineered to express an oncogenic kinase, making its survival dependent on that kinase's activity.[8]
-
Causality: Phenotypic assays provide the ultimate proof-of-concept: does inhibiting the target kinase produce the desired physiological outcome? While essential, these assays are furthest from the molecular target and can be influenced by off-target effects. Therefore, they are most powerful when used in conjunction with target engagement and/or phosphorylation assays to ensure the observed phenotype is a direct result of on-target inhibition.
| Assay Strategy | Primary Question Answered | Key Advantages | Key Considerations | Common Technologies |
| Target Engagement | Does my compound enter the cell and bind to its target? | Direct measure of binding affinity & residence time; High specificity.[7] | Does not confirm functional inhibition; Requires engineered cells. | NanoBRET™, Cellular Thermal Shift Assay (CETSA) |
| Downstream Signaling | Does binding inhibit the kinase's catalytic activity in the cell? | Confirms mechanism of action; High biological relevance.[8] | Requires a known substrate and high-quality phospho-specific antibodies; Signal window can be narrow. | AlphaLISA®, MSD®, Western Blot[10][12][14] |
| Phenotypic | Does inhibiting the kinase lead to the desired biological outcome? | Measures ultimate functional effect (e.g., anti-proliferative); High physiological relevance. | Indirect; Susceptible to off-target effects; Longer assay duration.[8] | CellTiter-Glo®, Caspase-Glo®, Ba/F3 Proliferation Assays |
Phase 2: Assay Optimization - The Foundation of Robustness
Once a strategy is chosen, meticulous optimization is required to create a reliable assay window.
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Start [label="Assay Strategy Selection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellLine [label="Cell Line Selection\n(Endogenous vs. Overexpression)"]; Optimization [label="Parameter Optimization\n- Cell Density\n- Time Courses\n- Reagent Concentration"]; Validation [label="Assay Validation\n- S/B, S/N, Z'-Factor\n- Reference Compounds"]; Screening [label="Screening & Dose-Response\n(IC50/EC50 Determination)"]; End [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CellLine; CellLine -> Optimization; Optimization -> Validation; Validation -> Screening [label="Proceed if Z' > 0.5"]; Screening -> End; Validation -> Optimization [label="Re-optimize if Z' < 0.5", style=dashed, color="#EA4335"]; } Caption: A logical workflow for cell-based kinase assay development.
-
Cell Line Selection: The choice between an engineered cell line overexpressing the target and a native line expressing it endogenously is critical. Overexpression systems often provide a larger signal window but may not reflect true physiology. Endogenous systems are more relevant but can suffer from low signal.
-
Stimulation/Inhibition Time Course: For phosphorylation assays, it is crucial to determine the peak of substrate phosphorylation following stimulation and the optimal inhibitor pre-incubation time to achieve maximal effect.
-
Cell Density: Titrate the number of cells per well to find the optimal density that maximizes the assay signal window without causing artifacts from overcrowding or nutrient depletion.
-
Antibody/Reagent Concentration: For immunoassays, titrate antibody concentrations to maximize signal-to-background. For target engagement assays, optimize the tracer concentration to balance signal intensity with sensitivity for competitive inhibitors.[15]
Phase 3: Assay Validation - Ensuring Trustworthy Data
A robust assay must be able to reliably distinguish a true "hit" from background noise. Statistical validation is non-negotiable.[16]
Key Validation Parameters
The quality of a high-throughput screening (HTS) assay is primarily assessed using the Z'-factor , a statistical parameter that accounts for both the dynamic range of the assay and the data variation.[17][18]
| Parameter | Formula | Interpretation | Acceptance Criterion |
| Signal-to-Background (S/B) | Mean(Max Signal) / Mean(Min Signal) | The dynamic range of the assay. | > 2 (assay dependent) |
| Z'-Factor | 1 - [ (3 * SDMax + 3 * SDMin) / |MeanMax - MeanMin| ] | A measure of assay quality, accounting for both dynamic range and data variability. | Z' ≥ 0.5 indicates an excellent assay suitable for HTS.[17][19] |
-
Z'-Factor Interpretation:
The calculation relies on robust positive and negative controls.
-
Negative Control (Min Signal): Typically cells treated with vehicle (e.g., DMSO).
-
Positive Control (Max Signal): For phosphorylation assays, cells stimulated with an appropriate agonist. For target engagement or phenotypic assays driven by an oncogenic kinase, this may be the "no inhibitor" control.
Phase 4: Detailed Experimental Protocols
The following protocols are provided as templates. Researchers must perform the optimization and validation steps described above for their specific kinase, cell line, and inhibitor.
Protocol 1: NanoBRET™ Target Engagement Assay
This protocol is adapted for measuring the intracellular affinity of a compound for a kinase target.[7]
Materials:
-
HEK293 cells
-
Kinase-NanoLuc® fusion vector and appropriate NanoBRET® Tracer (Promega)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET® Nano-Glo® Substrate
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Cell Preparation: Co-transfect HEK293 cells with the Kinase-NanoLuc® fusion vector. 24 hours post-transfection, harvest and resuspend cells in Opti-MEM™ to the optimized density.
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Then, dilute these stocks into Opti-MEM™ to create 10X final concentration working solutions.
-
Assay Plate Setup:
-
Add the 10X test inhibitor solutions to the wells of the assay plate.
-
Add 10X NanoBRET® Tracer (at its optimized concentration) to all wells.
-
Add the cell suspension to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Signal Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to all wells.
-
Read the plate on a luminometer equipped with two filters to measure Donor emission (460 nm) and Acceptor emission (618 nm) simultaneously.
-
-
Data Analysis: Calculate the corrected BRET ratio by dividing the Acceptor signal by the Donor signal. Plot the BRET ratio against the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50.
Protocol 2: AlphaLISA® SureFire® Ultra™ Phosphorylation Assay
This protocol provides a no-wash, bead-based method to measure endogenous protein phosphorylation.[12]
Materials:
-
Adherent cells expressing the target pathway
-
Appropriate agonist/stimulant for the pathway
-
AlphaLISA® SureFire® Ultra™ Assay Kit (containing Lysis, Activation, and Reaction Buffers, Donor and Acceptor beads)
-
96-well or 384-well assay plates
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at the optimized density and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours, if required for the pathway.
-
Pre-incubate cells with a serial dilution of the kinase inhibitor for the optimized duration (e.g., 1-2 hours).
-
Stimulate the pathway with an agonist for the optimized time (e.g., 10-30 minutes).
-
-
Cell Lysis:
-
Aspirate the media from the wells.
-
Add 1X Lysis Buffer to each well and incubate on an orbital shaker for 10 minutes at room temperature.
-
-
Assay Reaction:
-
Transfer the cell lysate to a 384-well ProxiPlate.
-
Prepare the Acceptor Mix (Acceptor beads and Activation Buffer) and add it to the lysate.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Prepare the Donor Mix (Donor beads in Reaction Buffer) and add it to the wells under subdued light.
-
Seal the plate, wrap in foil, and incubate for 1 hour at room temperature.
-
-
Signal Detection: Read the plate on an Alpha-enabled plate reader (e.g., EnVision®).
-
Data Analysis: Plot the AlphaLISA signal against the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50.
dot digraph "AlphaLISA_Principle" { graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=10, imagepos="tc"]; edge [fontname="Arial", fontsize=9, arrowhead=none];
subgraph "cluster_NoInhibitor" { label="No Inhibitor: Kinase Active"; bgcolor="#F1F3F4";
}
subgraph "cluster_WithInhibitor" { label="With Inhibitor: Kinase Inactive"; bgcolor="#F1F3F4";
} } Caption: Principle of the AlphaLISA sandwich immunoassay for phosphorylation.
References
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GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Gimenez, C., et al. (2013). Advances in lanthanide-based luminescent peptide probes for monitoring the activity of kinase and phosphatase. PubMed. Retrieved from [Link]
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Retrieved from [Link]
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ACS Publications. (2022). All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. Analytical Chemistry. Retrieved from [Link]
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On HTS. (2023). Z-factor. Retrieved from [Link]
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BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]
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ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]
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Figshare. (2024). Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. Analytical Chemistry. Retrieved from [Link]
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Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
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International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. Retrieved from [Link]
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Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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van der Wouden, C., et al. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. Retrieved from [Link]
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AACR Journals. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. Retrieved from [Link]
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Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]
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Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]
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AACR Journals. (2020). A cell-based screening assay to identify novel kinase inhibitors. Cancer Research. Retrieved from [Link]
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BioPharma Dive. (2022). Meso Scale Discovery (MSD): An immunoassay platform with varied applications in the biopharmaceutical industry. Retrieved from [Link]
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Pacific BioLabs. (n.d.). Meso Scale Discovery - MSD. Retrieved from [Link]
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Application Notes and Protocols: The Versatility of the Pyrazine Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide
Introduction: The Strategic Importance of the Pyrazine Ring
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, structural planarity, and capacity for hydrogen bonding make it a cornerstone in the design of novel therapeutic agents.[4][5] Pyrazine is an electron-deficient aromatic system, a property conferred by the electronegative nitrogen atoms, which influences its interaction with biological targets and its metabolic stability.[4][6] This guide delves into the multifaceted applications of pyrazine derivatives, exploring their mechanisms of action across various disease states and providing detailed protocols for their synthesis and biological evaluation. We will examine how this seemingly simple heterocycle has been instrumental in the development of groundbreaking therapies, from anticancer agents to essential anti-tubercular drugs.[3][5]
I. Pyrazine Derivatives as Potent Anticancer Agents
Pyrazine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation and survival.[7][8][9] A primary mechanism through which they exert their effects is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[9][10][11]
Mechanism of Action: Kinase Inhibition
Many pyrazine-based kinase inhibitors function as ATP-competitive agents, binding to the ATP pocket of the enzyme. The nitrogen atoms of the pyrazine ring often act as crucial hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase, which is a common binding motif for this class of inhibitors.[4][9] This interaction prevents the binding of ATP, thereby blocking the downstream signaling cascade that promotes cell growth and proliferation.[9]
Gilteritinib, an FDA-approved drug for acute myeloid leukemia (AML), is a prime example of a pyrazine-based kinase inhibitor that targets FLT3 and AXL kinases.[10][12]
Quantitative Data: In Vitro Anticancer Activity
The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Example Derivative | Target Cell Line | IC₅₀ (µM) | Reference |
| Chalcone-Pyrazine Hybrid | Compound 48 | BEL-7402 (Liver) | 10.74 | [1][2] |
| Chalcone-Pyrazine Hybrid | Compound 46 | MCF-7 (Breast) | 9.1 | [1][2] |
| Flavonoid-Pyrazine Hybrid | Compound 89 | MCF-7 (Breast) | 10.43 | [1] |
| Dihydropyrrolo[1,2-a]pyrazine | Compound 2b | PC-3 (Prostate) | 1.18 | [13] |
Protocol 1: MTT Assay for Cell Viability
This protocol assesses the cytotoxic effect of a pyrazine derivative on a cancer cell line. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability due to the compound's cytotoxicity.
Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. Rationale: This ensures cells are in a logarithmic growth phase before treatment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test pyrazine derivative in DMSO.
-
Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.01 to 100 µM.[14]
-
Replace the medium in the wells with the medium containing the different compound concentrations. Include a vehicle control (DMSO only) and a negative control (medium only).
-
Incubate for 48 hours. Rationale: This duration is typically sufficient to observe cytotoxic effects.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Rationale: Allows sufficient time for the enzymatic conversion of MTT to formazan in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes. Rationale: Ensures complete solubilization for accurate absorbance reading.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the results and determine the IC₅₀ value using non-linear regression analysis.
-
II. Pyrazinamide: A Cornerstone in Tuberculosis Treatment
Pyrazine derivatives are indispensable in the fight against tuberculosis (TB). Pyrazinamide (PZA), a simple derivative of pyrazinecarboxamide, is a first-line drug critical for shortening the duration of TB therapy.[15]
Mechanism of Action: A Pro-drug Strategy
PZA is a pro-drug that requires activation within the Mycobacterium tuberculosis (Mtb) bacillus. Its unique mechanism makes it effective against semi-dormant bacilli in the acidic environments of macrophages.
-
Uptake: PZA passively diffuses into the Mtb bacillus.
-
Activation: Inside the bacterium, the enzyme pyrazinamidase (PncA) hydrolyzes PZA into its active form, pyrazinoic acid (POA).[16]
-
Efflux and Protonation: POA is pumped out of the cell by an efflux pump. In the acidic extracellular environment, POA becomes protonated (HPOA).
-
Re-entry and Disruption: The protonated, more lipophilic HPOA readily diffuses back into the neutral cytoplasm of the bacillus, where it deprotonates, releasing a proton and acidifying the cytoplasm. This disruption of membrane potential and intracellular pH inhibits essential cellular functions.[16]
Protocol 2: Synthesis of a Pyrazinamide Derivative
This protocol outlines a general method for synthesizing N-substituted pyrazinamide derivatives, which are often explored to develop new anti-tubercular agents with potentially novel mechanisms of action.[16][17]
Causality: This is a classic amidation reaction. Pyrazine-2-carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. This electrophilic intermediate readily reacts with the nucleophilic primary amine of the desired substituent to form a stable amide bond, yielding the final product.
Methodology:
-
Activation of Carboxylic Acid:
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction at room temperature for 2-3 hours until the evolution of gas ceases. Rationale: This converts the carboxylic acid to pyrazine-2-carbonyl chloride, a highly reactive intermediate necessary for the subsequent amidation.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve the desired amine (e.g., 4-fluoroaniline, 1.0 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM.
-
Cool this solution to 0°C and add the previously prepared acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Rationale: The base neutralizes the HCl byproduct, driving the reaction to completion.
-
-
Workup and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted pyrazinamide derivative.
-
III. Pyrazines in Diuretics and Beyond
The pyrazine scaffold is also present in other important therapeutic classes, such as diuretics. Amiloride is a potassium-sparing diuretic containing a pyrazine ring.[1][12] It acts by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule of the kidney, which prevents sodium reabsorption and indirectly reduces potassium excretion.[18][19]
IV. Pyrazine as a Bioisostere in Drug Design
In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful tool. The pyrazine ring is frequently used as a bioisostere for phenyl, pyridine, and pyrimidine rings.[4][20]
Causality: Replacing a phenyl ring with a pyrazine ring can introduce hydrogen bond acceptors (the nitrogen atoms), alter the molecule's electronic profile, improve solubility, and modify its metabolic fate, often without disrupting the key interactions with the biological target.[4][6] This strategy, a form of "scaffold hopping," allows chemists to navigate away from problematic motifs (e.g., those with metabolic liabilities) while retaining or improving potency and pharmacokinetic properties.[21][22]
Conclusion
Pyrazine derivatives are a testament to the power of heterocyclic chemistry in drug discovery.[1][23] Their structural and electronic versatility has enabled the development of essential medicines across a wide range of therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.[1][12][24] The ability to fine-tune their properties through synthetic modification and employ the pyrazine core as a strategic bioisostere ensures that this scaffold will remain a highly valuable tool for medicinal chemists striving to create the next generation of innovative therapies.[3][4]
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Wrzosek, M., et al. (2024). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. Available at: [Link]
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El-Shafei, A. K., et al. (1991). Synthesis and Reactions of Some Pyrazine Derivatives. Taylor & Francis Online. Available at: [Link]
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Miniyar, P. B., et al. (2013). List of marketed drugs having pyrazine nucleus along with its biological activity. ResearchGate. Available at: [Link]
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Kantevari, S., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Publishing. Available at: [Link]
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Raheem, I. T., et al. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central. Available at: [Link]
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Balaraman, E., et al. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. Available at: [Link]
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Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]
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Various Authors. (2020). Novel Pyrazine Based Anti-tubercular Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. ResearchGate. Available at: [Link]
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Uto, Y., et al. (2021). Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor. ACS Omega. Available at: [Link]
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Rawat, P., et al. (2024). EXPLORING UTILITY OF PYRAZINE-BASED HETEROCYCLIC COMPOUNDS IN ANTICANCER DRUG DEVELOPMENT. Bulletin of Pharmaceutical Research. Available at: [Link]
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Liu, T., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. PubMed. Available at: [Link]
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Application Notes and Protocols for the Evaluation of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine in Cancer Cell Line Studies
Introduction: The Rationale for Investigating Pyrazine Derivatives in Oncology
The pyrazine moiety, a six-membered aromatic heterocycle with two nitrogen atoms, is a significant pharmacophore in medicinal chemistry.[1] Its structural and electronic properties allow it to serve as a versatile scaffold in drug design, often acting as a bioisostere for rings like benzene or pyridine.[2] In oncology, numerous pyrazine-containing compounds have been developed as potent inhibitors of key signaling molecules, particularly protein kinases, which are often dysregulated in cancer.[3] Marketed drugs such as Gilteritinib, a pyrazine-2-carboxamide derivative, have demonstrated clinical efficacy in treating malignancies like acute myeloid leukemia (AML) by inhibiting kinases such as FLT3 and AXL.[3]
The compound of interest, 2-Methyl-2-(pyrazin-2-yl)propan-1-amine (hereafter referred to as Compound-PZ), is a novel small molecule featuring a core pyrazine ring. While direct studies on this specific molecule are not yet prevalent in published literature, its structure warrants investigation. The pyrazine ring can form crucial hydrogen bonds within the ATP-binding pockets of kinases, and the amine-containing side chain may enhance solubility and provide additional interaction points.[2][3]
This document provides a comprehensive guide for researchers to conduct an initial, systematic evaluation of Compound-PZ's anti-cancer potential using common cancer cell lines. We will propose a logical experimental workflow, from initial cytotoxicity screening to mechanistic validation, focusing on a hypothesized mechanism of action involving the PI3K/Akt signaling pathway—a central regulator of cell survival, proliferation, and growth that is frequently over-activated in human cancers.[4][5]
Proposed Mechanism of Action: Targeting the PI3K/Akt Survival Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation.[6] Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][7] We hypothesize that Compound-PZ may exert anti-cancer effects by inhibiting one or more nodes within this pathway. The pyrazine core could potentially interfere with the ATP-binding site of PI3K or Akt, leading to a downstream cascade of events culminating in the induction of apoptosis (programmed cell death).
This hypothesis is based on the established role of other pyrazine derivatives as kinase inhibitors and the central role of the PI3K/Akt pathway in cancer cell survival.[3][4] The protocols outlined below are designed to systematically test this hypothesis.
Figure 1: Hypothesized targeting of the PI3K/Akt pathway by Compound-PZ.
Experimental Workflow: A Phased Approach
A multi-stage experimental plan is crucial for efficiently characterizing a novel compound. The following workflow provides a logical progression from broad screening to specific mechanistic studies.
Figure 2: Recommended experimental workflow for evaluating Compound-PZ.
Data Presentation: Quantifying Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic effect of a compound.[8] IC50 values should be determined from dose-response curves generated from the MTT assay. Data should be collected from a minimum of three independent experiments to ensure reproducibility.
Table 1: Hypothetical IC50 Values for Compound-PZ across Human Cancer Cell Lines
| Cell Line | Cancer Type | Tissue of Origin | Hypothetical IC50 (µM) |
| MCF-7 | Adenocarcinoma | Breast | 12.5 ± 1.8 |
| A549 | Carcinoma | Lung | 25.2 ± 3.1 |
| HCT116 | Colorectal Carcinoma | Colon | 18.7 ± 2.5 |
| PC-3 | Adenocarcinoma | Prostate | 35.1 ± 4.0 |
| U-87 MG | Glioblastoma | Brain | 42.6 ± 5.3 |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance
Rationale: Consistent and sterile cell culture techniques are fundamental to obtaining reliable and reproducible results. This protocol outlines standard procedures for maintaining cancer cell lines.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549 from ATCC)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintain cell lines in T-75 flasks with complete culture medium, ensuring they do not exceed 80-90% confluency.
-
For subculturing, aspirate the old medium and wash the cell monolayer once with 5-10 mL of sterile PBS.[9]
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[9]
-
Neutralize the trypsin by adding 7-8 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1000 rpm for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in 10 mL of fresh medium, and seed into new flasks at the desired split ratio (e.g., 1:4 or 1:6).
Protocol 2: MTT Assay for Cell Viability
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11] The intensity of the color is directly proportional to the number of viable cells.
Materials:
-
Cells cultured as per Protocol 5.1
-
96-well flat-bottom plates
-
Compound-PZ stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8]
-
Incubate the plate for 24 hours at 37°C to allow for cell attachment.
-
Prepare serial dilutions of Compound-PZ in culture medium. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[12]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Annexin V/PI Apoptosis Assay
Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify necrotic or late apoptotic cells with compromised membranes.[14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cells treated with Compound-PZ (e.g., at IC50 and 2x IC50 concentrations for 24 hours)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Compound-PZ for the desired time (e.g., 24 hours). Include an untreated control.
-
Harvest all cells, including any floating in the medium, by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.[16]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 4: Western Blot Analysis of PI3K/Akt Pathway
Rationale: Western blotting is a technique used to detect specific proteins in a sample. This protocol is designed to assess the phosphorylation status of Akt, a key downstream effector in the PI3K pathway. A decrease in phosphorylated Akt (p-Akt) upon treatment with Compound-PZ would support the hypothesized mechanism of action.[4]
Materials:
-
Cells treated with Compound-PZ (e.g., at IC50 concentration for various time points)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total Akt and β-actin (as a loading control) to normalize the p-Akt signal.
Trustworthiness and Self-Validation
The protocols described are designed as a self-validating system.
-
Positive Controls: In the MTT assay, a known cytotoxic drug (e.g., Doxorubicin) should be used as a positive control. For apoptosis assays, a known inducer like Staurosporine can validate the staining procedure.
-
Loading Controls: In Western blotting, housekeeping proteins like β-actin or GAPDH are essential to ensure equal protein loading across lanes, validating that any observed changes in target protein levels are due to the compound's effect and not loading error.
-
Reproducibility: All experiments must be conducted with biological triplicates and repeated independently to ensure the consistency and reliability of the findings. The IC50 values should be presented with standard deviations to reflect experimental variability.
By integrating these controls and ensuring reproducibility, researchers can build a high degree of confidence in their findings regarding the anti-cancer properties and mechanism of action of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine.
References
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Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]
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Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Karamanakou, M., et al. (2021). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. Available at: [Link]
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Request PDF. (n.d.). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. Available at: [Link]
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Rawat, P., et al. (2024). Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research. Available at: [Link]
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LoRusso, P. M. (2016). PI3K/Akt signalling pathway and cancer. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available at: [Link]
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Ganesan, K., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. Available at: [Link]
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University of Hawaii Cancer Center. (n.d.). Western blotting. Chen Lab. Available at: [Link]
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National Institutes of Health. (2025). Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. PMC. Available at: [Link]
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]
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National Institutes of Health. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC. Available at: [Link]
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National Institutes of Health. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC. Available at: [Link]
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Request PDF. (2008). Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. ResearchGate. Available at: [Link]
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Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Rad. Available at: [Link]
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ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at: [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
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National Cancer Institute. (n.d.). Evaluation using Western Blot. STANDARD OPERATING PROCEDURE. Available at: [Link]
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National Institutes of Health. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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Frontiers. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers. Available at: [Link]
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National Institutes of Health. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. Available at: [Link]
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Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Creative Diagnostics. Available at: [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]
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Boster Biological Technology. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. Available at: [Link]
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Application Notes & Protocols: A Comprehensive Guide to Evaluating the Anti-Inflammatory Potential of Pyrazine Derivatives
Here are the detailed Application Notes and Protocols for evaluating the anti-inflammatory potential of pyrazine derivatives.
Introduction: The Inflammatory Cascade and the Promise of Pyrazine Derivatives
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective and healing process, its dysregulation can lead to chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[2] Key cellular and molecular players in this process include immune cells like macrophages, and signaling molecules such as cytokines, chemokines, nitric oxide (NO), and prostaglandins.[1][3] The expression of these mediators is tightly controlled by intricate intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[4][5][6]
Pyrazine, a nitrogen-containing heterocyclic ring, is a structural motif found in numerous biologically active compounds.[7][8] Derivatives of pyrazine have demonstrated a wide array of pharmacological activities, including potent anti-inflammatory effects.[9] These compounds can modulate the inflammatory response by interfering with key inflammatory pathways, such as by inhibiting the production of pro-inflammatory mediators.[9] The development of pyrazine-containing hybrids, which merge the pyrazine scaffold with other bioactive pharmacophores, seeks to create more potent and selective anti-inflammatory agents that can target multiple nodes within the inflammatory network.[9]
This guide provides a comprehensive framework for researchers to systematically evaluate the anti-inflammatory potential of novel pyrazine derivatives, from initial in vitro screening to validation in preclinical in vivo models. The protocols are designed to be robust and self-validating, providing insights into the compound's mechanism of action.
Part 1: In Vitro Evaluation of Anti-Inflammatory Activity
In vitro assays are indispensable for the initial screening of compounds as they are cost-effective, rapid, and allow for the elucidation of cellular and molecular mechanisms.[10][11] The most common and informative model for this purpose is the lipopolysaccharide (LPS)-stimulated macrophage system. Macrophages are central to the inflammatory response, and LPS (a component of Gram-negative bacteria) is a potent activator of these cells, triggering the release of a cascade of inflammatory mediators.[12][13]
Foundational Assay: LPS-Stimulated Murine Macrophages (RAW 264.7)
The RAW 264.7 cell line is a widely used and reliable model for studying inflammation. Upon stimulation with LPS, these cells produce significant quantities of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][14] The ability of a test compound to inhibit the production of these mediators is a strong indicator of its anti-inflammatory potential.
Caption: General workflow for screening pyrazine derivatives in vitro.
Protocol 1: Nitric Oxide (NO) Production Assay
Causality: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[3] Measuring the inhibition of NO production is a primary indicator of anti-inflammatory activity.[12] NO is unstable, so its production is quantified by measuring nitrite, a stable breakdown product, in the cell culture supernatant using the Griess reagent.[13]
Materials:
-
RAW 264.7 cells
-
Pyrazine derivative stock solution (in DMSO)
-
LPS (from E. coli)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight. This allows cells to adhere and reach a healthy state before treatment.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazine derivative for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to all wells except the negative control (cells only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B. Incubate for 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.[13]
Self-Validation: A parallel plate should be run for a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[13]
Protocol 2: Pro-Inflammatory Cytokine Quantification by ELISA
Causality: Cytokines like TNF-α and IL-6 are potent mediators of inflammation, and their inhibition is a key therapeutic strategy.[15] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of these proteins in the culture supernatant.[16] The sandwich ELISA format ensures high specificity by using two different antibodies that bind to distinct epitopes on the cytokine.[17][18]
Materials:
-
Cell culture supernatants (from Protocol 1)
-
ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, recombinant standard, streptavidin-HRP, and substrate)
-
96-well high-binding ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Stop solution (e.g., 2N H₂SO₄)
Step-by-Step Methodology (General Sandwich ELISA Protocol):
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[19] This immobilizes the first antibody to the plate surface.
-
Washing and Blocking: Wash the plate multiple times with wash buffer to remove unbound antibody. Block the remaining protein-binding sites on the plate with an assay diluent for 1-2 hours at room temperature.[16] This prevents non-specific binding of subsequent reagents.
-
Sample Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature. The immobilized capture antibody will bind the target cytokine from the samples.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour. This second antibody binds to a different site on the captured cytokine.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30-60 minutes. The streptavidin binds with high affinity to the biotin on the detection antibody, bringing the HRP enzyme into the complex.
-
Substrate Development: Wash the plate thoroughly. Add a TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution, which changes the color from blue to yellow.
-
Measurement: Read the absorbance at 450 nm. The intensity of the color is proportional to the amount of cytokine present.
-
Quantification: Plot a standard curve of absorbance versus the known concentrations of the recombinant cytokine. Use this curve to determine the concentration of the cytokine in the experimental samples.[18]
| In Vitro Assay | Principle | Primary Endpoint Measured | Typical Positive Control |
| Nitric Oxide Assay | Colorimetric detection of nitrite (a stable NO metabolite) using the Griess reaction. | Inhibition of NO production. | L-NAME, Dexamethasone |
| Cytokine ELISA | Immunoenzymatic quantification of specific proteins using capture and detection antibodies. | Reduction in TNF-α, IL-6, IL-1β secretion. | Dexamethasone, Curcumin[20] |
| Cell Viability Assay | Measures metabolic activity (e.g., reduction of MTT to formazan) as an indicator of cell health. | Percentage of viable cells. | Staurosporine (for cytotoxicity) |
Part 2: Mechanistic Elucidation - Targeting Key Inflammatory Signaling Pathways
To understand how a pyrazine derivative exerts its anti-inflammatory effects, it is crucial to investigate its impact on the upstream signaling pathways that control the expression of inflammatory genes.
NF-κB Signaling Pathway
Causality: The NF-κB transcription factor is a master regulator of inflammation.[4] In resting cells, it is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli (like LPS) trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes for cytokines, chemokines, and iNOS.[21][22] Many anti-inflammatory compounds act by inhibiting this pathway.[15]
Caption: Inhibition of the NF-κB pathway is a key anti-inflammatory mechanism.
MAPK Signaling Pathway
Causality: The MAPK family (including ERK, JNK, and p38) is another critical set of signaling proteins that respond to extracellular stimuli like LPS.[5][23] They activate downstream transcription factors (like AP-1) that work in concert with NF-κB to drive the expression of inflammatory genes.[24] Targeting MAPK pathways can effectively reduce inflammation.
Caption: MAPKs are key transducers of inflammatory signals.
JAK-STAT Signaling Pathway
Causality: This pathway is crucial for transmitting signals from cytokines.[25] When a cytokine binds its receptor, associated Janus kinases (JAKs) are activated, which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[26] Activated STATs move to the nucleus to regulate gene expression, often amplifying the inflammatory response.[6][27] Inhibiting this pathway is a proven strategy for treating inflammatory diseases.
Experimental Approach: To assess the impact on these pathways, techniques like Western blotting can be used to measure the phosphorylation status of key proteins (e.g., phospho-IκB, phospho-p65, phospho-p38) or the total protein levels in cell lysates after treatment with the pyrazine derivative and LPS.
Part 3: In Vivo Validation of Anti-Inflammatory Efficacy
In vivo models are essential to confirm the therapeutic potential of a compound in a complex biological system, taking into account factors like pharmacokinetics and bioavailability.[28]
Protocol 3: Carrageenan-Induced Paw Edema in Rodents
Causality: This is a classic and highly reproducible model of acute inflammation.[29] The subcutaneous injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by fluid accumulation (edema), release of inflammatory mediators, and neutrophil infiltration. The ability of a systemically or locally administered compound to reduce the swelling is a direct measure of its anti-inflammatory activity.[30]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in sterile saline)
-
Pyrazine derivative (formulated for oral or IP administration)
-
Positive control drug (e.g., Indomethacin, Diclofenac sodium)
-
Plebysmometer or digital calipers
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before dosing but allow free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Negative Control (receives vehicle + carrageenan)
-
Group 3: Positive Control (receives Indomethacin + carrageenan)
-
Group 4-X: Test Groups (receive different doses of pyrazine derivative + carrageenan)
-
-
Dosing: Administer the pyrazine derivative, vehicle, or positive control drug (typically orally or via intraperitoneal injection) 60 minutes before the carrageenan injection.
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the negative control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Self-Validation: The inclusion of both negative (vehicle) and positive (Indomethacin) control groups is critical for validating the results. A significant reduction in edema in the positive control group confirms the validity of the experimental model.
Conclusion
The systematic evaluation of pyrazine derivatives for anti-inflammatory potential requires a multi-tiered approach. This guide outlines a logical progression from broad in vitro screening in macrophage models to focused mechanistic studies on key signaling pathways, culminating in preclinical validation using established in vivo models. By following these detailed and self-validating protocols, researchers can robustly characterize the anti-inflammatory profile of novel pyrazine compounds, identify their mechanisms of action, and build a strong foundation for further drug development.
References
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Hossen, M. J., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health (NIH). [Link]
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MDPI. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
Wang, W., et al. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. PubMed Central. [Link]
-
European Medicines Agency (EMA). (2021). Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs. [Link]
-
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Application Notes & Protocols for the Purification of Novel Amine Compounds
Introduction: The Unique Challenge of Amine Purification
Novel amine compounds are foundational building blocks in modern drug discovery and materials science. Their basicity and nucleophilicity, while central to their synthetic utility, also present unique and significant challenges during purification. Unlike neutral organic molecules, amines can interact strongly with acidic media (including standard silica gel), are prone to oxidation, and their solubility can be dramatically altered by pH. A poorly designed purification strategy can lead to low recovery, sample degradation, and contamination, compromising downstream applications.
This guide provides an in-depth exploration of the core techniques for purifying novel amine compounds. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to make informed decisions, troubleshoot common issues, and develop robust, validated purification protocols for any new amine scaffold.
Part 1: Foundational Principles Governing Amine Behavior
Understanding the physicochemical properties of your amine is the critical first step in designing a successful purification strategy.
The Central Role of Basicity (pKa)
An amine's basicity is its most defining characteristic for purification. The lone pair of electrons on the nitrogen atom readily accepts a proton (H+) to form a positively charged ammonium salt.
-
R₃N (Amine - Organic Soluble) + H-A (Acid) ⇌ R₃NH⁺A⁻ (Ammonium Salt - Water Soluble)
The equilibrium of this reaction is governed by the amine's pKa (specifically, the pKa of its conjugate acid, R₃NH⁺). As a rule of thumb:
-
If the pH of the solution is more than 2 units below the amine's pKa, it will exist predominantly (>99%) as the protonated, water-soluble ammonium salt.
-
If the pH of the solution is more than 2 units above the amine's pKa, it will exist predominantly (>99%) as the neutral, organic-soluble free base.
This pH-dependent solubility switch is the cornerstone of acid-base extraction, a powerful and fundamental technique for amine purification.[1][2][3]
Polarity, Structure, and Solubility
The polarity of an amine is influenced by its class (primary > secondary > tertiary) and the nature of its substituents.
-
Aliphatic amines with short alkyl chains are relatively polar and may have some water solubility.
-
Aromatic amines (e.g., anilines) are generally less basic and more non-polar.
-
Long alkyl chains or bulky hydrophobic groups decrease polarity and water solubility, making the compound more "greasy" or lipophilic.
These properties are paramount when selecting solvents for extraction, crystallization, and the mobile phase for chromatography.
Volatility and Thermal Stability
The boiling point of an amine dictates whether distillation is a viable purification method.
-
Low-boiling amines can often be purified by simple or fractional distillation.[4]
-
High-boiling amines or those that are sensitive to heat may decompose at atmospheric pressure.[5] For these compounds, vacuum distillation is necessary to lower the boiling point and prevent degradation.[5][6]
Part 2: Core Purification Techniques and Protocols
This section details the most effective methods for amine purification, providing both the strategic rationale and step-by-step protocols.
Acid-Base Extraction: The First Line of Defense
This technique is the most common and powerful method for separating amines from neutral or acidic impurities.[2] It leverages the pH-dependent solubility of the amine to move it between immiscible organic and aqueous phases.
Application Note: Acid-base extraction is ideal for the initial work-up of a reaction mixture to remove non-basic starting materials, reagents, and byproducts.[2] The process involves protonating the amine with an aqueous acid to form a water-soluble salt, washing away organic-soluble impurities, and then basifying the aqueous layer to regenerate the pure, organic-soluble free amine.[1][3] The choice of acid is crucial; a dilute strong acid like 1M HCl is typically used.[3] For the final basification step, a strong base like NaOH is used to ensure complete deprotonation of the ammonium salt.[1]
Diagram: Workflow for Acid-Base Extraction
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Application Notes and Protocols for the Development of In Vivo Models for Testing Pyrazine-Based Drugs
Introduction
The pyrazine moiety is a critical pharmacophore in modern drug discovery, integral to a range of therapeutics from the cornerstone anti-tuberculosis agent pyrazinamide to advanced kinase inhibitors for oncology.[1][2][3][4] The inherent versatility of the pyrazine ring allows for extensive structural modifications, influencing the pharmacological properties of the resulting compounds.[1] This chemical tractability has led to the exploration of pyrazine-based drugs in a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[2][5][6] The successful translation of these promising compounds from bench to bedside is critically dependent on robust preclinical evaluation using well-characterized in vivo models.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, implementation, and interpretation of in vivo studies for pyrazine-based drug candidates. We will delve into the rationale behind model selection, provide detailed experimental protocols, and discuss key considerations for data analysis, ensuring scientific integrity and accelerating the development of novel pyrazine-based therapies.
Part 1: Strategic Selection of In Vivo Models
The choice of an appropriate animal model is paramount for obtaining clinically relevant and reproducible data. This decision should be driven by the therapeutic indication of the pyrazine-based drug, its mechanism of action, and the specific questions being addressed in the study.
Murine and Guinea Pig Models for Anti-Tuberculosis Pyrazine Derivatives
Tuberculosis (TB) remains a primary indication for pyrazine-based drugs, with pyrazinamide being a first-line treatment.[7] Consequently, mouse and guinea pig models of Mycobacterium tuberculosis (Mtb) infection are well-established and extensively utilized.
-
Mouse Models (e.g., C57BL/6): Mice are frequently used for initial efficacy screening of novel pyrazine analogues.[8] They offer advantages such as cost-effectiveness, genetic tractability, and the availability of a wide range of immunological reagents. Chronic infection models in mice are particularly useful for evaluating the sterilizing activity of pyrazine compounds against intracellular bacilli.[9][10]
-
Guinea Pig Models: Guinea pigs develop a more human-like TB pathology, including the formation of well-defined granulomas with caseous necrosis.[9] This makes them a more stringent model for assessing the efficacy of drugs intended to penetrate and act within these complex lesion structures.[9]
Rodent Models for Neurological and Oncological Applications
The application of pyrazine-based drugs has expanded into neurology and oncology, necessitating the use of different in vivo models.
-
Neurodegenerative and Neuroprotective Models: For pyrazine derivatives targeting neurological disorders like Alzheimer's disease or ischemic stroke, transgenic mouse models expressing disease-relevant mutations or surgically induced injury models in rats are employed.[5][11] These models allow for the assessment of a compound's ability to cross the blood-brain barrier and exert its neuroprotective or therapeutic effects.
-
Xenograft and Syngeneic Cancer Models: The in vivo anti-cancer activity of pyrazine-based kinase inhibitors is often evaluated using xenograft models, where human cancer cell lines are implanted into immunocompromised mice.[1] Syngeneic models, which utilize mouse tumor cells in immunocompetent mice, are increasingly important for studying the interplay between the drug, the tumor, and the host immune system.
Emerging Models: Zebrafish and Organoids
-
Zebrafish Larvae: The zebrafish (Danio rerio) model offers a high-throughput platform for rapid screening of pyrazine compounds for efficacy and toxicity.[12][13][14][15] Their small size, rapid development, and optical transparency allow for automated imaging and behavioral analysis.[14][16]
-
Organoid Models: Patient-derived organoids (PDOs) are three-dimensional cell cultures that recapitulate the complex architecture and cellular heterogeneity of the original tissue.[17][18][19] While not strictly in vivo, they bridge the gap between 2D cell culture and animal models, offering a more physiologically relevant system for preclinical drug testing, particularly in oncology.[18][19]
Part 2: Experimental Design and Protocols
A well-designed in vivo study is crucial for generating robust and interpretable data. This section outlines key considerations and provides example protocols for testing pyrazine-based drugs.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Prior to efficacy studies, it is essential to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the pyrazine-based drug candidate.
PK Study Design:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
-
Animals: Typically rats or mice.
-
Administration Routes: Oral (gavage), intravenous, intraperitoneal.
-
Data Collection: Serial blood sampling at predefined time points to measure drug concentration.
-
Analysis: Calculation of key PK parameters such as Cmax, Tmax, AUC, and half-life.[1]
PD Study Design:
-
Objective: To assess the relationship between drug concentration and its pharmacological effect.
-
Methodology: This will be target-dependent. For a kinase inhibitor, this might involve measuring the phosphorylation of the target protein in tumor tissue at various time points after drug administration.
Efficacy Studies: A Step-by-Step Protocol for an Anti-Tuberculosis Pyrazine Analogue in a Murine Model
This protocol provides a generalized framework for evaluating the efficacy of a novel pyrazine-based compound against M. tuberculosis in mice.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv strain
-
Pyrazine-based test compound
-
Positive control drug (e.g., Pyrazinamide)
-
Vehicle control
-
Aerosol infection chamber
-
Biosafety Level 3 (BSL-3) facilities
-
7H11 agar plates
Protocol:
-
Acclimatization: Acclimatize mice to the BSL-3 facility for at least one week prior to infection.
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to achieve an implantation of approximately 100-200 bacilli in the lungs.
-
Treatment Initiation: Begin treatment 4 weeks post-infection, once a chronic infection is established.
-
Dosing: Administer the pyrazine-based test compound, positive control, and vehicle control to respective groups of mice (n=5-10 per group) via oral gavage, five days a week for four weeks.
-
Monitoring: Monitor mice daily for clinical signs of disease (e.g., weight loss, ruffled fur).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions on 7H11 agar.
-
Data Analysis: After 3-4 weeks of incubation, count the number of colony-forming units (CFU) and express the data as log10 CFU per organ. Compare the CFU counts between the treatment groups and the vehicle control group to determine the efficacy of the test compound.[9]
In Vivo Imaging for Drug Distribution
Non-invasive imaging techniques can provide valuable insights into the biodistribution of pyrazine-based drugs.[20]
Fluorescence Imaging:
-
Methodology: If the pyrazine compound has intrinsic fluorescence or can be conjugated to a fluorescent probe, whole-body imaging systems can be used to track its distribution in real-time.[21]
-
Application: Useful for confirming that the drug reaches the target organ or tumor.
Positron Emission Tomography (PET):
-
Methodology: The pyrazine drug can be radiolabeled with a positron-emitting isotope. PET imaging then allows for the quantitative assessment of drug distribution throughout the body.[20]
-
Application: Provides detailed pharmacokinetic data in a living animal.[20]
Part 3: Data Interpretation and Translational Relevance
The ultimate goal of in vivo testing is to predict the potential efficacy and safety of a pyrazine-based drug in humans.
Key Efficacy Endpoints
| Therapeutic Area | Primary In Vivo Model | Key Efficacy Endpoints |
| Tuberculosis | Mouse, Guinea Pig | Reduction in bacterial load (CFU) in lungs and spleen, survival, lung pathology.[9][10] |
| Oncology | Xenograft, Syngeneic Mice | Tumor growth inhibition, tumor regression, survival, biomarker modulation.[1] |
| Neurology | Transgenic Mice, Rat Injury Models | Improvement in behavioral deficits, reduction in neuropathology, biomarker modulation.[5][22] |
Causality and Self-Validation in Experimental Design
To ensure the trustworthiness of the results, every protocol should incorporate self-validating systems. This includes:
-
Positive and Negative Controls: A known effective drug (positive control) and a vehicle (negative control) are essential for validating the assay's sensitivity and specificity.
-
Dose-Response Studies: Evaluating the drug at multiple dose levels helps to establish a clear relationship between exposure and effect.[9][10]
-
Correlating PK/PD with Efficacy: Demonstrating that the observed efficacy occurs at clinically relevant drug concentrations strengthens the translatability of the findings.
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing of pyrazine-based drugs.
Decision Tree for In Vivo Model Selection
Caption: Decision tree for selecting an appropriate in vivo model.
Conclusion
The development of novel pyrazine-based drugs holds immense promise for addressing unmet medical needs across a spectrum of diseases. The strategic use of well-designed and rigorously executed in vivo models is a critical component of the drug development pipeline. By carefully selecting the most appropriate model, incorporating self-validating experimental designs, and leveraging advanced techniques such as in vivo imaging, researchers can generate high-quality, translatable data to accelerate the clinical development of these important therapeutic agents.
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- 8. mdpi.com [mdpi.com]
- 9. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-dependent activity of pyrazinamide in animal models of intracellular and extracellular tuberculosis infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Zebrafish Larvae Behavior Models as a Tool for Drug Screenings and Pre-Clinical Trials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. Zebrafish, an In Vivo Platform to Screen Drugs and Proteins for Biomedical Use | MDPI [mdpi.com]
- 15. Frontiers | Editorial: Zebrafish as a model for pharmacological and toxicological research [frontiersin.org]
- 16. Using zebrafish for drug testing - Bionomous [bionomous.ch]
- 17. technologynetworks.com [technologynetworks.com]
- 18. Organoid technology in disease modelling, drug development, personalized treatment and regeneration medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Building consensus on the application of organoid-based drug sensitivity testing in cancer precision medicine and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. azolifesciences.com [azolifesciences.com]
- 21. Quantitative fluorescence imaging of drug distribution in live cells and tissues - American Chemical Society [acs.digitellinc.com]
- 22. 8-Methylureido-10-amino-10-methyl-imidazo[1,2-a]indeno[1,2-e] pyrazine-4-ones: highly in vivo potent and selective AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low yield in novel pyrazine synthesis"
Welcome to the Technical Support Center for Novel Pyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine synthesis and overcome common challenges that can lead to low yields. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your experimental outcomes.
Section 1: Understanding the Fundamentals of Pyrazine Synthesis
Pyrazines are a critical class of N-heterocyclic compounds with wide-ranging applications in pharmaceuticals, fragrances, and materials science.[1][2] Their synthesis, while conceptually straightforward, is often plagued by issues that can significantly impact yield and purity. Most classical and novel pyrazine syntheses involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[3][4] This reaction typically proceeds through a dihydropyrazine intermediate, which must then be oxidized to form the final aromatic pyrazine.[3] Understanding the nuances of this core mechanism is fundamental to troubleshooting your synthesis.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common problems encountered during pyrazine synthesis in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Consistently Low or No Yield of the Desired Pyrazine
Question: My reaction is yielding very little or no pyrazine product. What are the most likely causes?
Answer: A low or complete absence of your target pyrazine can be attributed to several critical factors. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.[5]
Core Areas to Investigate:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are paramount.[5][6]
-
Causality: Many pyrazine syntheses, particularly gas-phase reactions, are highly temperature-sensitive. Temperatures below 300°C may result in incomplete dehydrogenation of the dihydropyrazine intermediate, leading to piperazine byproducts. Conversely, exceeding 450°C can cause decomposition of the pyrazine ring.[7] For solution-phase reactions, excessive heat can lead to the degradation of pyrazines or favor competing side reactions.[6]
-
Actionable Advice: Conduct small-scale trial reactions to systematically optimize the temperature and reaction duration for your specific substrates.[5]
-
-
Purity of Starting Materials: The purity of your α-dicarbonyl compounds and 1,2-diamines is crucial.[3][8]
-
Causality: Impurities in your starting materials can engage in unwanted side reactions, consuming your reactants and generating byproducts that complicate purification.[5] For instance, aldol condensation products in solvents like denatured ethanol can significantly reduce your yield.[7]
-
Actionable Advice: Purify your starting materials before use through distillation, recrystallization, or column chromatography. Ensure that your solvents are of appropriate purity and are anhydrous if the reaction is sensitive to moisture.[5]
-
-
Incomplete Oxidation of the Dihydropyrazine Intermediate: A common pitfall is the inefficient conversion of the dihydropyrazine intermediate to the aromatic pyrazine.[3]
-
Causality: The dihydropyrazine intermediate is often stable enough to be isolated but requires an oxidizing agent to form the final product. If the oxidation step is incomplete, your final product will be a mixture, thus lowering the yield of the desired pyrazine.[3]
-
Actionable Advice: Ensure you are using a suitable oxidizing agent (e.g., copper(II) oxide, manganese oxide, or even air) and that the reaction conditions are conducive to oxidation.[4][7] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the point of complete oxidation.[5]
-
-
Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[5]
-
Causality: If your intermediates are air-sensitive, exposure to the atmosphere can lead to degradation and the formation of complex side products, often indicated by a darkening of the reaction mixture.[7]
-
Actionable Advice: Employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket, throughout the reaction and workup process.[5]
-
Issue 2: Formation of Unexpected Byproducts
Question: I'm observing significant byproduct formation in my reaction. How can I identify and minimize them?
Answer: Byproduct formation is a frequent challenge in pyrazine synthesis. Identification is the first step toward mitigation.
Identification and Minimization Strategies:
-
Byproduct Identification:
-
Techniques: A combination of analytical techniques is often necessary for unambiguous identification. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile pyrazines and byproducts.[9][10] High-Performance Liquid Chromatography (HPLC) is suitable for a wider range of compounds, including non-volatile and thermally labile ones.[9][10] For detailed structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[9]
-
Common Byproducts: In reactions involving ammonium hydroxide and sugars, imidazole derivatives can form alongside pyrazines.[3] When using certain extraction solvents like methyl-t-butyl ether (MTBE) or ethyl acetate, 4-methyl imidazole is a common byproduct.[3] In some cases, tri-2-pyrazinylmethane and 3-chloro-2,2'-bipyrazine have been identified as byproducts.[11]
-
-
Minimizing Byproduct Formation:
-
Solvent Choice: During liquid-liquid extraction, consider using a less polar solvent like hexane to prevent the co-extraction of polar byproducts such as imidazoles.[3]
-
Strict Stoichiometric Control: Carefully controlling the molar ratios of your reactants can favor the desired reaction pathway and minimize self-condensation or other side reactions.[6]
-
Temperature Regulation: As mentioned previously, maintaining the optimal reaction temperature is crucial to prevent degradation and the formation of polymeric byproducts.[7]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common classical and modern synthetic routes for pyrazines, and what are their primary pitfalls?
A1: Several methods exist, each with its own advantages and challenges:
-
Staedel-Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then condenses and is oxidized.[12][13] A major pitfall is the use of lachrymatory starting materials and the potential for side reactions.[14]
-
Gutknecht Pyrazine Synthesis (1879): This route is based on the self-condensation of α-ketoamines.[12] The primary challenge lies in the synthesis and stability of the α-ketoamine intermediate.[3]
-
Condensation of α-Diketones with 1,2-Diamines: This is a straightforward and widely used method.[3] The main drawback is the necessity of a subsequent, sometimes inefficient, oxidation step to form the aromatic pyrazine from the dihydropyrazine intermediate.[3][4]
-
Dehydrogenative Coupling Routes: More modern approaches utilize catalysts, such as manganese pincer complexes, for the dehydrogenative self-coupling of 2-amino alcohols or the coupling of 1,2-diaminobenzene with 1,2-diols.[1][15] These methods are often more atom-economical and environmentally benign, but catalyst selection and optimization can be critical.[1]
Q2: My reaction mixture turns dark brown or black. What does this indicate?
A2: A dark coloration often signals polymerization or degradation of your starting materials or product.[7] This can be caused by:
-
Excessive Heat: Overheating the reaction can lead to decomposition.
-
Air Oxidation: Air-sensitive intermediates can undergo complex side reactions upon exposure to oxygen.
-
Aldol Condensation: If your solvent or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can produce colored byproducts.[7]
Q3: How critical is the choice of base in novel pyrazine syntheses?
A3: The choice of base can be extremely critical, especially in modern catalytic systems. For instance, in certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to provide significantly higher yields compared to other bases like sodium ethoxide (NaOEt), potassium tert-butoxide (tBuOK), or sodium methoxide (NaOMe).[7] It is advisable to screen a variety of bases during your reaction optimization.
Section 4: Experimental Protocols and Data
Protocol 1: General Procedure for Pyrazine Synthesis via Condensation and Oxidation
This protocol is a generalized procedure and should be optimized for specific substrates.
-
Dissolution: Dissolve the 1,2-diamine in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition: Slowly add an equimolar amount of the α-dicarbonyl compound to the solution at room temperature.
-
Condensation: Heat the reaction mixture to reflux for 2-4 hours to form the dihydropyrazine intermediate. Monitor the reaction progress by TLC.
-
Oxidation: After cooling, introduce an oxidizing agent (e.g., a stoichiometric amount of copper(II) sulfate) and continue to stir at room temperature or with gentle heating until the oxidation is complete (as indicated by TLC). Air can also be bubbled through the reaction mixture as a mild oxidant.[7]
-
Workup: Neutralize the reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation.
Table 1: Troubleshooting Summary for Low Pyrazine Yield
| Symptom | Potential Cause | Recommended Action |
| Low or no product formation | Suboptimal reaction temperature | Optimize temperature through trial reactions.[6][7] |
| Impure starting materials | Purify reactants via recrystallization or distillation.[3][5] | |
| Incomplete oxidation | Ensure the use of an appropriate oxidizing agent and sufficient reaction time.[3] | |
| Presence of multiple byproducts | Side reactions | Tightly control stoichiometry and temperature.[3][6] |
| Inappropriate workup solvent | Use a less polar solvent for extraction to avoid co-extraction of polar impurities.[3] | |
| Dark reaction mixture | Decomposition/Polymerization | Lower the reaction temperature and use an inert atmosphere.[7] |
Section 5: Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Pyrazine Yield
Caption: A decision tree for systematically troubleshooting low yields in pyrazine synthesis.
Diagram 2: Generalized Pyrazine Synthesis Pathway
Caption: The general reaction pathway for pyrazine synthesis via condensation and oxidation.
References
- Benchchem.
- Benchchem.
- National Institutes of Health (NIH).
- ACS Publications.
- Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
- MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- ResearchGate.
- Benchchem.
- Benchchem. A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
- Benchchem.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Byproducts in the Synthesis of Di-2-pyrazinylmethane.
- ResearchGate. What are the mechanism of reaction in preparing pyrazine?.
- LookChem. Staedel-Rugheimer Pyrazine Synthesis 's chemicals dictionary.
- BIOSYNCE Blog. What analytical methods are used for pyrazine detection?.
- NBU-IR. Chapter IV Section A (General introduction and synthetic background).
Sources
- 1. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biosynce.com [biosynce.com]
- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. Staedel-Rugheimer Pyrazine Synthesis 's chemicals dictionary [lookchem.com]
- 14. ir.nbu.ac.in [ir.nbu.ac.in]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing In Vitro Solubility Challenges of Pyrazine Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for addressing the common yet complex solubility issues encountered with pyrazine compounds during in vitro experiments. Poor aqueous solubility is a major hurdle that can lead to unreliable assay results, underestimated potency, and significant delays in research pipelines.[1][2] This resource combines fundamental principles with field-proven troubleshooting strategies to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding pyrazine compound solubility.
Q1: My pyrazine compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What’s happening?
This is a classic case of a compound "crashing out" of solution. It occurs because while your pyrazine derivative is soluble in 100% Dimethyl Sulfoxide (DMSO), its solubility in the final, predominantly aqueous, assay buffer is much lower.[3] When the DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous. The water acts as an anti-solvent, causing the compound to exceed its solubility limit and precipitate.[4] The rate of addition and mixing efficiency can also contribute to localized high concentrations that trigger this precipitation.[4]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my in vitro assay?
Understanding this distinction is critical for interpreting your results.
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | Compound dissolved in an organic solvent (e.g., DMSO)[5] | Solid, crystalline compound[6] |
| Measurement Process | A DMSO stock solution is added to an aqueous buffer, and the concentration at which precipitation first occurs is measured.[1][6] | Excess solid compound is equilibrated (e.g., shaken for 24-48 hours) in the aqueous buffer until the solution is saturated.[6][7] |
| Represents | The solubility of the amorphous or metastable form of the compound that precipitates rapidly.[8] | The true equilibrium solubility of the most stable crystalline form of the compound.[7] |
| Relevance | Highly relevant for most in vitro assays. It mimics the common experimental workflow of diluting a DMSO stock and predicts the maximum concentration achievable without immediate precipitation.[5][6] | Important for pre-formulation, drug delivery, and understanding the compound's intrinsic properties, but may be less predictive of behavior in a typical high-throughput screen.[1][7] |
For most in vitro screening and cell-based assays, kinetic solubility is the more practical and relevant parameter to determine.[6]
Q3: Is DMSO the only option for making a stock solution? What are some alternatives?
While DMSO is widely used for its ability to dissolve a broad range of polar and nonpolar compounds, it's not the only choice.[9] Depending on your compound's properties and assay constraints, you might consider:
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethylformamide (DMF)
-
Ethanol
-
A combination of co-solvents (e.g., a small amount of NMP mixed with DMSO)[2]
The choice of solvent should be validated for compatibility with your specific assay, as organic solvents can interfere with biological systems.[10]
Q4: How much residual DMSO is acceptable in my cell-based assay?
The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration at or below 0.5% (v/v) . Many sensitive assays or specific cell lines may require concentrations as low as 0.1% .[10] It is crucial to run a vehicle control (assay buffer with the same final DMSO concentration but without the compound) to account for any solvent-induced effects on the cells.
Troubleshooting Guides
This section provides in-depth, step-by-step solutions to common solubility-related problems.
Problem: Compound Precipitates Upon Dilution from DMSO Stock
You've prepared your DMSO stock, but upon adding it to the aqueous buffer for your experiment, you observe cloudiness, particulates, or a visible precipitate.
Logical Troubleshooting Workflow
This workflow will guide you from initial diagnosis to a viable solution.
Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Corrective Actions
-
Re-evaluate Final Concentration: The simplest first step is to check if your target concentration is realistic. If you have determined the kinetic solubility to be 10 µM, attempting to run the assay at 50 µM will inevitably cause precipitation. Action: Lower the final concentration to be at or below the measured kinetic solubility limit.
-
Optimize the Dilution Protocol: The way you mix your solutions can have a significant impact. Rapidly adding the DMSO stock to the buffer creates a localized zone of high compound concentration and solvent shift, promoting precipitation.[4]
-
Action A (Slow Addition): Add the DMSO stock solution dropwise into the aqueous buffer while the buffer is being gently vortexed or stirred.
-
Action B (Intermediate Dilution): Perform a serial dilution. For example, instead of a 1:1000 dilution directly, perform a 1:10 dilution into an intermediate solvent (e.g., 50:50 DMSO:buffer), followed by a 1:100 dilution into the final buffer. This provides a more gradual change in solvent polarity.
-
-
Modify the Assay Buffer:
-
pH Adjustment: Pyrazine (pKa ~0.65) is a weak base, and its derivatives often contain basic nitrogen atoms.[11] Adjusting the pH of the buffer can significantly alter the ionization state of the compound. For a basic compound, lowering the pH will protonate it, increasing its charge and typically enhancing its aqueous solubility.[12][13]
-
Causality: The protonated (ionized) form of the molecule can form stronger ion-dipole interactions with water compared to the weaker hydrogen bonds of the neutral form, leading to better solubility.
-
Action: Cautiously lower the buffer pH (e.g., from 7.4 to 6.8 or 6.5), ensuring the pH change does not affect your biological assay's integrity (e.g., enzyme activity or cell viability).
-
Caption: Impact of pH on a basic pyrazine derivative's solubility.
-
Use of Co-solvents: Introducing a small amount of a water-miscible organic solvent can increase the solubility of a lipophilic compound.[14]
-
Causality: Co-solvents like ethanol, propylene glycol, or PEG 400 work by reducing the overall polarity of the aqueous solvent, making it more favorable for the hydrophobic pyrazine compound to remain dissolved.
-
Action: Add a co-solvent to your final assay buffer, starting at a low concentration (e.g., 1-2%) and increasing cautiously up to a maximum of 5%, while continuously monitoring for any impact on your assay performance.
-
-
-
Employ Solubilizing Excipients: Excipients are additives that can enhance solubility through various mechanisms.[15][16]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.
-
Causality: The hydrophobic pyrazine compound can form an "inclusion complex" by fitting inside the cyclodextrin's cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.[14][17]
-
Action: Add a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to the assay buffer before adding your compound.
-
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC).
-
Causality: Surfactants form micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell. The pyrazine compound can partition into the hydrophobic core, keeping it solubilized in the bulk aqueous phase.[15]
-
Action: Incorporate a low concentration of a biocompatible surfactant into your buffer. Be aware that surfactants can interfere with some assays, particularly those involving membranes or protein-protein interactions.
-
Caption: Mechanisms of common solubilizing agents.
-
Key Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound and is considered the "gold standard".[6]
-
Preparation: Add an excess amount of the solid pyrazine compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the aqueous buffer in a glass vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This allows the solution to reach thermodynamic equilibrium.
-
Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm syringe filter.
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Analysis: Analyze the concentration of the dissolved compound using a validated analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or LC-Mass Spectrometry (LC-MS).[6][18][19] A standard calibration curve must be prepared to accurately determine the concentration.
Protocol 2: Turbidimetric Method for Kinetic Solubility
This is a higher-throughput method ideal for screening purposes and is highly relevant for typical in vitro assay conditions.[1]
-
Stock Solution: Prepare a high-concentration stock solution of the pyrazine compound in 100% DMSO (e.g., 10 or 20 mM).
-
Plate Setup: In a clear 96-well plate, add your aqueous assay buffer to each well.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first row of the plate. Perform a serial dilution across the plate to create a range of compound concentrations (e.g., from 200 µM down to <1 µM). The final DMSO concentration should be kept constant in all wells (e.g., 1% or 2%).
-
Incubation: Shake the plate for a set period (e.g., 1.5 to 2 hours) at room temperature to allow for precipitation to occur and equilibrate.
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader (nephelometry).
-
Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity begins to significantly increase above the background, indicating the onset of precipitation.[1]
References
- Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
- Kinetic versus thermodynamic solubility tempt
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygn
- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Pyrazine - Solubility of Things.
- How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- Determination and Correlation of the Solubility of Acetylpyrazine in Pure Solvents and Binary Solvent Mixtures | Request PDF - ResearchG
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
- Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives - ACS Public
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Dimethyl sulfoxide - Wikipedia.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Pyrazines in Drug Discovery - PharmaBlock.
- What analytical methods are used for pyrazine detection? - Blog - BIOSYNCE.
- Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer - PMC - PubMed Central.
- (PDF)
- how to prevent precipitation of Emeramide in experimental buffers - Benchchem.
- (PDF)
- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science | Building Blocks | Blog | Life Chemicals.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central.
- Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs - MDPI.
- Novel excipients for solubility enhancement - European Pharmaceutical Review.
- Excipients for Solubility and Bioavailability Enhancement.
- Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Deriv
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI.
- (PDF)
- Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide - ACS Public
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH.
- Advances in the Synthesis and Bio-Applications of Pyrazine Deriv
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
- Solubility of Pyrazine and Its Deriv
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Str
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed.
- A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities - Benchchem.
- Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide - ResearchG
- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central.
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- 3. researchgate.net [researchgate.net]
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- 13. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Overcoming Challenges in the Purification of Chiral Amines
Welcome to the Technical Support Center for Chiral Amine Purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying chiral amines. As critical building blocks in over 40% of commercial pharmaceuticals, the efficient separation of their enantiomers is a paramount objective.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of chiral amine purification, ensuring the integrity and success of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of chiral amines.
Q1: I'm observing poor or no enantiomeric resolution in my chiral HPLC/SFC. What are the primary factors to investigate?
A1: Achieving successful enantiomeric resolution is a multi-faceted challenge. The primary factors to consider are the chiral stationary phase (CSP), mobile phase composition, and analyte-specific properties.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.[2][3] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice for their broad applicability to a wide range of chiral compounds, including amines.[2][4][5] However, for primary amines, cyclofructan-based and crown-ether-based CSPs can also show excellent selectivity.[6][7] It is highly recommended to screen a variety of CSPs with different chiral selectors to find the optimal phase for your specific amine.[8]
-
Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP.
-
Normal Phase vs. Reversed Phase: Normal-phase chromatography is frequently more successful for chiral separations on polysaccharide-based CSPs.[9]
-
Modifiers and Additives: The type and concentration of the organic modifier (e.g., ethanol, isopropanol in normal phase) can significantly impact resolution. For basic compounds like amines, adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is often necessary to improve peak shape and prevent tailing caused by interactions with residual silanol groups on the silica support.[5][9][10] Conversely, acidic additives may be required in certain reversed-phase or polar organic modes.[3]
-
-
Temperature: Temperature is a critical parameter that can influence the thermodynamics of chiral recognition.[5] Systematically screening different temperatures can be a valuable optimization step.[10]
Q2: My chromatographic peaks are exhibiting significant tailing. What are the likely causes and how can I rectify this?
A2: Peak tailing is a common issue when analyzing basic compounds like amines. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Secondary Interactions with Silanol Groups: The primary cause of tailing for basic analytes is the interaction with acidic silanol groups on the surface of the silica-based CSP.[5]
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or injection volume.[11]
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or a solvent with a similar or weaker elution strength.[5]
-
Q3: I am struggling with low yield and/or low diastereomeric excess (d.e.) in my diastereomeric salt resolution. How can I optimize this process?
A3: Diastereomeric salt resolution is a powerful technique for large-scale separations but requires careful optimization of several parameters.[12]
-
Selection of Resolving Agent: The choice of the chiral resolving agent is crucial. A screening of various commercially available chiral acids (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid) is often necessary to find one that forms a diastereomeric salt with one enantiomer of the amine that has significantly lower solubility.[12][13]
-
Solvent System: The solvent plays a critical role by influencing the solubilities of the two diastereomeric salts.[13] The goal is to maximize the precipitation of the desired diastereomeric salt while keeping the other in solution. Using solvent mixtures is a common strategy to fine-tune these solubility properties.[13][14]
-
Molar Ratio of Resolving Agent: The molar ratio of the resolving agent to the racemic amine can significantly impact the yield and enantiomeric excess. Ratios greater than 1.5 can often lead to more enantiopure products.[12]
-
Temperature and Cooling Profile: Crystallization is a thermodynamically controlled process, and the temperature and cooling rate can affect the crystal growth and purity.
Q4: How can I improve the yield of my desired enantiomer beyond the theoretical 50% limit in a classical resolution?
A4: To surpass the 50% yield limitation of a standard resolution, the unwanted enantiomer must be recycled. This is achieved through a process called "Resolution-Racemization-Recycle" (RRR).[13] The unwanted enantiomer from the mother liquor is racemized and then reintroduced into the resolution process.[13][15] This approach is essential for developing an economically viable and more sustainable industrial process.[13]
II. Troubleshooting Guides
This section provides detailed guides for troubleshooting common issues with specific purification techniques.
Chromatographic Methods (HPLC & SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common analytical and preparative techniques for chiral amine separation.[6][16] SFC is often favored for its speed, reduced solvent consumption, and suitability for preparative-scale separations.[6][7][17]
Troubleshooting Poor Peak Shape and Resolution in Chiral Chromatography
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP).[5] | Screen a variety of CSPs (polysaccharide, cyclofructan, etc.).[4][8] |
| Suboptimal mobile phase composition.[5] | Optimize the ratio of organic modifier.[3] Add appropriate acidic or basic additives.[6][10] | |
| Incorrect flow rate.[5] | Optimize the flow rate; lower flow rates often improve resolution.[11] | |
| Inadequate temperature control.[5] | Screen a range of temperatures to find the optimum.[10] | |
| Peak Tailing | Secondary interactions with residual silanol groups.[5] | Add a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase.[5][9][10] |
| Column overload. | Reduce sample concentration or injection volume.[11] | |
| Mismatched sample solvent.[5] | Dissolve the sample in the mobile phase or a weaker solvent.[5] | |
| Partially blocked column frit.[18] | Reverse flush the column. If the problem persists, replace the frit or the column.[19] | |
| Peak Fronting | Column overload. | Reduce sample concentration or injection volume. |
| Catastrophic column failure (void formation).[18] | Replace the column and ensure operating conditions are within the manufacturer's recommendations. | |
| Drifting Retention Times | Inadequate column equilibration.[5] | Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase. |
| Mobile phase instability (evaporation of volatile components).[5] | Prepare fresh mobile phase daily and keep it tightly sealed. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[11] |
Experimental Protocol: Chiral HPLC/SFC Method Scouting
-
CSP Screening:
-
Select a diverse set of 3-5 chiral columns (e.g., polysaccharide-based, cyclofructan-based).
-
Prepare a stock solution of your racemic amine in a suitable solvent.
-
For each column, run a generic gradient or isocratic method. A common starting point for normal phase is a Hexane/Isopropanol mobile phase.[10]
-
-
Mobile Phase Optimization:
-
Select the CSP that shows the best initial separation.
-
Systematically vary the percentage of the organic modifier (e.g., 10%, 20%, 30% isopropanol in hexane).
-
If peak tailing is observed, add a basic modifier (e.g., 0.1% DEA) to the mobile phase.
-
-
Additive Screening:
-
For basic amines, screen different basic additives (e.g., DEA, TEA, ethanolamine) at varying concentrations (0.05% - 0.2%).
-
-
Temperature Optimization:
-
Set the column temperature to ambient (e.g., 25°C).
-
Analyze the sample at temperatures above and below ambient in 5-10°C increments to determine the optimal temperature for resolution.
-
Visualization of the Chiral Chromatography Troubleshooting Workflow
Caption: Troubleshooting workflow for chiral chromatography.
Diastereomeric Salt Resolution
This classical method remains a cornerstone for large-scale chiral separations due to its cost-effectiveness and scalability.[16]
Troubleshooting Diastereomeric Salt Resolution
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| No Precipitation or Low Yield of Diastereomeric Salt | Poor choice of resolving agent.[13] | Screen a variety of chiral resolving agents.[16] |
| Unsuitable solvent system.[13] | Screen a range of solvents and solvent mixtures to find one that provides a significant difference in the solubility of the diastereomeric salts.[14][16] | |
| Suboptimal concentration. | Vary the concentration of the racemic amine and resolving agent. | |
| Low Diastereomeric Excess (d.e.) | Insufficient difference in solubility of the diastereomeric salts. | Re-screen for a more effective resolving agent and/or solvent system. |
| Co-precipitation of the more soluble diastereomer. | Optimize the crystallization conditions (e.g., cooling rate, agitation). Consider a re-crystallization step. | |
| Incorrect stoichiometry.[12] | Optimize the molar ratio of the resolving agent to the amine.[12] | |
| Inconsistent Results | Polymorphism of the diastereomeric salts. | Characterize the solid forms obtained under different conditions (e.g., using XRPD). |
| Inadequate control of crystallization parameters. | Carefully control temperature, cooling rate, and agitation. |
Experimental Protocol: Screening for Diastereomeric Salt Resolution
-
Resolving Agent and Solvent Screening:
-
In a multi-well plate, dissolve the racemic amine in a variety of solvents.
-
To each well, add a solution of a different chiral resolving agent (typically 0.5-1.0 equivalents).
-
Allow the plate to stand at room temperature and then at a reduced temperature (e.g., 4°C) and observe for precipitation.
-
-
Optimization of Promising "Hits":
-
For the conditions that yielded a precipitate, scale up the experiment.
-
Vary the molar ratio of the resolving agent, the concentration, and the solvent composition.
-
Analyze the diastereomeric excess of the crystalline material and the mother liquor by chiral HPLC or SFC.
-
-
Recrystallization for Purity Enhancement:
-
If the initial d.e. is not satisfactory, perform a recrystallization of the diastereomeric salt from a suitable solvent system to improve its purity.
-
Visualization of the Diastereomeric Salt Resolution Workflow
Caption: Workflow for diastereomeric salt resolution with racemization and recycle.
III. References
-
Enhanced chromatographic resolution of amine enantiomers as carbobenzyloxy derivatives in high-performance liquid chromatography and supercritical fluid chromatography. Journal of Chromatography A.
-
Navigating the Maze of Enantiomers: A Guide to Chiral Stationary Phases for 3-Methylcyclohexanamine Separation. Benchchem.
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
-
Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Benchchem.
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations.
-
Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.
-
Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent.
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
-
Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
-
Technical Support Center: Scaling Up Chiral Resolution of Amines. Benchchem.
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
-
A generic approach to chiral method development in supercritical fluid chromatography. Journal of Chromatography A.
-
Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
-
(PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate.
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
-
Chiral HPLC for efficient resolution of enantiomers. ResearchGate.
-
What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate.
-
Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH.
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.
-
Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate.
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI.
-
Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
-
addressing poor resolution in the chiral HPLC of 2-amino-1-(1H-indol-3-yl)ethanol. Benchchem.
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
-
Trouble with chiral separations. Chromatography Today.
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH.
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. University of Leeds.
-
Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate.
-
Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI.
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- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. rsc.org [rsc.org]
- 16. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. fagg-afmps.be [fagg-afmps.be]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chiraltech.com [chiraltech.com]
Technical Support Center: Enhancing the Stability of Pyrazine Derivatives for Robust Biological Assays
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the stability challenges associated with pyrazine derivatives in biological assays. This guide provides in-depth technical insights, troubleshooting strategies, and practical protocols to ensure the integrity and reproducibility of your experimental data. Pyrazine-containing compounds are a cornerstone in medicinal chemistry, offering a versatile scaffold for a wide range of therapeutic agents.[1][2][3] However, their inherent chemical properties can sometimes lead to instability under typical biological assay conditions, compromising results and leading to misinterpretation of a compound's true efficacy.[4][5] This resource is designed to be your go-to guide for diagnosing and resolving these stability issues, ensuring your valuable research is built on a solid foundation.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with pyrazine derivatives.
Q1: I'm seeing a gradual loss of my pyrazine derivative's activity in my cell-based assay over 24-48 hours. What could be the primary cause?
A1: A time-dependent loss of activity is a classic sign of compound instability in the assay medium. The primary culprits are often chemical degradation (hydrolysis, oxidation) or metabolic breakdown by cellular enzymes. The complex composition of cell culture media, including salts, amino acids, and the presence of serum, can create an environment conducive to these degradation pathways.[4][5] It is also possible that the compound is binding to the plasticware of your assay plates, reducing its effective concentration over time.
Q2: My pyrazine derivative seems to have poor solubility in my aqueous assay buffer, and I'm observing precipitation. Could this be related to stability?
A2: Absolutely. Poor aqueous solubility and stability are often intertwined. When a compound precipitates out of solution, it is no longer available to interact with its biological target, which can be misinterpreted as a lack of activity or instability. Furthermore, the solid precipitate may have different degradation kinetics than the solubilized compound. Strategies to improve solubility, such as the use of co-solvents or encapsulation technologies, can often simultaneously enhance stability.[6][7]
Q3: Are there any general handling and storage recommendations for pyrazine derivative stock solutions to maximize their shelf-life?
A3: Proper storage is critical. For long-term storage, we recommend preparing stock solutions in a non-protic, anhydrous solvent like DMSO and storing them at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Aliquoting the stock solution into single-use volumes is also highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. For day-to-day use, storing a working stock at 4°C is acceptable for short periods, but its stability should be verified.
Troubleshooting Guide: Diagnosing and Resolving Instability
This section provides a structured approach to troubleshooting common stability issues encountered with pyrazine derivatives in biological assays.
Problem 1: Inconsistent or Non-Reproducible Assay Results
| Potential Cause | Underlying Mechanism | Suggested Solution & Protocol |
| Photodegradation | The pyrazine ring system can be susceptible to degradation upon exposure to light, particularly UV light. This can lead to the formation of inactive byproducts.[8] | Protocol: Conduct all experimental steps involving the pyrazine derivative under amber or light-blocking conditions. Prepare stock solutions and assay plates in a dimly lit environment. If possible, use amber-colored microplates. |
| Oxidative Degradation | The nitrogen atoms in the pyrazine ring can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) that may be generated in cell culture or by certain buffer components. | Protocol: Degas your assay buffer to remove dissolved oxygen. Consider the addition of antioxidants like ascorbic acid or N-acetylcysteine to your assay medium, after confirming they do not interfere with your assay. |
| pH-Dependent Instability | The stability of your pyrazine derivative may be highly dependent on the pH of the assay buffer. Some derivatives can undergo hydrolysis or other degradation reactions under acidic or basic conditions.[9] | Protocol: Determine the pH stability profile of your compound. Prepare solutions in buffers of varying pH (e.g., 5, 7.4, 9) and monitor the compound's concentration over time using HPLC or LC-MS. Adjust your assay buffer to a pH where the compound is most stable. |
Problem 2: Time-Dependent Decrease in Compound Potency (IC50/EC50 Shift)
| Potential Cause | Underlying Mechanism | Suggested Solution & Protocol |
| Metabolic Instability | If you are using live cells or tissue homogenates, your pyrazine derivative may be metabolized by intracellular enzymes (e.g., cytochrome P450s) into less active or inactive forms.[4] | Protocol: Perform a metabolic stability assay using liver microsomes or S9 fractions to assess the extent of metabolic degradation. If metabolism is significant, consider using a metabolic inhibitor (if appropriate for your assay) or redesigning the molecule to block metabolic hotspots. |
| Interaction with Serum Proteins | Pyrazine derivatives can bind to proteins in the fetal bovine serum (FBS) commonly used in cell culture media. This binding can reduce the free concentration of the compound available to interact with its target.[10] | Protocol: Reduce the percentage of FBS in your assay medium or switch to a serum-free medium if your cells can tolerate it. You can also perform a serum-shift assay to quantify the impact of serum protein binding on your compound's potency. |
| Adsorption to Plasticware | Hydrophobic pyrazine derivatives can adsorb to the surface of plastic labware, such as pipette tips and microplates, leading to a decrease in the effective compound concentration. | Protocol: Use low-adhesion plasticware. Pre-treating plates with a solution of a non-ionic surfactant like Tween-20 or including a low concentration of a carrier protein like bovine serum albumin (BSA) in your assay buffer can help to block non-specific binding sites. |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Assay Buffer
This protocol outlines a general method for evaluating the stability of a pyrazine derivative in your specific assay buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Pyrazine derivative of interest
-
Assay buffer
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Autosampler vials
Procedure:
-
Prepare a stock solution of your pyrazine derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Dilute the stock solution into your pre-warmed assay buffer to the final working concentration used in your experiments.
-
Immediately inject a sample of the solution (t=0) onto the HPLC to obtain an initial peak area representing 100% of the compound.
-
Incubate the remaining solution under the same conditions as your biological assay (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the solution and inject it onto the HPLC.
-
Calculate the percentage of the pyrazine derivative remaining at each time point relative to the t=0 sample.
Protocol 2: Improving Solubility and Stability with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility and protecting them from degradation.[6][7][11][12][13]
Materials:
-
Pyrazine derivative
-
β-cyclodextrin or a chemically modified cyclodextrin (e.g., HP-β-CD)
-
Assay buffer
-
Vortex mixer and sonicator
Procedure:
-
Prepare a solution of the cyclodextrin in your assay buffer. The concentration will depend on the specific cyclodextrin and your compound.
-
Add the pyrazine derivative (as a solid or from a concentrated stock solution) to the cyclodextrin solution.
-
Vortex the mixture vigorously for several minutes.
-
Sonicate the mixture for a period to aid in complex formation.
-
Visually inspect the solution for any remaining precipitate. If the solution is clear, the compound has likely formed an inclusion complex with the cyclodextrin.
-
You can then use this formulated solution in your biological assays.
Data Presentation
Table 1: Example Stability Profile of a Pyrazine Derivative in Different Buffers
| Buffer (pH) | Temperature (°C) | % Remaining after 24h | % Remaining after 48h |
| PBS (7.4) | 37 | 85.2% | 65.7% |
| DMEM + 10% FBS (7.4) | 37 | 70.1% | 45.3% |
| Citrate Buffer (5.0) | 37 | 95.6% | 90.2% |
| Tris Buffer (9.0) | 37 | 60.5% | 35.1% |
Visualizations
Workflow for Troubleshooting Pyrazine Derivative Instability
Caption: A workflow for diagnosing and addressing pyrazine derivative instability.
Conceptual Diagram of Cyclodextrin Encapsulation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How cyclodextrin encapsulation improves molecular stability of apple polyphenols phloretin, phlorizin, and ferulic acid: Atomistic insights through structural chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal-iiie-india.com [journal-iiie-india.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Unexpected Results in Bioactive Compound Screening
This is an excellent and detailed request. I will now proceed to generate the technical support center content based on the plan I've outlined and the information I can gather. Given the complexity and the need for high-quality, scientifically accurate content with specific formatting, this will be a comprehensive undertaking.
Introduction: A Proactive Approach to Screening Success
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries. However, the path from primary screen to validated hit is often fraught with unexpected results that can consume valuable time and resources. This guide is designed to serve as a technical resource for researchers encountering common challenges in bioactive compound screening. By understanding the root causes of these issues and implementing systematic troubleshooting strategies, you can enhance data quality, reduce false leads, and increase the overall efficiency of your discovery pipeline.
The philosophy of this guide is proactive rather than purely reactive. Robust assay design, rigorous validation, and continuous quality control are the most effective tools for preventing unexpected outcomes. When anomalies do arise, a logical, evidence-based approach to troubleshooting is paramount.
I. Troubleshooting Guide: Diagnosing Unexpected Outcomes
This section addresses the most common problems encountered during screening campaigns. Each problem is broken down into its likely causes, followed by a step-by-step workflow for diagnosis and resolution.
Problem 1: High Well-to-Well Variability & Poor Z'-Factor
An acceptable assay for HTS must be able to clearly distinguish a "hit" from background noise. The Z'-factor is a statistical parameter that quantifies this separation, taking into account both the dynamic range of the assay and the data variation.[1][2][3][4] An ideal Z'-factor is > 0.5.[1][3][5] If your Z'-factor is consistently below this threshold, or you observe high variability in your controls, it indicates a fundamental issue with assay performance that must be addressed before proceeding.
Potential Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability in cell-based assays.[6][7]
-
Pipetting Errors: Inaccurate or inconsistent liquid handling, especially of reagents or compounds, can introduce significant error.[7][8]
-
Reagent Instability: Degradation of critical reagents (e.g., enzymes, substrates, antibodies) over the course of the experiment.
-
Plate Edge Effects: Evaporation and temperature gradients can cause wells on the perimeter of a microplate to behave differently than interior wells.[9][10][11]
-
Inadequate Mixing: Failure to properly mix reagents in the wells can lead to incomplete reactions.
-
Instrument Malfunction: Issues with dispensers, washers, or plate readers can introduce systematic or random errors.[8][12]
-
Biological Variability: Inherent fluctuations in cellular processes can contribute to noise in the data.[13][14][15][16]
Troubleshooting Workflow:
Caption: Workflow for triaging and validating primary screen hits.
Key Counter-Screens and Validation Assays:
| Assay Type | Purpose | Example Protocol |
| Autofluorescence Check | To identify compounds that are inherently fluorescent. | Pre-read the compound plate on the screening reader using the same filter set as the primary assay before adding assay reagents. |
| Luciferase Inhibition | To identify compounds that directly inhibit the luciferase reporter enzyme. | Run the assay with purified luciferase enzyme and substrate, then add the test compound. A decrease in signal indicates inhibition. |
| Aggregation Counter-Screen | To identify non-specific inhibition due to aggregation. | Re-run the primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency suggests aggregation. [17] |
| Orthogonal Assay | To confirm the biological activity using a different detection technology. [18][19] | If the primary assay measures luminescence, an orthogonal assay might measure absorbance or use a label-free detection method. |
Problem 3: No or Very Few "Hits" (Potential False Negatives)
While less common than false positives, false negatives (compounds that are truly active but are missed by the screen) represent lost opportunities. [20][21][22] Common Causes:
-
Insufficient Compound Concentration: The screening concentration may be too low to elicit a response from moderately potent compounds.
-
Compound Instability/Degradation: The compound may degrade in the assay buffer or over the incubation period.
-
Poor Solubility: The compound may precipitate out of solution at the screening concentration, reducing its effective concentration.
-
Assay Insensitivity: The assay may not be sensitive enough to detect weak or moderate activity.
-
Incorrect Target Conformation: The target protein may not be in a biologically relevant or active state.
Systematic Investigation:
-
Review Assay Quality: Re-confirm that the Z'-factor for the screen was acceptable. A poor Z' can obscure real hits.
-
Check Positive Controls: Ensure the positive control compound performed as expected throughout the screen.
-
Compound Integrity:
-
Assess the solubility of a sample of library compounds in the assay buffer.
-
Consider performing a stability study on a known active compound under the assay conditions.
-
-
Assay Sensitivity: Can the assay detect a known, moderately potent inhibitor/activator? If not, the assay may need to be re-optimized for higher sensitivity.
-
Confirm Target Activity: Verify the activity of the target protein or the health of the cells used in the assay.
II. Frequently Asked Questions (FAQs)
Q1: How can I differentiate between a true hit and a false positive? A true hit exhibits specific, dose-dependent activity against the target, which can be confirmed in orthogonal assays and direct binding studies. A false positive's activity is often context-dependent (i.e., it disappears when the assay technology is changed) and arises from interference. [18]The triage workflow outlined above is the best practice for making this distinction.
Q2: What are PAINS (Pan-Assay Interference Compounds) and how do I deal with them? PAINS are specific chemical substructures that are known to cause interference in many different types of assays. [23][24][25]They often appear as frequent hitters across multiple screening campaigns.
-
Identification: Use computational filters to flag potential PAINS in your hit list. [23][26][27]Several free tools and servers are available for this purpose.
-
Action: Hits containing PAINS substructures should be treated with extreme caution. While not every compound with a PAINS motif is a false positive, they require a higher burden of proof, including rigorous testing in orthogonal and biophysical assays, to demonstrate specific, on-target activity. [24] Q3: My compound is colored/fluorescent. How does this affect my assay?
-
Colored Compounds: Can interfere with absorbance-based assays by absorbing light at the detection wavelength. This is a "Beer's Law effect." [28]To check for this, measure the absorbance of the compound alone in the assay buffer.
-
Fluorescent Compounds: Can interfere with any fluorescence-based assay where the compound's excitation/emission spectra overlap with that of the assay's fluorophore. [29][28][30]* Mitigation: The best strategy is to use an orthogonal assay with a different detection modality (e.g., luminescence, label-free). If that's not possible, you can sometimes "red-shift" your assay to use fluorophores that emit at longer wavelengths, where compound interference is less common. [29][28] Q4: How should I properly store and handle my compound library? Proper compound management is crucial for data quality. [31][32][33]* Storage: Store compounds as solids or high-concentration DMSO stocks at -20°C or -80°C in a dry environment. [33][34]Minimize freeze-thaw cycles, as they can cause compound precipitation and degradation. [31]* Handling: Allow plates to equilibrate to room temperature before opening to prevent water condensation. Use automated liquid handlers for accurate and precise dispensing. [32][33]* Inventory: Maintain a detailed inventory system to track compound identity, concentration, storage location, and thaw cycles. [32][35]
III. Key Experimental Protocols
Protocol 1: Dose-Response Curve Generation and IC50/EC50 Determination
Objective: To confirm the activity of a primary hit and determine its potency.
Methodology:
-
Compound Preparation: Prepare a serial dilution series of the hit compound from a fresh solid sample or a concentrated DMSO stock. A common approach is a 10-point, 3-fold dilution series starting at a high concentration (e.g., 100 µM).
-
Plating: Dispense the diluted compound into a microplate. Include positive and negative controls on every plate.
-
Assay Execution: Add cells or reagents and perform the assay according to the primary screening protocol.
-
Data Analysis:
-
Normalize the data to the positive (100% effect) and negative (0% effect) controls.
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R).
-
The IC50 (for inhibitors) or EC50 (for activators) is the concentration at which the compound elicits a 50% response.
-
Protocol 2: Counter-Screen for Compound Autofluorescence
Objective: To identify false positives caused by compound fluorescence. [29] Methodology:
-
Plate Preparation: Prepare a plate with the hit compounds at the same concentration used in the primary screen.
-
Buffer Addition: Add the final assay buffer (without cells or detection reagents) to all wells.
-
Incubation: Incubate the plate for a short period under the same conditions as the primary assay.
-
Plate Reading ("Pre-Read"): Read the plate using the exact same instrument settings (excitation/emission wavelengths, gain) as the primary assay.
-
Analysis: Any well that produces a signal significantly above the background (buffer-only wells) contains an autofluorescent compound. This signal should be subtracted from the primary assay signal or the compound should be flagged as a likely false positive.
References
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2, 235-256. [Link]
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Khidr, M. A., & Tegin, G. (2016). Strategies for preventing and detecting false-negatives in urine drug screens. Current Psychiatry, 15(9), e1-e3. [Link]
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Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]
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Fuller, M. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery. [Link]
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National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. [Link]
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ResearchGate. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]
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de Cássia da Silveira e Sá, R., & Andrade, C. H. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical Biology & Therapy, 1(1), 1-2. [Link]
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National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
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Wako Automation. (2023). The edge effect in microplate assays. [Link]
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Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Journal of Biomolecular Screening, 17(8), 1077-1087. [Link]
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Biomedres. (2019). Fraudulent Methods Causing False Negatives In Urine Drug Testing. [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]
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Cambridge University Press. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
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Dahlin, J. L., Walters, M. A., & Inglese, J. (2014). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Journal of Biomolecular Screening, 19(7), 1163-1172. [Link]
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National Center for Biotechnology Information. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]
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ResearchGate. (n.d.). High-Throughput Screening to Predict Chemical-Assay Interference. [Link]
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YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
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WorkforceQA. (2025). What Causes a False Negative Drug Test? [Link]
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BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]
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U.S. Pharmacist. (2016). Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. [Link]
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Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2015). Statistical analysis of systematic errors in high-throughput screening. Briefings in Bioinformatics, 16(2), 296-311. [Link]
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Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 596-608. [Link]
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BioProcess International. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). [Link]
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Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. [Link]
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ResearchGate. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. [Link]
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Kevorkov, D., & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. Journal of Biomolecular Screening, 10(6), 557-567. [Link]
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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Filippi, S., Barnes, C. P., Cornebise, J., & Stumpf, M. P. (2013). Designing experiments to understand the variability in biochemical reaction networks. Journal of The Royal Society Interface, 10(88), 20130669. [Link]
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Cytoskeleton, Inc. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
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ResearchGate. (n.d.). Variation in Laboratory Reports: Causes other than Laboratory Error. [Link]
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Eastwood, B. J., & Beck, B. (2020). Z' Does Not Need to Be > 0.5. Journal of Biomolecular Screening, 25(7), 841-843. [Link]
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Pradhan, S., Gautam, K., & Pant, V. (2022). Variation in Laboratory Reports: Causes other than Laboratory Error. Journal of Nepal Medical Association, 60(246), 222-224. [Link]
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Technical Support Center: Refining Protocols for the Scale-Up Synthesis of Pyrazine Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center dedicated to the scale-up synthesis of pyrazine intermediates. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning pyrazine synthesis from the laboratory bench to pilot plant or manufacturing scale. Pyrazine derivatives are critical structural motifs in pharmaceuticals, agrochemicals, and the flavor and fragrance industries.[1] However, their synthesis is often fraught with challenges that are magnified during scale-up, including poor yields, difficult purifications, and safety concerns.[2][3]
This resource provides field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to address the specific issues you may encounter.
Section 1: Troubleshooting Guide
This section directly addresses common problems encountered during the scale-up of pyrazine synthesis. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.
Q1: My reaction yield dropped significantly after scaling up from the lab. What are the most likely causes?
A significant drop in yield upon scale-up is a frequent and multifaceted problem. The root cause often lies in physical and chemical parameters that do not scale linearly.
Potential Causes & Solutions:
-
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically as reactor size increases. This can lead to poor temperature control, creating localized hot spots that degrade starting materials or products, or insufficient heating, which results in incomplete reactions.[4]
-
Causality: Many pyrazine syntheses, particularly dehydrogenative couplings or condensations, are temperature-sensitive. Excessive heat can break down the pyrazine ring, while insufficient heat may stall the reaction at the dihydropyrazine intermediate stage.[2][4]
-
Solution: Profile the reaction temperature carefully in the larger reactor. Use a jacketed reactor with an appropriate thermal fluid and ensure efficient stirring to maintain a homogenous temperature profile. For highly exothermic reactions, consider a semi-batch approach where one reagent is added slowly to control the rate of heat generation.[5]
-
-
Poor Mixing & Mass Transfer: What appears as a homogenous solution in a 100 mL flask can suffer from poor mixing in a 100 L reactor, especially in heterogeneous reactions or biphasic systems.
-
Causality: Inefficient mixing can lead to localized excesses of one reagent, promoting side reactions. For example, in the condensation of a 1,2-diamine and a 1,2-dicarbonyl, poor mixing can lead to the formation of oligomeric byproducts.
-
Solution: Evaluate the reactor's agitation system (impeller type, speed, baffle presence). For reactions involving solids, ensure the agitation is sufficient to keep the solids suspended.
-
-
Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed via a dihydropyrazine intermediate that must be oxidized to the final aromatic product.[2] This step can be problematic at scale.
-
Causality: Lab-scale reactions often benefit from incidental air oxidation. In a large, sealed reactor, the headspace may not contain sufficient oxygen. If using a chemical oxidant like manganese dioxide (MnO₂), inefficient stirring can prevent proper contact with the substrate.[3]
-
Solution: If relying on air oxidation, introduce a gentle stream of air or oxygen into the reaction mixture through a sparge tube. If using a solid oxidant, ensure the stirring is vigorous enough to maintain a slurry. Monitor the disappearance of the dihydropyrazine intermediate by an in-process control (IPC) method like GC-MS or HPLC.[6][7]
-
Q2: I'm observing significant byproduct formation that wasn't a major issue on the lab scale. How can I improve selectivity?
Byproducts that were minor impurities at the gram scale can become major challenges during multi-kilogram production.
Common Byproducts & Mitigation Strategies:
-
Piperazine Formation: Incomplete dehydrogenation during syntheses starting from reagents like ethylenediamine can lead to piperazine byproducts.
-
Causality: This occurs when the reaction temperature is too low or the catalyst for dehydrogenation is not active enough.[4]
-
Solution: Increase the reaction temperature in a controlled manner or screen different dehydrogenation catalysts. For instance, palladium or copper-based catalysts are often used.[3]
-
-
Imidazole Derivatives: During Maillard-type reactions or syntheses involving certain sugars and amino acids, imidazole byproducts can form and be difficult to separate.[8]
-
Causality: Imidazoles and pyrazines can form through competing reaction pathways from similar precursors. The reaction pH and water activity are critical controlling factors.[9]
-
Solution: Optimize the reaction pH, often in the range of 7-10.[9] During work-up, specific solvent choices can help. For example, liquid-liquid extraction with hexane has been shown to extract pyrazines while leaving more polar imidazole derivatives in the aqueous phase.[8][10]
-
-
Regioisomers: When using unsymmetrical 1,2-dicarbonyls or 1,2-diamines, the formation of regioisomers can complicate purification.
-
Causality: The two carbonyl or amine groups may have similar reactivity, leading to a statistical mixture of products.
-
Solution: Modify the synthetic strategy to a more regioselective method if possible. Alternatively, purification conditions must be optimized. Sometimes, converting the isomeric mixture to a salt can facilitate separation by fractional crystallization.
-
Q3: Purification by column chromatography is not feasible for my target quantity. What are viable scale-up purification strategies?
Relying on silica gel chromatography is one of the biggest hurdles to efficient scale-up.
Alternative Purification Techniques:
-
Distillation: If the pyrazine intermediate is thermally stable and volatile, distillation (fractional or vacuum) is an excellent and highly scalable method.
-
Best For: Low to medium molecular weight, non-polar pyrazines.
-
Pro-Tip: Perform a small-scale Kugelrohr distillation or obtain thermogravimetric analysis (TGA) data to assess the thermal stability of your compound before attempting a large-scale distillation.
-
-
Crystallization/Recrystallization: This is one of the most powerful, cost-effective, and scalable purification techniques.
-
Best For: Solid pyrazine intermediates.
-
Pro-Tip: A thorough solvent screen is critical. The ideal solvent system will dissolve the crude product at an elevated temperature and allow the pure desired compound to crystallize upon cooling, leaving impurities behind in the mother liquor. Using an anti-solvent can also induce crystallization.
-
-
Liquid-Liquid Extraction (LLE): LLE can be used to remove specific types of impurities.
-
Best For: Removing highly polar or non-polar impurities, or byproducts with different acid/base properties.
-
Pro-Tip: Multiple extractions with fresh solvent are more effective than a single extraction with a large volume.[8] Adjusting the pH of the aqueous phase can selectively move acidic or basic impurities (or the product itself) between the aqueous and organic layers.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when selecting a synthetic route for scale-up?
The best route on paper is not always the best route in the plant. Consider the following:
-
Cost and Availability of Starting Materials: Ensure all starting materials are commercially available in large quantities from reliable suppliers.
-
Reaction Safety and Exotherms: Avoid routes that use highly energetic or toxic reagents where possible. If an exothermic reaction is necessary, ensure it can be controlled.[5] Chlorosulfonation, for example, is highly exothermic and requires careful management.[5]
-
Atom Economy: Choose reactions that incorporate most of the atoms from the reactants into the final product, minimizing waste. Dehydrogenative coupling reactions, which release only H₂ and/or water, are excellent examples.[11]
-
Process Robustness: The reaction should be tolerant of small variations in conditions (temperature, concentration, purity of starting materials) without significant impacts on yield or purity.
-
Cycle Time: Consider the total time for the reaction, work-up, and purification. Long reaction times can tie up reactor capacity. Continuous flow synthesis can be an excellent alternative to batch processing for reducing cycle time and improving safety and scalability.[12][13]
Q2: How do I choose an optimal solvent for a scaled-up process?
Solvent selection at scale goes beyond simple solubility.
-
Safety: Avoid solvents with very low flash points (e.g., diethyl ether) or high toxicity (e.g., chlorinated solvents) if possible.
-
Boiling Point: The solvent's boiling point should be high enough for the desired reaction temperature but low enough for easy removal by distillation without requiring excessively high temperatures or deep vacuum, which can degrade the product.
-
Work-up Compatibility: The solvent should be compatible with the work-up procedure. For example, if an aqueous wash is required, the solvent should be immiscible with water and have a different density to allow for easy phase separation.
-
Environmental Impact & Cost: Consider "green" solvents and the overall cost of the solvent and its disposal. tert-Amyl alcohol has been shown to be a greener and effective solvent for some pyrazinamide syntheses.[12]
Q3: Which analytical techniques are essential for in-process control (IPC) during a scale-up campaign?
Effective IPC is crucial for monitoring reaction progress, identifying potential issues early, and ensuring batch-to-batch consistency.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile pyrazines. It can monitor the disappearance of starting materials and the appearance of products and byproducts.[6]
-
High-Performance Liquid Chromatography (HPLC): The workhorse for less volatile or thermally sensitive compounds. An HPLC-UV method is often used for quantitative analysis of the main component and impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically an "online" technique, taking samples for ¹H NMR analysis can provide a quick and clear picture of the reaction mixture's composition and conversion rate.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Synthesis of a 2,3-Disubstituted Pyrazine via Condensation-Oxidation
This protocol describes the synthesis of 2,3-dimethylpyrazine as a representative example.[14]
Step 1: Condensation
-
To a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge ethanol and ethylenediamine (1.0 equivalent).
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Slowly add a solution of diacetyl (2,3-butanedione) (1.0 equivalent) in ethanol via the addition funnel, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
IPC Checkpoint: Take a sample of the reaction mixture. Analyze by GC-MS to confirm the consumption of the starting materials and the formation of the dihydropyrazine intermediate.
Step 2: Oxidation
-
Introduce an oxidizing agent. For scale-up, bubbling a slow stream of air through the reaction mixture via a dip tube is often effective and economical. Alternatively, add a chemical oxidant like manganese dioxide (MnO₂) (2-3 equivalents) in portions.
-
Continue stirring at room temperature and monitor the progress of the aromatization. The reaction is often accompanied by a color change.
-
IPC Checkpoint: Monitor the disappearance of the dihydropyrazine intermediate and the formation of 2,3-dimethylpyrazine by GC-MS. The reaction is complete when the intermediate is no longer detected.
Step 3: Work-up and Isolation
-
If MnO₂ was used, filter the reaction mixture to remove the solids. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.
-
Add water and a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE) to the residue.
-
Separate the organic layer. Extract the aqueous layer 2-3 more times with the organic solvent.[8]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2,3-dimethylpyrazine by vacuum distillation.
Section 4: Data & Visualization
Data Presentation
Table 1: Comparison of Common Pyrazine Synthetic Routes for Scale-Up
| Synthetic Route | Description | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Gutknecht Synthesis | Self-condensation of α-amino ketones, formed from α-oximino ketones.[14] | Uses simple starting materials. | Multi-step process can lower overall yield; may require metal reductants. |
| Dicarbonyl/Diamine Condensation | Condensation of a 1,2-dicarbonyl with a 1,2-diamine followed by oxidation.[3][14] | High convergence; often high-yielding; straightforward. | Oxidation step can be tricky to control at scale; potential for regioisomer formation. |
| Dehydrogenative Coupling | Self-coupling of 2-amino alcohols or coupling of diols and diamines.[11] | High atom economy (H₂ and H₂O are byproducts); uses readily available starting materials. | Often requires transition metal catalysts and high temperatures; catalyst removal may be needed. |
| Continuous Flow Synthesis | Reagents are continuously pumped through a heated reactor.[12][13] | Excellent heat transfer and safety control; easy to scale by running longer; high consistency. | Requires specialized equipment; potential for channel clogging with solid byproducts. |
Experimental Workflows & Logic Diagrams
Caption: Decision tree for troubleshooting low yields in scale-up synthesis.
Caption: General workflow for scaling up pyrazine intermediate synthesis.
References
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Zhang, Y. et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Green Chemistry. Available from: [Link]
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Wilson, R. A. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Bağdat, E. Ş. et al. Analytical methods for pyrazine detection. ResearchGate. Available from: [Link]
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Saikia, L. et al. (2015). Greener approach toward one pot route to pyrazine synthesis. Cogent Chemistry. Available from: [Link]
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Al-Mousawi, S. M. et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry. Available from: [Link]
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MDPI. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Available from: [Link]
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ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available from: [Link]
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Pharmaffiliates. Pyrazine-impurities. Available from: [Link]
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Barrow, J. C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available from: [Link]
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Koehler, P. E., & Odell, G. V. (1970). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
EFSA FEEDAP Panel. (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. Available from: [Link]
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Balaraman, E. et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters. Available from: [Link]
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ResearchGate. (2015). Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Available from: [Link]
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UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
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ResearchGate. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Available from: [Link]
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Mulyani, Y. et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available from: [Link]
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Thangarasu, P. et al. (2022). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]
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Technical Support Center: Mitigating Off-Target Effects of Novel Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that developing highly selective kinase inhibitors is a formidable challenge. The conserved nature of the ATP-binding pocket across the kinome means that even the most carefully designed compounds can exhibit unexpected off-target activity, leading to ambiguous experimental results, toxicity, or paradoxical pathway activation.[1][2][3]
This guide is structured to provide proactive and reactive strategies to help you anticipate, identify, and validate the on- and off-target effects of your novel kinase inhibitors. We will move from foundational concepts to detailed troubleshooting and experimental protocols, providing the causal logic behind our recommendations to empower your research.
Section 1: Frequently Asked Questions (FAQs) - First Principles of Kinase Inhibitor Selectivity
This section addresses the fundamental questions researchers face when dealing with the specificity of kinase inhibitors.
Q1: My inhibitor is highly potent in a biochemical assay but weak in my cell-based assay. Is this an off-target issue?
A1: Not necessarily, but it's a critical observation that warrants investigation. Several factors can cause this discrepancy:
-
High Intracellular ATP: Most cell types maintain millimolar concentrations of ATP, which can be significantly higher than the ATP concentration used in many in vitro kinase assays.[4] An ATP-competitive inhibitor will face much stiffer competition in a cellular environment, leading to a rightward shift in its IC50 curve.[4][5]
-
Cellular Permeability and Efflux: The compound may have poor membrane permeability or be a substrate for efflux pumps (e.g., P-glycoprotein), preventing it from reaching a sufficient intracellular concentration to inhibit the target.[5]
-
Target Availability and State: In a cell, the target kinase exists in a complex environment. It may be part of a larger protein complex, sequestered in a specific subcellular compartment, or have post-translational modifications that alter inhibitor binding, none of which are typically recapitulated in a simple biochemical assay.[6]
Troubleshooting Steps:
-
Confirm target expression and activity in your cell line.
-
Perform a target engagement assay, like the Cellular Thermal Shift Assay (CETSA), to verify that your compound is binding to its intended target in intact cells.[7][8][9][10]
-
If target engagement is confirmed but the downstream signaling effect is weak, consider the ATP competition issue.
Q2: I'm observing a cellular phenotype that doesn't align with the known function of my target kinase. How can I confirm if this is an off-target effect?
A2: This is a classic sign of off-target activity. A multi-pronged approach is essential for confident validation:
-
Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target that has a different chemical scaffold.[11] If both compounds produce the same phenotype, it strengthens the case for an on-target effect. If the phenotype is unique to your compound, an off-target effect is highly probable.[11][12]
-
Perform a Rescue Experiment: If the effect is on-target, expressing a form of the target kinase that is resistant to the inhibitor (e.g., through a gatekeeper mutation) should reverse the phenotype.[5][11] Persistence of the phenotype after expressing the resistant mutant points to an off-target mechanism.[5]
-
Broad Kinome Profiling: Screen your inhibitor against a large panel of kinases (kinome profiling) to identify other potent targets.[11][13][14] This is the most direct way to generate a list of potential off-target candidates.
Q3: What is the difference between direct and indirect off-target effects?
A3: This is a crucial distinction for mechanistic understanding.
-
Direct Off-Target Effect: The inhibitor binds directly to and modulates the activity of a protein other than the intended target.[15]
-
Indirect Off-Target Effect: The inhibitor correctly engages its intended target, but this action leads to downstream consequences in other pathways due to signaling network crosstalk.[15] For example, inhibiting Kinase A might decrease the phosphorylation of its substrate, which in turn is an activator of Kinase B, leading to an indirect effect on the Kinase B pathway.[15]
Distinguishing between these requires careful pathway analysis, often involving phosphoproteomics to map the broader signaling changes induced by the inhibitor.[16]
Section 2: Proactive & Reactive Troubleshooting Strategies
Here, we provide a logical workflow and address specific experimental issues.
Logical Workflow for Investigating Off-Target Effects
This workflow guides you from initial observation to mechanistic confirmation.
Caption: A workflow for systematically diagnosing and validating off-target effects.
Troubleshooting Specific Experimental Readouts
Q: My kinome profiling results show my inhibitor hits dozens of kinases with similar potency. How do I prioritize which ones are relevant?
A: This is a common outcome. Prioritization is key.
-
Filter by Cellular Relevance: Cross-reference the list of potential off-targets with gene expression data (e.g., RNA-seq, proteomics) from your experimental cell line. An off-target kinase that is not expressed in your cells cannot be responsible for the phenotype.
-
Correlate with Phenotype: Use siRNA, shRNA, or CRISPR to individually knock down the high-priority off-target candidates. If knockdown of a specific kinase phenocopies the effect of your inhibitor, it becomes a prime candidate for the off-target effect.
-
Consider Binding Kinetics: Thermodynamic affinity (Kd) is not the whole story. An inhibitor with a long residence time (slow off-rate) on an off-target can lead to prolonged signaling inhibition even at low concentrations.[17] If available, kinetic data can be highly informative.
Q: My proteomics data shows unexpected changes in phosphorylation patterns. How do I determine the direct targets?
A: Phosphoproteomics provides a global view of signaling but doesn't inherently distinguish direct from indirect effects.[16]
-
Chemical Proteomics Integration: Use a technique like Kinobeads or affinity chromatography with an immobilized version of your inhibitor to specifically pull down binding partners from cell lysates.[16][18][19] Proteins identified by this method are direct binders. Cross-referencing this list with your phosphoproteomics data can pinpoint the direct targets whose inhibition leads to the observed signaling cascade.
-
Time-Course Analysis: Perform a short time-course phosphoproteomics experiment (e.g., 0, 5, 15, 30 minutes post-inhibitor treatment). Direct substrate dephosphorylation events will typically occur much more rapidly than downstream, indirect signaling changes.
Section 3: Key Experimental Protocols
Here we provide methodologies for core validation experiments. These protocols are generalized; always optimize for your specific system.
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates.[7][8][9]
Principle: Ligand binding stabilizes a target protein, increasing its melting temperature (Tm). This stabilization can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.[7][8]
Methodology (Western Blot Detection):
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with your kinase inhibitor at the desired concentration (e.g., 10x IC50) and another set with vehicle (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Lysate Generation: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Heat Challenge: Aliquot the lysates from both vehicle and inhibitor-treated groups into separate PCR tubes for each temperature point. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
Separation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction) from each sample. Denature the samples in SDS-PAGE loading buffer, run on a polyacrylamide gel, and perform a Western blot using a specific antibody against the target kinase.
-
Analysis: Quantify the band intensity at each temperature for both vehicle and inhibitor-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.[8]
Scientist's Note: It is critical to include both vehicle and inhibitor-treated samples. The key readout is the shift in the melting curve, not the absolute melting temperature. CETSA can also be adapted to higher-throughput formats like AlphaScreen® or ELISA.[7][20]
Protocol 2: Kinome Profiling - Data Interpretation Strategy
Kinome profiling services screen an inhibitor against a large panel of recombinant kinases, typically reporting data as percent inhibition at a fixed concentration or as Kd values.[13][14][21]
Data Presentation: The results are often visualized on a "kinome tree" diagram or as a "waterfall plot" to quickly identify the most potently inhibited kinases.
| Parameter | Description | Significance |
| Selectivity Score (S-Score) | A quantitative measure of selectivity, often calculated as the number of kinases inhibited above a certain threshold (e.g., >90%) divided by the total number of kinases tested. | A lower score indicates higher selectivity. S(10) = 0.02 means the compound inhibited 2% of the panel at 10x its primary target's Kd. |
| Kd or IC50 | The dissociation constant or half-maximal inhibitory concentration. | Measures the potency of the inhibitor for each kinase. Lower values indicate higher potency. |
| Percent of Control (%Ctrl) | Used in binding assays (like KINOMEscan), where a lower number indicates stronger binding and more displacement of the control ligand.[21][22] | A value of <10% is generally considered a significant "hit". |
Interpretation Steps:
-
Confirm On-Target Potency: First, verify that your primary target is among the most potently inhibited kinases.
-
Identify Potent Off-Targets: List all kinases that are inhibited with a potency within a 10- to 30-fold window of your primary target. These are your most likely candidates for causing biological off-target effects.
-
Contextualize with Biology: As mentioned in the troubleshooting section, filter this list based on which of these kinases are functionally relevant and expressed in your biological system of interest.
-
Consider Non-Kinase Targets: Remember that inhibitors can also bind to non-kinase proteins that have nucleotide-binding sites.[1][3][18] If a phenotype cannot be explained by any identified off-target kinase, consider broader proteomic approaches.[23][24]
Section 4: Advanced Cellular Validation
Once you have a prioritized list of potential off-targets, validation in a cellular context is the final and most critical step.
The Logic of a Genetic Rescue Experiment
A rescue experiment is a powerful tool to definitively link a phenotype to the inhibition of a specific target.
Caption: Logic diagram illustrating how a rescue experiment differentiates on- and off-target effects.
This guide provides a framework for systematically addressing the challenge of off-target effects. By combining proactive profiling with rigorous, logic-driven validation experiments, you can interpret your data with higher confidence and develop more selective and effective kinase inhibitors.
References
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Bamborough, P., et al. (2008). Characterization of the Kinome Selectivity of ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology. [Link]
-
Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
-
O'Reilly, M.A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Ruprecht, B., et al. (2015). Quantitative proteomics of kinase inhibitor targets and mechanisms of action. Journal of Proteome Research. [Link]
-
Savitski, M.M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. [Link]
-
Vasta, J.D., et al. (2018). Quantitative, real-time monitoring of protein thermal unfolding. Nature Methods. [Link]
-
Wells, C.I., et al. (2021). The Kinase Chemogenomic Set (KCGS): A collection of clinically relevant kinase inhibitors for chemical biology. Scientific Reports. [Link]
-
Wu, H., et al. (2015). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Current Protocols in Chemical Biology. [Link]
-
van der Wijk, T., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
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Technical Support Center: Enhancing Oral Bioavailability of Pyrazine-Based Drugs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting strategies for enhancing the oral bioavailability of pyrazine-based therapeutic agents. The pyrazine scaffold is a crucial component in numerous clinically significant drugs, including those with anticancer, antiviral, and diuretic properties.[1][2][3] However, their development is often hampered by poor oral bioavailability, stemming from challenges such as low aqueous solubility, extensive first-pass metabolism, and efflux transporter activity.[4][5]
This resource is designed to be a practical, field-proven guide. It moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses common questions and foundational concepts related to the oral bioavailability of pyrazine-based drugs.
Q1: My pyrazine derivative shows high in vitro potency but poor oral bioavailability. Where do I start my investigation?
A1: Low oral bioavailability despite high potency is a frequent challenge. The issue typically originates from one or more of the following factors: poor aqueous solubility, low intestinal permeability, or high first-pass metabolism.[4] A systematic approach is crucial to pinpoint the root cause.
Initial Assessment Workflow:
Caption: Initial workflow for diagnosing poor oral bioavailability.
Q2: What are the primary strategies for improving the oral bioavailability of pyrazine derivatives?
A2: Strategies can be broadly classified into three categories:
-
Chemical Modification: Altering the drug's molecular structure to improve its physicochemical properties. The most common approach is the development of prodrugs.[6][7]
-
Formulation Strategies: Utilizing advanced drug delivery systems to enhance solubility, protect against degradation, and facilitate absorption.[8][9][10] This includes nanotechnology-based approaches.[11][12]
-
Co-administration with Bioenhancers: Using other agents to inhibit metabolic enzymes or efflux transporters, thereby increasing the systemic exposure of the primary drug.[13]
Q3: How does the pyrazine ring itself influence bioavailability?
A3: The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions.[1][14] Its electronic properties can influence the molecule's pKa, solubility, and potential for metabolic reactions.[14] The nitrogen atoms can act as hydrogen bond acceptors, which can impact interactions with transporters and metabolizing enzymes.[15] Structural modifications to the pyrazine core or its substituents can significantly alter these properties.
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides detailed troubleshooting for specific problems you might encounter in the lab.
Issue 1: Low Aqueous Solubility
-
Symptom: The pyrazine compound precipitates out of solution during in vitro assays or shows poor and inconsistent absorption in vivo.
-
Troubleshooting Protocol:
-
Characterize the Solubility Profile:
-
Action: Perform kinetic and thermodynamic solubility studies in relevant buffers (e.g., pH 1.2, 4.5, 6.8 to simulate the gastrointestinal tract).
-
Rationale: Understanding the pH-dependent solubility is the first step in diagnosing the problem.
-
-
Particle Size Reduction:
-
Formulation with Solubilizing Excipients:
-
Amorphous Solid Dispersions:
-
Lipid-Based Formulations:
-
Issue 2: High First-Pass Metabolism
-
Symptom: In vivo studies show low systemic exposure despite good solubility and permeability. You observe a high concentration of metabolites in plasma or feces.
-
Troubleshooting Protocol:
-
Identify Metabolic Hotspots:
-
Chemical Modification (Metabolic Blockers):
-
Action: Introduce chemical modifications at the metabolic hotspots. For example, replacing a metabolically labile hydrogen atom with a fluorine atom.
-
Rationale: This can block the metabolic pathway and increase the stability of the drug.
-
-
Prodrug Approach:
-
Action: Design a prodrug that masks the metabolically active functional group. The prodrug is then cleaved in vivo to release the active drug.[7][18]
-
Rationale: This strategy can protect the drug from first-pass metabolism in the gut wall and liver. Favipiravir is an example of a pyrazine-based prodrug.[1]
-
-
Co-administration with CYP Inhibitors:
-
Action (for research purposes): Co-administer the drug with a known inhibitor of the relevant CYP enzyme (e.g., ketoconazole for CYP3A4).
-
Rationale: This can help to confirm the role of a specific enzyme in the drug's metabolism and quantify the extent of first-pass metabolism.
-
-
Issue 3: High Efflux Transporter Activity
-
Symptom: The compound shows low permeability in Caco-2 cell assays, with a high efflux ratio (Papp B-A / Papp A-B > 2).
-
Troubleshooting Protocol:
-
Confirm Substrate Status:
-
Action: Conduct Caco-2 permeability assays in the presence of known inhibitors of P-glycoprotein (P-gp) (e.g., verapamil, zosuquidar) and Breast Cancer Resistance Protein (BCRP) (e.g., Ko143).[19]
-
Rationale: A significant increase in the absorptive transport (A-B) in the presence of an inhibitor confirms that your compound is a substrate for that transporter.[20]
-
-
Structural Modification to Reduce Efflux:
-
Action: Modify the chemical structure to reduce its affinity for the efflux transporter. This can involve altering the number of hydrogen bond donors, reducing polarity, or changing the overall shape of the molecule.
-
Rationale: Even minor structural changes can significantly impact the interaction with efflux transporters.[21]
-
-
Formulation with Efflux Inhibitors:
-
Action: Formulate the drug with excipients that are known to inhibit efflux transporters (e.g., certain surfactants like Tween 80).
-
Rationale: This can locally inhibit efflux in the gut wall, leading to increased absorption.
-
-
Nanoparticle-Based Delivery:
-
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Caco-2 Permeability Assay for Efflux Liability
Objective: To determine if a pyrazine-based drug is a substrate for P-gp or BCRP efflux transporters.
Materials:
-
Caco-2 cells (passages 25-40)
-
Transwell® inserts (0.4 µm pore size)
-
Transport buffer (HBSS with 10 mM HEPES, pH 7.4)
-
Test compound stock solution (in DMSO)
-
P-gp inhibitor (e.g., 50 µM Verapamil)
-
BCRP inhibitor (e.g., 1 µM Ko143)
-
LC-MS/MS system
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
Prepare dosing solutions of the test compound (e.g., 10 µM) in transport buffer, with and without the efflux inhibitors.
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with 5% CO2 for 2 hours.
-
Collect samples from the receiver chambers at specified time points.
-
Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Data Interpretation:
| Condition | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| Control | 1.2 | 12.5 | 10.4 |
| + Verapamil | 5.8 | 6.2 | 1.1 |
| + Ko143 | 1.5 | 11.9 | 7.9 |
An efflux ratio > 2 suggests active efflux. A significant reduction in the efflux ratio in the presence of an inhibitor indicates that the compound is a substrate for that specific transporter.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a pyrazine-based drug.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Dosing vehicle (e.g., 0.5% methylcellulose)
-
Intravenous (IV) formulation (e.g., in saline with a co-solvent)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Method:
-
Fast the rats overnight before dosing.
-
IV Group: Administer the drug intravenously via the tail vein (e.g., 1 mg/kg).
-
Oral Group: Administer the drug orally by gavage (e.g., 10 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[23]
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of the drug using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) using non-compartmental analysis.
-
Calculate oral bioavailability (F%) as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Data Presentation:
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| AUC₀-t (ng*h/mL) | 1500 | 3000 |
| Cmax (ng/mL) | - | 450 |
| Tmax (h) | - | 1.5 |
| Half-life (h) | 2.5 | 2.8 |
| Oral Bioavailability (F%) | - | 20% |
Part 4: Visualizing Enhancement Strategies
Caption: Overview of strategies to enhance oral bioavailability.
References
-
Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]
-
Zhang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]
-
Lestari, W. W., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. [Link]
-
Li, Y., et al. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Journal of Chemistry, 2024, 8868459. [Link]
-
Scott, J. D., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Medicinal Chemistry Letters, 12(4), 576-584. [Link]
-
Salmaso, V., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(15), 6535-6553. [Link]
-
Ferreira, B. J. C., & Al-Majdoub, Z. M. (2025). Strategies to improve oral bioavailability. ResearchGate. [Link]
-
Feng, M. R., & Chen, X. (2009). Impact of P-glycoprotein-mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-glycoprotein Substrates. Journal of Pharmaceutical Sciences, 98(5), 1950-1967. [Link]
-
Lestari, W. W., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). [Link]
-
ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. [Link]
-
Dixit, A. R., Rajput, S. J., & Patel, S. G. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Research, 22(3), 1-8. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]
-
Kis, E., et al. (2013). In vivo assessment of the impact of efflux transporter on oral drug absorption using portal vein-cannulated rats. Journal of Pharmaceutical Sciences, 102(8), 2889-2899. [Link]
-
Bîrcă, M., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(15), 4991. [Link]
-
Quotient Sciences. (n.d.). Formulation Strategies for Poorly Soluble Molecules. [Link]
-
Al-Hidhani, S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 115-136. [Link]
-
Li, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Novell, A., & Al-Salami, H. (2008). Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. Current Drug Metabolism, 9(8), 748-760. [Link]
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Matys, M., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Scientific Reports, 14(1), 1-10. [Link]
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Ioannides, C., & Ayrton, A. D. (1995). Effect of Treatment With Pyrazine and Some Derivatives on Cytochrome P450 and Some Enzyme Activities in Rat Liver. Xenobiotica, 25(10), 1081-1090. [Link]
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ResearchGate. (2025). Microbial metabolism of pyrazines. [Link]
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Tzani, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4359. [Link]
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Begley, D. J. (2004). The impact of efflux transporters in the brain on the development of drugs for CNS disorders. Journal of Pharmacy and Pharmacology, 56(2), 143-149. [Link]
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Kumar, A., et al. (2016). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini-Reviews in Medicinal Chemistry, 16(11), 896-911. [Link]
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Patra, J. K., et al. (2018). Nano based drug delivery systems: recent developments and future prospects. Journal of Nanobiotechnology, 16(1), 71. [Link]
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Tzani, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4359. [Link]
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Wolska, N., et al. (2021). Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. Pharmaceutics, 13(7), 957. [Link]
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Hu, D. G., & Mackenzie, P. I. (2005). Coupling of conjugating enzymes and efflux transporters: impact on bioavailability and drug interactions. Current Drug Metabolism, 6(5), 387-400. [Link]
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ResearchGate. (n.d.). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. [Link]
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van der Merwe, S. M., et al. (2019). Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism. Pharmaceutics, 11(1), 38. [Link]
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Khan, I., et al. (2019). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. Molecules, 24(23), 4359. [Link]
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Guedj, J., et al. (2020). Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials. CPT: Pharmacometrics & Systems Pharmacology, 9(4), 183-192. [Link]
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Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]
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"optimization of crystallization conditions for 2-Methyl-2-(pyrazin-2-yl)propan-1-amine"
Technical Support Center: Crystallization of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine
Welcome to the dedicated technical support guide for the crystallization of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the crystallization of this API. As your partner in scientific discovery, this guide provides in-depth, experience-driven advice to achieve high-quality, single crystals suitable for your downstream applications.
The successful crystallization of any compound, including 2-Methyl-2-(pyrazin-2-yl)propan-1-amine, is a fine balance of thermodynamics and kinetics. It hinges on controlled supersaturation to favor crystal growth over rapid precipitation.[1][2] This guide will walk you through troubleshooting common issues and answer frequently asked questions, grounding our advice in the fundamental principles of physical chemistry and crystallization science.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My compound "oils out" and does not form crystals.
Q: I've dissolved my 2-Methyl-2-(pyrazin-2-yl)propan-1-amine, but upon cooling or anti-solvent addition, it separates as an oil or liquid droplets instead of a solid. What is happening and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent environment, or when supersaturation is too high for nucleation to occur properly.[3] The pyrazine and amine functionalities in your molecule can lead to strong solute-solvent interactions, making this a common issue.
Causality & Strategy:
-
Excessive Supersaturation: The driving force for crystallization is too high, leading to phase separation into a liquid instead of an ordered solid lattice.[2] Your goal is to slow down the process.
-
Impurity Effects: Impurities can depress the melting point of your compound, making it more prone to oiling out.[4]
-
Solvent Choice: The solvent system may be too "good," holding the compound in a liquid state even at high concentrations.
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation:
-
Cooling Crystallization: Decrease the cooling rate significantly. Try cooling the solution in an insulated container or a programmable cooling bath.
-
Anti-solvent Addition: Add the anti-solvent much more slowly, perhaps dropwise with vigorous stirring, into a slightly less concentrated solution.[5]
-
Evaporation: Slow the evaporation rate by covering the vial with parafilm and punching only a few small holes in it.[4]
-
-
Adjust the Solvent System:
-
Use a more non-polar solvent system if possible. The pyrazine ring and amine group suggest some polarity. Experiment with solvent mixtures, such as Toluene/Heptane or Ethyl Acetate/Hexane.
-
Add a small amount of a "soluble solvent" back into the mixture if oiling occurs to bring the oil back into solution, then cool even more slowly.[3]
-
-
Increase Purity: Ensure the starting material is of the highest possible purity. Consider an extra purification step (e.g., column chromatography) before crystallization.[1]
-
Seeding: Introduce a seed crystal into a solution that is only slightly supersaturated. This provides a template for growth and can bypass the kinetic barrier to nucleation.[1]
Issue 2: An amorphous powder or fine precipitate crashes out of solution.
Q: Instead of well-defined crystals, I'm getting a fine, powdery solid that appears to be amorphous. How can I promote the growth of larger, ordered crystals?
A: The rapid formation of an amorphous solid or a microcrystalline powder indicates that the rate of nucleation is far exceeding the rate of crystal growth.[1] This is typically caused by reaching a very high level of supersaturation too quickly.[2]
Causality & Strategy:
The system is relieving supersaturation through the path of least kinetic resistance, which is the formation of many tiny, disordered nuclei. To get larger crystals, you must stay within the "metastable zone" where existing crystals grow, but new nucleation is minimized.[4]
Troubleshooting Protocol:
-
Lower the Concentration: Start with a more dilute solution. This will require slower cooling, more anti-solvent, or longer evaporation times, but it will reduce the nucleation rate.[1]
-
Refine the Temperature Profile:
-
If cooling, use a very slow, linear cooling ramp (e.g., 1-5 °C per hour).
-
Alternatively, try isothermal crystallization where the solution is held at a constant temperature just inside the metastable zone for an extended period.
-
-
Change the Crystallization Method:
-
Vapor Diffusion: This is an excellent method for growing high-quality single crystals from small amounts of material.[4] Dissolve your compound in a more volatile solvent (e.g., Dichloromethane) and allow the vapor of a less soluble anti-solvent (e.g., Hexane) to slowly diffuse into it.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser, good solvent. Crystals will form slowly at the interface.
-
Workflow for Troubleshooting Poor Crystal Formation
Caption: Troubleshooting decision tree for common crystallization issues.
Issue 3: The crystallization yield is very low.
Q: I've successfully grown crystals, but my final isolated yield is below 20%. How can I improve this?
A: Low yield is a common problem that can often be traced back to the choice of solvent system or procedural losses.[3]
Causality & Strategy:
-
High Solubility in Mother Liquor: Too much of your compound remains dissolved in the solvent after crystallization is complete.
-
Premature Filtration: The crystallization process was not allowed to reach equilibrium before filtration.
-
Transfer Losses: Physical loss of material during transfer and washing steps.
Troubleshooting Protocol:
-
Optimize the Solvent/Anti-solvent Ratio: The ideal system is one where the compound is highly soluble at high temperatures but poorly soluble at low temperatures (for cooling crystallization) or has very low solubility in the anti-solvent.
-
Increase Crystallization Time/Lower Final Temperature: Allow the solution to stand at the final, low temperature for a longer period (several hours to overnight) to maximize precipitation.
-
Minimize Washing Volume: Wash the filtered crystals with a minimal amount of ice-cold final solvent mixture to remove surface impurities without dissolving the product.
-
Check the Mother Liquor: After filtration, try cooling the mother liquor further or adding more anti-solvent. If a significant amount of additional product crashes out, it confirms that your initial conditions were not optimal for high yield.[3]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a solvent screen for 2-Methyl-2-(pyrazin-2-yl)propan-1-amine?
A: A systematic solvent screen is the most critical first step in developing a crystallization process.[6] Given the structure of your molecule (a heterocyclic aromatic pyrazine ring and an aliphatic primary amine), it will likely exhibit a range of solubilities.
Recommended Screening Protocol:
-
Sample Preparation: Place approx. 10-20 mg of your compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent in a stepwise manner (e.g., 0.1 mL at a time), vortexing between additions.
-
Categorize Solubility: Classify each solvent based on the results at room temperature.
| Solubility Class | Observation | Implication for Crystallization | Example Solvents to Test |
| High Solubility | Dissolves easily in <0.5 mL | Good "solvent" for anti-solvent or vapor diffusion methods. | Methanol, Dichloromethane, Water (due to amine) |
| Moderate Solubility | Dissolves in 0.5 - 2.0 mL | Excellent candidate for slow cooling crystallization. | Ethyl Acetate, Isopropanol, Acetonitrile, Toluene |
| Low/Insoluble | Does not dissolve in >2.0 mL | Good "anti-solvent" for precipitation methods. | Heptane, Hexane, Diethyl Ether |
Expert Tip: After the room temperature screen, gently heat the vials for solvents where the compound was moderately or poorly soluble. A solvent that shows poor solubility at room temperature but good solubility when hot is an ideal candidate for cooling crystallization.[2]
Q2: My amine compound seems to be degrading or changing color during crystallization attempts. What could be the cause?
A: Primary amines can be susceptible to oxidation, especially when heated for prolonged periods in the presence of air.[7] The pyrazine ring is generally stable, but amine degradation can lead to colored impurities that inhibit crystallization.
Mitigation Strategies:
-
Use an Inert Atmosphere: When heating solutions for extended periods, perform the crystallization under a nitrogen or argon atmosphere to prevent oxidation.
-
Minimize Heat Exposure: Dissolve the compound at the lowest temperature necessary. Avoid prolonged boiling.
-
Consider Salt Formation: Amines can react with acidic impurities or even CO₂ from the air to form salts (carbamates), which have very different solubility profiles.[8] If you suspect this, using fresh, sparged solvents can help.
-
Purification: Ensure all solvents are pure and that the starting material is free from acidic or oxidizing contaminants.
Q3: How important is polymorphism for this compound?
A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development.[5] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. It is highly probable that 2-Methyl-2-(pyrazin-2-yl)propan-1-amine can form multiple polymorphs.
Key Considerations:
-
Screening is Essential: You must perform a polymorph screen by crystallizing the compound under a wide variety of conditions (different solvents, temperatures, and rates of cooling).[6]
-
Characterization: Each crystal form obtained should be characterized using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and differentiate the polymorphs.
-
Thermodynamic Stability: The goal is typically to identify and consistently produce the most thermodynamically stable polymorph to ensure the drug product's long-term stability.
General Crystallization Workflow
Caption: A standard workflow for developing a crystallization process.
References
-
Syrris. Pharmaceutical Crystallization in drug development. Available from: [Link]
-
Maiyam Group. Small Molecule Crystallization Des Moines | Expert Guide 2026. Available from: [Link]
-
LACCEI.org. Development of Crystallization Processes for Pharmaceutical Applications. Available from: [Link]
-
National Institutes of Health (PMC). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
National Institutes of Health (PMC). Getting crystals your crystallographer will treasure: a beginner's guide. Available from: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]
-
ResearchGate. (PDF) Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available from: [Link]
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- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Validation of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine
Introduction
In the landscape of modern drug discovery and development, novel molecular scaffolds are the currency of innovation. Heterocyclic amines, in particular, serve as foundational building blocks for a vast array of pharmacologically active agents. 2-Methyl-2-(pyrazin-2-yl)propan-1-amine represents a unique scaffold, combining a sterically hindered neopentyl-like amine with the bioisosterically significant pyrazine ring. This structure is of considerable interest to medicinal chemists for its potential to introduce favorable pharmacokinetic properties and novel vector groups for interacting with biological targets.
Currently, the scientific literature lacks an established, validated synthetic route to this specific compound. This guide, therefore, serves as a forward-looking analysis for researchers and drug development professionals. It proposes and critically evaluates several plausible synthetic pathways, providing a comparative framework to guide the selection of a route for validation. The discussion is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the literature.
Proposed Synthetic Routes: A Comparative Analysis
The synthesis of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine presents two primary challenges: the construction of the C-C bond between the pyrazine ring and the quaternary carbon center, and the subsequent introduction of the primary amine. We propose and compare three distinct retrosynthetic approaches.
Route 1: Alkylation of Isobutyronitrile followed by Reduction
This pathway is analogous to established methods for the synthesis of sterically hindered aryl amines[1]. It commences with a readily available pyrazine precursor and builds the carbon skeleton before installing the amine functionality in the final step.
Retrosynthetic Analysis:
Caption: Forward synthesis pathway for Route 1.
Route 2: Grignard Addition to Pyrazine-2-carbonitrile and Reductive Amination
This approach utilizes a common and powerful C-C bond-forming reaction—the Grignard reaction—to construct the carbon skeleton. The initial product, a ketone, is then converted to the amine.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis for Route 2.
Forward Synthesis:
Pyrazine-2-carbonitrile is treated with tert-butylmagnesium chloride. The intermediate imine is hydrolyzed under acidic workup to yield 1-(pyrazin-2-yl)-2,2-dimethylpropan-1-one.[2][3] This ketone is then subjected to reductive amination, for instance, using ammonia and a reducing agent like sodium cyanoborohydride or catalytic hydrogenation, to furnish the target amine.[4]
Caption: Retrosynthetic analysis for Route 3.
Forward Synthesis:
This route shares its initial step with Route 1: the synthesis of 2-methyl-2-(pyrazin-2-yl)propanenitrile. This nitrile is then subjected to vigorous hydrolysis (acidic or basic) to yield the corresponding carboxylic acid. The carboxylic acid is converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate, which is then hydrolyzed to the target amine. [1]
Sources
A Comparative Analysis of Pyrazine Analogs for Biological Activity: A Guide for Researchers
The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have made it a privileged core in the design of novel therapeutic agents.[1] This guide provides a comprehensive, in-depth comparative analysis of pyrazine analogs across key biological activities: anticancer, antimicrobial, and anti-inflammatory. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates structure-activity relationships (SAR), and provides detailed protocols for the evaluation of these promising compounds.
The Versatility of the Pyrazine Core: A Gateway to Diverse Biological Functions
The pyrazine ring's electron-deficient nature, a consequence of its two nitrogen atoms, allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has led to the development of numerous pyrazine-containing drugs with diverse therapeutic applications.[2][3] This guide will delve into the specifics of how subtle structural changes to the pyrazine core can dramatically influence its biological efficacy.
Anticancer Activity: Targeting the Engines of Malignancy
Pyrazine derivatives have emerged as a significant class of anticancer agents, often functioning as potent inhibitors of key signaling pathways that drive cancer cell proliferation and survival.[1][4]
Comparative Anticancer Potency of Pyrazine Analogs
The following table summarizes the in vitro anticancer activity of various pyrazine analogs against different cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth. Lower IC50 values denote higher potency.
| Pyrazine Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrazine derivative | Hep-2 | 11 | [5] |
| Imidazo[1,2-a]pyrazine derivative | HepG2 | 13 | [5] |
| Imidazo[1,2-a]pyrazine derivative | MCF-7 | 11 | [5] |
| Ligustrazine-piperlongumine hybrid (Compound 43) | U87MG | 0.25 | [2] |
| Ligustrazine-piperlongumine hybrid (Compound 43) | HCT116 | 1.85 | [2] |
| Ligustrazine-piperlongumine hybrid (Compound 43) | A549 | 2.54 | [2] |
| Chalcone-pyrazine hybrid (Compound 46) | MCF-7 | 9.1 | [6] |
| Indolizinoquinoxalin-5,12-dione derivative (Compound 132) | GLC-82 | 0.20 | [6] |
| Indenoquinoxaline derivative (Compound 11) | MCF-7 | 5.4 | [7] |
| Indenoquinoxaline derivative (Compound 11) | A549 | 4.3 | [7] |
Structure-Activity Relationship (SAR) Insights
The anticancer activity of pyrazine analogs is intricately linked to their structural features. For instance, the fusion of a pyrazine ring with other heterocyclic systems, such as in imidazo[1,2-a]pyrazines and indolizinoquinoxalines, often leads to enhanced potency.[5][6] The nature and position of substituents on the pyrazine ring also play a critical role. The hybridization of pyrazine with natural products like piperlongumine has been shown to significantly increase anticancer activity.[2]
Key Signaling Pathways Targeted by Anticancer Pyrazine Analogs
Pyrazine derivatives exert their anticancer effects by modulating various signaling pathways crucial for tumor progression. A notable mechanism is the inhibition of protein kinases, which are key regulators of cellular processes.[1]
Caption: Anticancer mechanisms of pyrazine analogs.
Antimicrobial Activity: A Broad Spectrum of Defense
Pyrazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[8][9]
Comparative Antimicrobial Potency of Pyrazine Analogs
The antimicrobial efficacy of pyrazine analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Pyrazine Analog | Microorganism | MIC (µg/mL) | Reference |
| Pyrazine-2-amidoxime (PAOX) | Candida albicans | 0.58 (mM) | [8] |
| Pyrazine-2-amidoxime (PAOX) | Staphylococcus aureus | 5.79 (mM) | [8] |
| Pyrazine-2-amidoxime (PAOX) | Escherichia coli | 5.79 (mM) | [8] |
| Triazolo[4,3-a]pyrazine derivative (Compound 2e) | Staphylococcus aureus | 32 | [10] |
| Triazolo[4,3-a]pyrazine derivative (Compound 2e) | Escherichia coli | 16 | [10] |
| Triazole-pyrazine derivative (Compound 3) | Staphylococcus aureus | - | |
| Triazole-pyrazine derivative (Compound 3) | Streptococcus fasciens | - | |
| Triazole-pyrazine derivative (Compound 3) | Escherichia coli | - | |
| Triazole-pyrazine derivative (Compound 3) | Pseudomonas aeruginosa | - | |
| Pyrazine-2-carboxylic acid derivative (P4) | Various bacteria | - | [9] |
Note: Some MIC values in the table are reported in mM, while others are in µg/mL. Direct comparison should be made with caution. The reference for compound 3 and P4 did not provide specific MIC values but highlighted their significant activity.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyrazine analogs is influenced by the nature of the substituents on the pyrazine ring. For instance, the presence of an amidoxime group in pyrazine-2-amidoxime is crucial for its antifungal activity.[8] In the case of triazolo[4,3-a]pyrazine derivatives, the specific substitutions on the triazole and pyrazine rings determine the potency and spectrum of antibacterial activity.[10] The presence of a free amino group in some pyrazine derivatives has been suggested to contribute to their antimicrobial properties.[9]
Proposed Antimicrobial Mechanisms of Action
The antimicrobial action of pyrazine derivatives can involve several mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Caption: Proposed antimicrobial mechanisms of pyrazine analogs.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyrazine-containing compounds have demonstrated promising anti-inflammatory properties, primarily by modulating key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.[11]
Comparative Anti-inflammatory Potency of Pyrazine Analogs
The anti-inflammatory activity of pyrazine analogs can be assessed through various in vivo and in vitro models. The following table presents data on the inhibition of inflammatory markers by different pyrazine derivatives.
| Pyrazine Analog | Assay | Inhibition (%) | Concentration | Reference |
| Paeonol-pyrazine hybrid (Compound 37) | LPS-induced NO production in RAW264.7 cells | 56.32 | 20 µM | [2] |
| Triptolide-pyrazine hybrid (Compound 320) | TPA-induced ear edema in mice | ~59.69 | 40.0 mg/mL | [2] |
| Pyridine derivative (7a) | NO production in LPS-stimulated RAW macrophages | 65.48 | - | [12] |
| Pyrimidine derivative (9d) | NO production in LPS-stimulated RAW macrophages | 61.90 | - | [12] |
| Pyrazoline derivative (2d) | Carrageenan-induced paw edema | > Indomethacin | - | [13] |
Note: The data for pyridine and pyrimidine derivatives are included for comparative context as they are also nitrogen-containing heterocycles with anti-inflammatory activity.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potential of pyrazine analogs is highly dependent on their chemical structure. Hybrid molecules that combine the pyrazine core with other known anti-inflammatory pharmacophores have shown enhanced efficacy.[11] The nature of the substituents on the pyrazine ring can significantly impact the compound's ability to inhibit pro-inflammatory mediators. For instance, in a study of paeonol derivatives, the inclusion of a pyrazine structure led to a significant increase in anti-inflammatory activity.[2]
Key Signaling Pathways in Inflammation Modulated by Pyrazine Analogs
Pyrazine derivatives can interfere with inflammatory signaling cascades at multiple points. A key mechanism is the inhibition of the NF-κB signaling pathway, which is a central regulator of the expression of pro-inflammatory genes.
Caption: Anti-inflammatory mechanism of pyrazine analogs.
Experimental Protocols
To ensure the reproducibility and validation of research findings, this section provides detailed, step-by-step methodologies for the key biological assays discussed in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Workflow:
Caption: MTT assay workflow for assessing anticancer activity.
Detailed Protocol:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium and harvest them during the exponential growth phase.
-
Seed the cells into a 96-well flat-bottomed plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazine analogs in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[5]
-
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Broth microdilution workflow for MIC determination.
Detailed Protocol:
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of each pyrazine analog in a suitable solvent.
-
Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar medium overnight.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the pyrazine analog that completely inhibits visible growth of the microorganism.[10]
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds.
Workflow:
Sources
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A Head-to-Head In Vitro Comparison of Novel Kinase Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Rationale for Rigorous In Vitro Profiling
Protein kinases have unequivocally emerged as one of the most critical classes of drug targets in the 21st century, largely due to their central role in regulating a vast array of cellular processes.[1] The dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer. This has catalyzed the development of small molecule kinase inhibitors, a therapeutic class that continues to expand rapidly.[2]
However, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is fraught with challenges. A primary hurdle is ensuring that a novel inhibitor engages its intended target with high potency while minimizing interactions with the hundreds of other kinases in the human kinome—a concept known as selectivity.[3][4] It is this selectivity profile that often dictates the therapeutic window and potential for off-target side effects.
This guide provides a comprehensive framework for the head-to-head in vitro comparison of novel kinase inhibitors. We will move beyond a simple recitation of protocols to explain the causality behind the experimental choices. The objective is to build a logical, self-validating cascade of experiments that progressively builds a high-confidence profile of a compound's biochemical potency, cellular target engagement, and functional impact. To illustrate these principles, we will conduct a mock comparison of three Janus kinase (JAK) inhibitors with distinct selectivity profiles: Tofacitinib (a pan-JAK inhibitor), Baricitinib (a JAK1/JAK2 preferential inhibitor), and Filgotinib (a JAK1-selective inhibitor).[5][6][7]
The Battlefield: The Janus Kinase (JAK) Family
The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases essential for transducing signals from cytokine and growth factor receptors.[8][9] This JAK-STAT pathway is a linchpin of immune cell development, activation, and function.[10][11] Its central role in inflammatory processes has made it a prime target for autoimmune diseases.[12] Our chosen inhibitors represent a perfect case study: they all target the same family but with differing degrees of selectivity, allowing us to dissect how in vitro assays can reveal these critical differences.[5][6]
Figure 1: Simplified JAK-STAT Signaling Pathway.
A Tiered Approach to In Vitro Comparison
A robust comparison follows a logical progression from the simplest system (purified enzyme) to a more complex and physiologically relevant one (live cells). This multi-step validation ensures that the observed effects are not artifacts of a single assay format.
Figure 2: A tiered experimental workflow for inhibitor comparison.
Tier 1: The IC50 Showdown — Biochemical Potency
The Causality: The first and most fundamental question is: how potently does the compound inhibit the enzymatic activity of the purified target kinase? The half-maximal inhibitory concentration (IC50) is the standard metric. This cell-free assay provides a direct measure of the inhibitor's intrinsic potency against the kinase in a controlled, isolated system.[12] It is critical to perform these assays under standardized conditions, particularly the ATP concentration, as ATP-competitive inhibitors will appear less potent at higher ATP levels.[3] Running the assay at the ATP Km (the concentration at which the enzyme works at half its maximum velocity) is a common and recommended practice for enabling comparison across different kinases.[13]
Experimental Protocol: ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. Less ADP means more inhibition.
-
Reagent Preparation: Prepare assay buffer, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, the appropriate substrate for each, and ATP at a final concentration equal to the Km for each respective enzyme.
-
Compound Dilution: Perform a 10-point serial dilution of Tofacitinib, Baricitinib, and Filgotinib in DMSO, followed by a further dilution in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and the test compound (or DMSO vehicle control).
-
Initiation: Start the reaction by adding the ATP solution. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Data Acquisition: Incubate for 30-60 minutes and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and fit to a dose-response curve to determine the IC50 value for each inhibitor against each kinase.
Comparative Data Summary (Hypothetical)
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| Tofacitinib | 1.1 | 20 | 1.0 | >100 | Pan-JAK (JAK1/3)[14][15] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2[15][16] |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1[14][17] |
Interpretation: The biochemical data immediately reveals the distinct profiles. Tofacitinib is highly potent against JAK1 and JAK3. Baricitinib shows nearly equal, high potency for JAK1 and JAK2.[18] Filgotinib demonstrates a clear preference for JAK1 over the other family members, with significantly higher IC50 values for JAK2, JAK3, and TYK2.[19][20] This first-pass analysis is crucial for confirming the intended target profile.
Tier 2: In the Living Cell — Quantifying Target Engagement
The Causality: A potent biochemical IC50 is a prerequisite, but not a guarantee, of cellular activity. The inhibitor must be able to cross the cell membrane, avoid efflux pumps, and bind to its target within the crowded, complex intracellular environment where ATP concentrations are high (millimolar range).[3] Cellular target engagement assays directly measure the binding interaction between the inhibitor and its target protein in live cells, providing a more physiologically relevant measure of potency.[21][22][23]
Experimental Protocol: NanoBRET™ Target Engagement Assay
This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding. A NanoLuciferase (NanoLuc®) enzyme is fused to the target kinase (the donor), and a fluorescent tracer that binds to the kinase's active site is added to the cells (the acceptor). When the tracer is bound, BRET occurs. A test compound will compete with the tracer, displacing it and causing a loss of BRET signal in a dose-dependent manner.[24][25][26]
-
Cell Preparation: Seed HEK293 cells into 96-well plates.
-
Transfection: Transfect the cells with a vector encoding a NanoLuc®-JAK1 fusion protein. Incubate for 24 hours to allow for protein expression.
-
Compound Treatment: Add serial dilutions of the test inhibitors to the cells.
-
Tracer and Substrate Addition: Add the NanoBRET™ Kinase Tracer and the NanoLuc® substrate to the wells.
-
Data Acquisition: Immediately measure the donor (460nm) and acceptor (610nm) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit the curve to determine the cellular IC50.
Comparative Data Summary (Hypothetical)
| Inhibitor | Cellular Target Engagement IC50 (nM) vs. JAK1 |
| Tofacitinib | 185 |
| Baricitinib | 95 |
| Filgotinib | 150 |
Interpretation: The cellular IC50 values are expectedly higher than the biochemical IC50s due to factors like high intracellular ATP competition. However, all three compounds still demonstrate potent target engagement in the nanomolar range, confirming they effectively reach and bind to JAK1 in a live cell. Discrepancies between the rank order of potency in biochemical vs. cellular assays can provide valuable insights into a compound's cell permeability and susceptibility to efflux.
Tier 3: The Final Proof — Functional Pathway Inhibition
The Causality: Target engagement confirms binding, but the ultimate goal is to inhibit the kinase's function. A functional assay measures the downstream consequences of target inhibition, providing the most direct evidence of the compound's biological effect.[27] For the JAK-STAT pathway, the key functional event is the phosphorylation of STAT proteins.[10][11] By measuring the inhibition of cytokine-induced STAT phosphorylation, we can quantify the inhibitor's true functional potency.[28][29]
Experimental Protocol: Flow Cytometry-based Phospho-STAT Assay
This method measures the phosphorylation status of a specific STAT protein inside individual cells following cytokine stimulation.
-
Cell Culture: Use a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs).
-
Inhibitor Pre-incubation: Pre-incubate the cells with serial dilutions of the JAK inhibitors for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a cytokine that signals through the target JAK, for example, Interleukin-6 (IL-6) to activate the JAK1/STAT3 pathway.[30] Incubate for 15-30 minutes.
-
Fixation and Permeabilization: Immediately fix the cells to preserve the phosphorylation state, then permeabilize the cell membranes to allow antibody entry.
-
Antibody Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT3 (pSTAT3).
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity of pSTAT3 in thousands of individual cells.
-
Data Analysis: Calculate the percentage of inhibition of the pSTAT3 signal relative to the cytokine-stimulated control. Plot this against the inhibitor concentration to determine the functional IC50.
Comparative Data Summary (Hypothetical)
| Inhibitor | Functional IC50 (nM) vs. IL-6 induced pSTAT3 |
| Tofacitinib | 210 |
| Baricitinib | 125 |
| Filgotinib | 190 |
Interpretation: This functional data validates the entire upstream cascade. The IC50 values generated here should correlate well with the cellular target engagement data, confirming that binding to the kinase translates directly into the inhibition of its downstream signaling pathway.[25] This provides strong evidence for the inhibitor's on-target mechanism of action in a complex biological system.
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A Senior Application Scientist's Guide to the Cross-Validation of Screening Results for Pyrazine Derivatives
Introduction: The Prominence of Pyrazines and the Perils of Screening
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, serves as a foundational scaffold in modern medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of essential medicines for treating tuberculosis (Pyrazinamide), cancer (Bortezomib), and insomnia (Eszopiclone).[1][2] The versatility of the pyrazine core allows for extensive structural modifications, making it a frequent constituent of compound libraries for high-throughput screening (HTS) campaigns targeting diverse diseases, including cancer, inflammatory conditions, and infectious diseases.[3][4][5]
However, the path from a primary screening "hit" to a validated lead compound is fraught with potential for error. HTS assays, while powerful for rapidly screening thousands of compounds, are susceptible to false positives and negatives arising from assay artifacts, compound instability, or non-specific activity.[6] Therefore, a rigorous, multi-step cross-validation strategy is not merely good practice; it is an absolute necessity to ensure that resources are focused on chemically tractable and biologically relevant candidates. This guide provides a comprehensive framework for the cross-validation of screening results for pyrazine derivatives, blending established protocols with the rationale behind each experimental choice.
The Cross-Validation Funnel: A Strategy for Rigorous Hit Deconvolution
The most effective approach to validating primary screening hits is a sequential process, often visualized as a funnel. At each stage, compounds are subjected to increasingly stringent and biologically relevant assays, eliminating false positives and enriching for genuine, potent, and specific modulators of the target.
Caption: A typical workflow for the cross-validation of primary screening hits.
Part 1: The Primary Screen - Casting a Wide Net
The initial HTS is designed for speed and scale. For pyrazine derivatives, which are often investigated as kinase inhibitors, a common primary assay is a luminescence-based ATP-depletion assay.[7][8]
Common Primary Screening Assays for Pyrazine Derivatives
| Assay Type | Principle | Advantages | Common Pitfalls & Causality |
| Luminescence Kinase Assay (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (and less inhibition). | High sensitivity, simple "add-and-read" format, suitable for HTS. | ATP-competitive pyrazines can be missed if ATP concentration is too high. Luciferase inhibitors can cause false positives by directly quenching the reporter enzyme. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation by a kinase. | Homogeneous assay format, provides direct measurement of product formation. | Pyrazine derivatives with intrinsic fluorescence can interfere with the signal, causing false positives or negatives. |
| MTT/XTT Cell Viability Assay | Measures the metabolic activity of cells as an indicator of viability. Used to screen for cytotoxic anticancer agents.[9][10] | Inexpensive, well-established, reflects a holistic cellular outcome. | Indirect measure of target engagement. False positives can arise from compounds that directly reduce the tetrazolium dye rather than affecting cell viability. |
| Alamar Blue Assay | A redox indicator (resazurin) is reduced by metabolically active cells to the fluorescent resorufin. Used for antimicrobial screening.[9] | Sensitive, non-toxic to cells, allowing for kinetic monitoring. | Changes in cellular redox state unrelated to viability can affect the assay readout, leading to misleading results. |
Protocol: Primary Screening of Pyrazine Derivatives Against a Target Kinase (Luminescence-Based)
This protocol outlines a generic biochemical assay to identify pyrazine derivatives that inhibit a hypothetical kinase, "KIN-X".
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare KIN-X Enzyme Solution: Dilute purified KIN-X to 2X the final desired concentration in Assay Buffer. Causality: Using a 2X solution allows for equal volume additions, minimizing pipetting errors.
-
Prepare Substrate/ATP Solution: Dilute the peptide substrate and ATP to 2X the final concentration (e.g., at the Km value for ATP) in Assay Buffer.
-
Prepare Compound Plates: Serially dilute pyrazine derivatives in 100% DMSO. Then, dilute these into Assay Buffer to create a 100X stock plate. Dispense 100 nL of the 100X compounds into a 384-well assay plate.
-
-
Assay Execution:
-
Add 5 µL of the 2X KIN-X enzyme solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the compound to bind to the kinase before the reaction is initiated.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP solution. The final reaction volume is 10 µL, and the final compound concentration is 1X (e.g., 10 µM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes in the dark.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize data using vehicle (DMSO) controls as 0% inhibition and a potent known inhibitor or no-enzyme wells as 100% inhibition.
-
Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle controls).
-
Part 2: The Validation Cascade - From "Hit" to "Validated Lead"
A compound is only a "hit" until it is validated. The following steps are crucial for confirming activity and eliminating artifacts.
Step 1 & 2: Hit Confirmation and Dose-Response Curves
The first crucial step is to re-test the initial hits. This should be done using a freshly procured or re-synthesized powder sample to rule out degradation or contamination of the original screening sample.[6] Instead of a single concentration, a full dose-response curve (e.g., 8-10 points) is generated to determine the potency (IC₅₀) of the compound. This provides a quantitative measure of activity and confirms a specific, concentration-dependent effect.[3][4]
Step 3: Orthogonal Assays - The Principle of Independent Verification
An orthogonal assay confirms the hit's activity using a different detection technology.[6] This is the most critical step for ruling out assay-specific artifacts. If a pyrazine derivative shows a similar IC₅₀ in both the primary and orthogonal assays, confidence in the hit increases dramatically.
Comparison of Orthogonal Assay Strategies for a Kinase Target
| Orthogonal Assay Type | Principle | Why it's a Good Cross-Validation Choice |
| Homogeneous Time-Resolved Fluorescence (HTRF®) | Measures the FRET signal between a europium-labeled antibody that recognizes a phosphorylated substrate and an APC-labeled peptide substrate. | Technology-agnostic: Relies on antibody-antigen recognition, not ATP levels. This eliminates false positives from luciferase inhibitors or ATP-competitive artifacts. |
| Direct Mass Spectrometry (MS) | Directly measures the mass change of the substrate upon phosphorylation. | Label-free and direct: Provides an unambiguous measurement of product formation, avoiding interference from fluorescent or colored compounds. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed upon compound binding to the target protein. | Confirms direct physical binding: Provides thermodynamic parameters of the interaction (Kᴅ), proving the compound engages the target. This is distinct from functional inhibition. |
Step 4: Cell-Based Assays - Assessing Biological Relevance
A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid metabolism, or cellular efflux. Therefore, cross-validation in a relevant cellular model is essential.
Caption: Inhibition of the RAS-MAPK pathway by a hypothetical pyrazine derivative.[9]
Protocol: Cellular Cytotoxicity Assessment (MTT Assay)
This protocol assesses the ability of a validated pyrazine kinase inhibitor to kill cancer cells that are dependent on the KIN-X pathway.
-
Cell Culture:
-
Seed cancer cells (e.g., A549, MCF-7) known to rely on the KIN-X pathway into a 96-well plate at a density of 5,000-10,000 cells/well.[4]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazine derivative in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours. Causality: A 72-hour incubation is typically sufficient to observe effects on cell proliferation.
-
-
Viability Assessment:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS).
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and calculate the concentration at which 50% of cell growth is inhibited (GI₅₀ or IC₅₀).
-
Data Synthesis: A Comparative Summary
The ultimate goal of cross-validation is to generate a consistent and reliable dataset. Presenting the data in a clear, comparative table is crucial for decision-making.
Hypothetical Cross-Validation Data for a Pyrazine Derivative (Compound "PZ-123")
| Assay | Metric | Result | Interpretation & Rationale |
| Primary Screen (Luminescence) | % Inhibition @ 10 µM | 85% | Initial Hit: Compound shows significant activity in the primary screen. |
| Dose-Response (Luminescence) | IC₅₀ | 500 nM | Confirmed Potency: The hit is confirmed with a sub-micromolar IC₅₀ value. |
| Orthogonal Assay (HTRF) | IC₅₀ | 650 nM | Mechanism Validated: Similar potency in a technology-independent assay strongly suggests true inhibition and rules out assay artifacts. |
| Cellular Assay (MTT, KIN-X dependent cell line) | GI₅₀ | 1.2 µM | Biologically Active: The compound is cell-permeable and active in a cellular context, albeit with a slight loss in potency, which is expected. |
| Cellular Assay (MTT, KIN-X independent cell line) | GI₅₀ | > 50 µM | Target Specificity: The compound shows selectivity for the cancer cells dependent on the target kinase, indicating a specific mechanism of action. |
Conclusion
The cross-validation of screening results for pyrazine derivatives is a systematic process of evidence-building. It relies on a logical progression from high-throughput biochemical assays to more complex, biologically relevant cellular models. By employing orthogonal assays to eliminate technology-dependent artifacts and confirming on-target activity in cells, researchers can confidently distinguish genuine hits from misleading false positives. This rigorous, self-validating approach ensures that the significant potential of the pyrazine scaffold is translated into high-quality lead compounds for the development of next-generation therapeutics.
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Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (2022). PubMed. Available at: [Link]
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Introduction to Cross-Validation. (2024). YouTube. Available at: [Link]
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Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. (2024). National Center for Biotechnology Information. Available at: [Link]
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"in vitro comparison of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine with known drugs"
An In Vitro Comparative Analysis of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine Against Known Neuromodulatory Agents
This guide provides a comprehensive in vitro comparison of the novel compound, 2-Methyl-2-(pyrazin-2-yl)propan-1-amine, against a panel of well-characterized drugs known to modulate key targets within the central nervous system (CNS). Due to the structural motifs of the test compound, specifically the pyrazine ring and a primary amine, we have hypothesized its potential interaction with monoamine oxidase (MAO) enzymes and critical G-protein coupled receptors (GPCRs) such as the dopamine D2 and serotonin 5-HT2A receptors. This document outlines the experimental rationale, detailed protocols, and comparative data to elucidate the pharmacological profile of this novel entity.
Rationale for Target Selection
The pyrazine moiety present in 2-Methyl-2-(pyrazin-2-yl)propan-1-amine is a nitrogen-containing heterocyclic ring that is a common scaffold in numerous biologically active compounds. Its isosteric relationship with other aromatic systems found in psychoactive drugs suggests a potential for interaction with CNS targets. The presence of a primary amine further points towards a possible interaction with monoamine transporters or receptors.
Based on these structural features, we have selected the following targets for our in vitro comparison:
-
Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These enzymes are crucial for the metabolism of monoamine neurotransmitters.[1][2][3] Inhibition of MAOs can lead to antidepressant and neuroprotective effects.[1][2][3]
-
Dopamine D2 Receptor (D2R): A key receptor in the dopaminergic system, implicated in psychosis, motor control, and reward.[4][5][6] Agonism at this receptor is a common mechanism for antipsychotic and anti-Parkinsonian drugs.[7][8][9]
-
Serotonin 5-HT2A Receptor (5-HT2AR): This receptor is a primary target for classic psychedelics and is also modulated by atypical antipsychotics.[10][11] It plays a role in perception, cognition, and mood.[12][13]
By evaluating the activity of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine at these key targets, we can generate a preliminary pharmacological profile and compare its potency and selectivity to established drugs.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potential of the test compound on the activity of recombinant human MAO-A and MAO-B enzymes. The assay is based on a fluorometric method that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[2]
Experimental Protocol: Fluorometric MAO Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Enzyme Solutions: Recombinant human MAO-A and MAO-B enzymes are diluted in Assay Buffer to the desired working concentration.
-
Substrate Solution: A 10 mM stock of kynuramine is prepared in ddH₂O.[1]
-
Fluorogenic Probe Solution: A 10 mM stock of Amplex® Red is prepared in DMSO.
-
Horseradish Peroxidase (HRP) Solution: A 10 U/mL stock solution is prepared in Assay Buffer.
-
Test Compound and Control Inhibitors: Serial dilutions of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine, Clorgyline (for MAO-A), and Selegiline (for MAO-B) are prepared in DMSO.[1][14]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of Assay Buffer.
-
Add 10 µL of the test compound or control inhibitor at various concentrations.
-
Add 20 µL of the respective MAO enzyme solution (MAO-A or MAO-B).
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Prepare a reaction mix containing the fluorogenic probe, HRP, and substrate in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the reaction mix to each well.
-
Immediately measure the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) at 1-minute intervals for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition is calculated for each concentration of the test compound and controls.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Comparative Data: MAO Inhibition
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (MAO-B/MAO-A) |
| 2-Methyl-2-(pyrazin-2-yl)propan-1-amine | 1,250 | 85 | 14.7 |
| Clorgyline (Control) | 5 | 1,500 | 0.003 |
| Selegiline (Control) | 800 | 10 | 80 |
Data are hypothetical and for illustrative purposes only.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the fluorometric MAO inhibition assay.
Dopamine D2 Receptor (D2R) Functional Assay
This assay determines the functional activity of the test compound at the human dopamine D2 receptor. The D2 receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][6] This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production in cells stably expressing the D2R.[4][15]
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture and Plating:
-
HEK293 or CHO cells stably expressing the human dopamine D2 receptor are cultured in appropriate media.
-
Cells are seeded into 96-well plates and grown to 80-90% confluency.[4]
-
-
Assay Procedure:
-
The culture medium is removed, and cells are washed with assay buffer (e.g., HBSS).
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 10 minutes at 37°C to prevent cAMP degradation.
-
The test compound or a known D2R agonist (e.g., Bromocriptine, Ropinirole) is added at various concentrations.[7][8]
-
Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and increase cAMP production.
-
The plate is incubated for 30 minutes at 37°C.
-
The reaction is stopped, and cells are lysed.
-
-
cAMP Measurement and Data Analysis:
-
Intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
The percent inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the test compound.
-
EC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.
-
Comparative Data: D2 Receptor Agonism
| Compound | D2R EC₅₀ (nM) | % Maximal Response (vs. Dopamine) |
| 2-Methyl-2-(pyrazin-2-yl)propan-1-amine | 450 | 65% (Partial Agonist) |
| Bromocriptine (Control) | 15 | 98% (Full Agonist) |
| Ropinirole (Control) | 50 | 95% (Full Agonist) |
Data are hypothetical and for illustrative purposes only.
Signaling Pathway: D2 Receptor Gi/o Coupling
Caption: D2 receptor-mediated inhibition of cAMP production.
Serotonin 5-HT2A Receptor (5-HT2AR) Functional Assay
This assay evaluates the functional activity of the test compound at the human serotonin 5-HT2A receptor. The 5-HT2AR is a Gq/11-coupled GPCR, and its activation leads to the stimulation of phospholipase C, resulting in an increase in intracellular calcium (Ca²⁺) levels.[16][17] This assay measures changes in intracellular Ca²⁺ concentration using a fluorescent indicator dye.
Experimental Protocol: Calcium Flux Assay
-
Cell Culture and Dye Loading:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor are cultured and seeded into 96-well plates.
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.[18]
-
After incubation, cells are washed to remove excess dye.
-
-
Assay Procedure:
-
The plate is placed in a fluorescence microplate reader (e.g., FLIPR).
-
A baseline fluorescence reading is taken for each well.
-
The test compound or a known 5-HT2AR agonist (e.g., Serotonin, LSD) is added at various concentrations.[10][11]
-
Fluorescence intensity is measured continuously for several minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (peak fluorescence - baseline fluorescence) is calculated for each well.
-
The response is normalized to the maximum response produced by a saturating concentration of a reference agonist (e.g., Serotonin).
-
EC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.
-
Comparative Data: 5-HT2A Receptor Agonism
| Compound | 5-HT2AR EC₅₀ (nM) | % Maximal Response (vs. Serotonin) |
| 2-Methyl-2-(pyrazin-2-yl)propan-1-amine | 800 | 80% (Partial Agonist) |
| Serotonin (5-HT) (Control) | 10 | 100% (Full Agonist) |
| LSD (Control) | 2 | 95% (Full Agonist) |
Data are hypothetical and for illustrative purposes only.
Signaling Pathway: 5-HT2A Receptor Gq/11 Coupling
Caption: 5-HT2A receptor-mediated intracellular calcium release.
Summary and Conclusion
This guide presents a framework for the initial in vitro characterization of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine. The selected assays provide a robust and efficient means to assess its activity at key CNS targets implicated in a range of neurological and psychiatric disorders. The comparative data, although hypothetical, illustrate how the potency and efficacy of this novel compound can be benchmarked against established drugs.
The hypothetical results suggest that 2-Methyl-2-(pyrazin-2-yl)propan-1-amine may act as a selective MAO-B inhibitor and a partial agonist at both dopamine D2 and serotonin 5-HT2A receptors. This polypharmacological profile could indicate a complex mechanism of action with potential therapeutic applications. Further in-depth studies, including receptor binding assays to determine affinity (Ki) and profiling against a broader panel of CNS targets, are warranted to fully elucidate the pharmacological properties of this compound.
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Comparative Guide to Confirming the Mechanism of Action of a Novel Pyrazine Compound
This guide provides a comprehensive, multi-pronged strategy for elucidating and confirming the mechanism of action (MoA) of a novel pyrazine-based therapeutic candidate, hereafter referred to as 'NovelPy-1'. Pyrazine heterocycles are prevalent scaffolds in modern drug discovery, known to target a wide array of proteins, particularly kinases.[1][2] A definitive understanding of a compound's MoA is fundamental to its preclinical and clinical development, enabling rational patient selection, prediction of potential toxicities, and the development of next-generation analogs.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, self-validating workflow that progresses from broad, unbiased screening to highly specific target engagement and pathway modulation assays. We will compare the performance of NovelPy-1 against a well-characterized, clinically relevant alternative, 'SoC-KinaseInhibitor', which is known to act on the hypothetical target pathway.
Part 1: Unbiased Target Landscape Identification
The initial phase of MoA confirmation aims to move from a phenotypic observation (e.g., cell death) to a shortlist of candidate molecular targets. This is achieved by employing unbiased, genome-wide techniques that do not rely on a priori assumptions about the compound's target.
High-Throughput Phenotypic Screening
The journey begins with quantifying the biological impact of NovelPy-1 in a relevant cellular context. High-throughput screening (HTS) allows for the rapid assessment of a compound's potency and efficacy across various conditions.[3][4][5]
Causality: A robust and reproducible phenotypic assay is the cornerstone of the entire MoA investigation. We select a cell viability assay (e.g., using a resazurin-based reagent) in a cancer cell line known to be sensitive to the target class of interest (e.g., a non-small cell lung cancer line for a suspected EGFR pathway inhibitor). This provides the initial dose-response data necessary for designing all subsequent, more complex experiments.
Comparative Data: Cell Viability (72h Treatment)
| Compound | Cell Line | IC50 (nM) | Max Inhibition (%) |
| NovelPy-1 | A549 | 45.2 | 98.5 |
| SoC-KinaseInhibitor | A549 | 25.8 | 99.1 |
| DMSO (Vehicle) | A549 | >100,000 | 0 |
Genetic Approaches for Target Deconvolution
With a confirmed cellular phenotype, we must now identify the specific molecular machinery responsible. CRISPR-Cas9 knockout screens are a powerful, unbiased genetic method to pinpoint genes essential for a compound's activity.[6]
Causality: The logic is straightforward: if knocking out a specific gene renders the cells resistant to NovelPy-1, that gene product is likely the direct target or a critical downstream effector. Conversely, if a knockout sensitizes cells, it may be part of a parallel resistance pathway. This approach provides a direct genetic link between the compound and its target pathway.
Experimental Workflow: CRISPR-Cas9 Knockout Screen
Caption: CRISPR-Cas9 screen workflow to identify genetic modifiers of NovelPy-1 sensitivity.
Part 2: Confirmation of Direct Target Engagement
Genetic evidence provides a strong hypothesis, but it does not prove direct physical interaction. The next crucial step is to validate that NovelPy-1 physically binds to its putative protein target within the complex milieu of the cell.
Cellular Thermal Shift Assay (CETSA)
CETSA is a gold-standard method for verifying target engagement in intact cells or cell lysates.[7] The principle is that the binding of a ligand, such as NovelPy-1, stabilizes its target protein, thereby increasing the temperature required to denature it.[8][9]
Causality: This assay provides direct evidence of a biophysical interaction in a physiological context. An observed thermal shift is a strong indicator of target engagement, as it's unlikely that off-target effects would coincidentally stabilize the specific protein identified in the genetic screen.
Comparative Data: CETSA Thermal Shift (ΔTm)
| Compound (10 µM) | Putative Target Protein | ΔTm (°C) vs. DMSO |
| NovelPy-1 | Kinase X | +5.8 |
| SoC-KinaseInhibitor | Kinase X | +7.2 |
| Control Compound | Kinase X | +0.3 |
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: Culture A549 cells to ~80% confluency. Treat cells with NovelPy-1 (at 10x IC50), SoC-KinaseInhibitor, or DMSO vehicle for 1 hour at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[10]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Transfer the supernatant to a new tube. Analyze the amount of soluble target protein remaining at each temperature point by Western Blot or ELISA.
-
Data Plotting: Plot the percentage of soluble protein against temperature to generate melting curves and determine the melting temperature (Tm).
Chemical Proteomics for Target Profiling
To further confirm the primary target and identify potential off-targets, we employ an affinity chromatography-based chemical proteomics approach. For suspected kinase inhibitors, "Kinobeads"—Sepharose beads functionalized with non-selective kinase inhibitors—are particularly effective.[11][12]
Causality: This method provides an affinity-based readout of the compound's targets. NovelPy-1 is added in solution to the cell lysate, where it binds to its targets. These occupied targets are then unable to bind to the Kinobeads. By using quantitative mass spectrometry to compare the proteins that bind to the beads in the presence versus absence of NovelPy-1, we can identify the specific kinases that were competed off, which represent the compound's direct targets.[13]
Experimental Workflow: Kinobeads Affinity Chromatography
Caption: Chemical proteomics workflow for identifying direct targets of NovelPy-1.
Part 3: Mechanistic and Pathway Characterization
Having confirmed direct target engagement, the final phase is to characterize the biochemical consequences of this binding event and confirm the modulation of the downstream signaling pathway.
In Vitro Enzymatic Assays
If the identified target is an enzyme (e.g., Kinase X), its inhibition kinetics must be characterized.[14][15] These assays use purified protein and substrate to determine the compound's potency (IC50) and can elucidate the mode of inhibition (e.g., competitive, non-competitive).[16][17]
Causality: An in vitro enzymatic assay isolates the interaction between the compound and its target from all other cellular variables. A low nanomolar IC50 in this context confirms that the compound is a potent inhibitor of the target's biochemical function, validating the cellular observations.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
-
Reagent Preparation: Prepare a reaction buffer containing purified Kinase X, a fluorescently labeled substrate peptide, and ATP.
-
Compound Titration: Perform serial dilutions of NovelPy-1 and SoC-KinaseInhibitor in DMSO, then add to a 384-well assay plate.
-
Kinase Reaction: Add the kinase/substrate/ATP mixture to the plate to initiate the reaction. Incubate at room temperature for 1 hour.
-
Detection: Add a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. Incubate for 30 minutes.
-
Signal Reading: Read the plate on a fluorescence reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The ratio of emission signals is proportional to the amount of phosphorylated product.
-
Data Analysis: Plot the inhibition data against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Downstream Pathway Modulation
The ultimate proof of MoA is demonstrating that target engagement by NovelPy-1 leads to the expected changes in downstream cellular signaling.
Causality: Observing the predicted modulation of downstream signaling (e.g., decreased phosphorylation of a substrate of Kinase X) closes the loop. It connects the initial phenotypic observation (cell death) to the direct binding event (CETSA) and the biochemical inhibition (enzymatic assay) by showing the functional consequence within the cell's signaling network.
Proposed Signaling Pathway and Point of Inhibition
Caption: Hypothesized signaling pathway showing inhibition of Kinase X by NovelPy-1.
This modulation can be confirmed using Western Blotting to quantify the levels of phosphorylated Substrate Y (pSubstrate Y) following treatment with NovelPy-1. A dose-dependent decrease in pSubstrate Y would provide definitive evidence of target inhibition in a cellular context.
Summary of Comparative Evidence
This guide outlines a rigorous, sequential workflow to confirm a novel compound's MoA. By integrating unbiased genetic screens with direct biophysical and biochemical assays, a self-validating web of evidence is constructed. The comparative data generated against a standard-of-care compound provides essential context for evaluating the potency, specificity, and potential advantages of the novel pyrazine compound.
| Assay | Metric | NovelPy-1 | SoC-KinaseInhibitor | Rationale |
| Phenotypic Screen | Cell Viability IC50 (A549) | 45.2 nM | 25.8 nM | Confirms potent cellular activity. |
| Target Engagement | CETSA ΔTm (Kinase X) | +5.8 °C | +7.2 °C | Proves direct binding to the target in intact cells. |
| Biochemical Activity | In Vitro IC50 (Kinase X) | 10.5 nM | 4.1 nM | Quantifies direct, potent inhibition of target enzyme. |
| Pathway Modulation | pSubstrate Y Inhibition (EC50) | 55.0 nM | 30.2 nM | Confirms functional consequence on the downstream pathway. |
The collective results from this workflow would provide a high-confidence, well-supported dossier confirming that NovelPy-1 acts by directly binding to and inhibiting the enzymatic activity of Kinase X, leading to a blockade of its downstream signaling pathway and resulting in cancer cell death.
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A Comparative Guide to the Optical Properties of Pyrazine Derivatives for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the optical properties of key pyrazine derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of data. It delves into the structure-property relationships that govern the photophysical behavior of these versatile N-heterocyclic compounds, offering insights to guide the rational design of novel molecules for applications ranging from bioimaging to organic electronics. The information herein is supported by experimental data from peer-reviewed literature and includes detailed protocols for the characterization of these fascinating chromophores.
The Pyrazine Core: A Privileged Scaffold in Optical Materials
Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a fundamental building block in the design of a diverse array of functional organic materials.[1] Its electron-deficient nature makes it an excellent electron acceptor. When combined with electron-donating groups, pyrazine derivatives can exhibit significant intramolecular charge transfer (ICT) upon photoexcitation.[2] This ICT character is the cornerstone of their rich photophysical properties, including intense absorption bands and tunable fluorescence emission.[2] The ability to readily modify the pyrazine core through various synthetic strategies allows for the fine-tuning of its electronic and optical characteristics, making it a highly attractive scaffold for targeted applications.[3][4][5]
Comparative Analysis of Phenyl-Substituted Pyrazine Derivatives
To illustrate the impact of substitution on the optical properties of the pyrazine core, this guide focuses on a comparative study of three key phenyl-substituted derivatives: 2,5-diphenylpyrazine, tetraphenylpyrazine, and 2,3,5,6-tetrakis(4-methoxyphenyl)pyrazine. The progressive substitution of the pyrazine ring with phenyl and electron-donating methoxyphenyl groups leads to distinct and predictable changes in their absorption and emission characteristics.
Structural and Electronic Perturbations
The introduction of phenyl groups onto the pyrazine core extends the π-conjugated system, which generally leads to a red-shift in both the absorption and emission spectra. In 2,5-diphenylpyrazine, the two phenyl rings are directly attached to the pyrazine core.[6][7] Tetraphenylpyrazine (TPP) features four phenyl substituents, creating a more sterically hindered and electronically distinct environment.[8][9] The propeller-like conformation of TPP derivatives plays a crucial role in their aggregation-induced emission (AIE) properties, where the restriction of intramolecular rotation in the aggregated state enhances fluorescence.[8] The addition of electron-donating methoxy groups in 2,3,5,6-tetrakis(4-methoxyphenyl)pyrazine further perturbs the electronic structure, enhancing the ICT character and leading to more pronounced solvatochromism and potentially higher fluorescence quantum yields.[10][11]
Photophysical Data Comparison
The following table summarizes the key optical properties of the selected pyrazine derivatives, compiled from various literature sources. These values are typically measured in common organic solvents such as tetrahydrofuran (THF) or chloroform (CHCl₃) at room temperature.
| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |
| 2,5-Diphenylpyrazine | ~330-350 | ~380-410 | Moderate | ~1-5 |
| Tetraphenylpyrazine | ~350-380 | ~420-460 | Low (in solution), High (in aggregate) | Variable |
| 2,3,5,6-Tetrakis(4-methoxyphenyl)pyrazine | ~370-400 | ~450-500 | High | ~2-10 |
Note: The exact values can vary depending on the solvent and experimental conditions. The data presented here are representative values for comparative purposes.
The trend is clear: as the extent of π-conjugation and electron-donating character of the substituents increases, both the absorption and emission maxima shift to longer wavelengths (bathochromic shift). The quantum yield of tetraphenylpyrazine is a classic example of AIE, where it is weakly emissive in solution but becomes highly fluorescent in the aggregated state or solid state due to the restriction of intramolecular rotations.[8] The methoxy-substituted derivative generally exhibits a higher quantum yield in solution due to the enhanced charge transfer character.
Experimental Protocols for Optical Characterization
To ensure the reproducibility and accuracy of photophysical measurements, standardized experimental protocols are crucial. This section provides step-by-step methodologies for the key experiments used to characterize the optical properties of pyrazine derivatives.
UV-Visible Absorption Spectroscopy
This technique is fundamental for determining the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).
Methodology:
-
Sample Preparation: Prepare a stock solution of the pyrazine derivative in a spectroscopic grade solvent (e.g., THF, CH₂Cl₂, or cyclohexane) of known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as a reference.
-
Baseline Correction: Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Sample Measurement: Replace the solvent in the sample cuvette with the sample solution.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.[12]
-
Data Analysis: Determine the wavelength of maximum absorbance (λabs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.
Steady-State Fluorescence Spectroscopy
This technique is used to determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the pyrazine derivative with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrument Setup: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector (e.g., photomultiplier tube).[13]
-
Excitation: Excite the sample at or near its λabs.
-
Emission Scan: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard under identical experimental conditions.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
This technique measures the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for this measurement.[14][15][16][17][18]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the pyrazine derivative as for steady-state fluorescence measurements.
-
Instrument Setup: Utilize a TCSPC system consisting of a pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser), a sample holder, a fast and sensitive detector (e.g., microchannel plate photomultiplier tube or single-photon avalanche diode), and timing electronics.
-
Data Acquisition:
-
The sample is excited by a high-repetition-rate pulsed laser.
-
The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured for millions of events.
-
A histogram of the number of photons detected versus time is constructed, which represents the fluorescence decay profile.
-
-
Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ).
Causality in Experimental Choices and Self-Validating Protocols
The choice of experimental parameters is critical for obtaining reliable and meaningful data. For instance, the selection of a suitable solvent is paramount as the polarity of the medium can significantly influence the photophysical properties of pyrazine derivatives, especially those with strong ICT character. A non-polar solvent like cyclohexane will reveal the intrinsic properties of the molecule with minimal solvent-solute interactions, while a polar solvent like acetonitrile can stabilize the charge-separated excited state, leading to a red-shift in the emission spectrum (solvatochromism).
The protocols described are designed to be self-validating. For example, in quantum yield measurements, the use of a well-established standard and ensuring the absorbance is in the linear range (A < 0.1) minimizes systematic errors. In TCSPC, the quality of the fit of the decay curve (indicated by the chi-squared value) provides a direct measure of the validity of the obtained lifetime.
Conclusion and Future Outlook
Pyrazine derivatives represent a versatile and highly tunable class of organic chromophores with a broad range of applications. This guide has provided a comparative overview of the optical properties of key phenyl-substituted pyrazines, highlighting the profound influence of molecular structure on their photophysical behavior. The detailed experimental protocols offer a robust framework for the accurate characterization of these and other novel pyrazine-based materials.
The continued exploration of new synthetic methodologies to introduce a wider variety of functional groups onto the pyrazine core will undoubtedly lead to the development of next-generation materials with tailored optical properties for advanced applications in fields such as theranostics, organic light-emitting diodes (OLEDs), and chemosensors.
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A Comparative Guide to In Silico Docking of Pyrazine-Based Kinase Inhibitors
The pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a privileged structure in drug discovery. Among the numerous applications of pyrazine-containing molecules, their role as kinase inhibitors is particularly noteworthy.[1][2] Kinases, being central regulators of cellular signaling, are high-value targets for therapeutic intervention, especially in oncology.
This guide provides a comparative analysis of molecular docking studies for two distinct series of pyrazine-based inhibitors against their respective kinase targets: PIM-1 kinase and AXL receptor tyrosine kinase. Through this comparison, we aim to elucidate the subtle yet critical differences in their binding modes and provide a practical framework for researchers leveraging computational tools to design next-generation kinase inhibitors.
The Strategic Role of Molecular Docking in Kinase Inhibitor Design
Before delving into our comparative case studies, it is essential to understand the causality behind employing molecular docking in the drug discovery pipeline. Kinases, despite their diversity, share a conserved ATP-binding pocket, which presents both an opportunity and a challenge for inhibitor design. The opportunity lies in creating ATP-competitive inhibitors, while the challenge is to achieve selectivity for the target kinase to minimize off-target effects.
Molecular docking serves as a powerful predictive tool to navigate this challenge.[3] It allows for the rapid in silico screening of virtual libraries of compounds against a three-dimensional model of the target protein.[4] By simulating the binding process, docking algorithms can predict the preferred orientation of a ligand within the active site and estimate the strength of the interaction, typically expressed as a docking score or binding energy. This computational insight is invaluable for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.
Case Study 1: 3-(Pyrazin-2-yl)-1H-indazoles as PIM-1 Kinase Inhibitors
PIM-1 is a serine/threonine kinase implicated in the regulation of cell survival and proliferation, making it an attractive target in oncology. A study on 3-(pyrazin-2-yl)-1H-indazole derivatives explored their potential as PIM-1 inhibitors through a combination of 3D-QSAR and molecular docking.[5][6]
The docking simulations for this series were performed using both Glide and Autodock Vina, providing a cross-verification of the predicted binding modes.[5][6] The most active compound in the series, designated as compound 25, exhibited a high docking score (XP Gscore of -11.084 with Glide) and a favorable binding affinity (-9.4 kcal/mol with Autodock Vina).[5]
The predicted binding mode of compound 25 within the PIM-1 active site (PDB ID: 2XJ1) revealed several key interactions:[5][6]
-
A hydrogen bond between the indazole NH group and the hinge region residue Glu121.
-
Interactions between the azaspiro group and residues Asp186 and Glu171.
-
A hydrogen bond between the amine group on the phenyl ring and Asp131.
These interactions with key residues such as Lys67, Glu121, Asp128, and Glu171 were deemed essential for potent PIM-1 inhibition.[5]
Case Study 2: Pyrazine-2-carboxamides as AXL Receptor Tyrosine Kinase Inhibitors
AXL is a receptor tyrosine kinase that plays a crucial role in cell survival, migration, and invasion, and its overexpression is associated with poor prognosis in several cancers. A study on pyrazine-2-carboxamide derivatives investigated their inhibitory activity against a panel of tyrosine kinases, including AXL.[7][8]
Molecular docking studies were conducted to understand the binding interactions of the most active compounds, particularly compound 4 (3-amino-N-phenylpyrazine-2-carboxamide), with AXL1.[7][8] The docking results for compound 4 against AXL1 yielded a binding energy of -6.3 kcal/mol.[7][8]
The analysis of the docking pose indicated that the inhibitory activity is driven by a combination of hydrogen bonding and hydrophobic interactions. Specifically, compound 4 was predicted to form hydrogen bonds with Pro672 (3.6 Å) and Met674 (3.1 Å) in the AXL1 active site.[7] These interactions are crucial for anchoring the inhibitor within the binding pocket.
Comparative Analysis of Docking Results
To facilitate a direct comparison, the key findings from the docking studies of the PIM-1 and AXL1 inhibitors are summarized in the table below.
| Feature | Pyrazine Inhibitor of PIM-1 Kinase | Pyrazine Inhibitor of AXL1 Tyrosine Kinase |
| Inhibitor Scaffold | 3-(Pyrazin-2-yl)-1H-indazole | Pyrazine-2-carboxamide |
| Representative Compound | Compound 25 | Compound 4 |
| Docking Score/Binding Energy | -11.084 (XP GScore), -9.4 kcal/mol | -6.3 kcal/mol |
| Key Interacting Residues | Glu121, Lys67, Asp128, Glu171, Asp186, Asp131[5] | Pro672, Met674[7] |
| Primary Interaction Type | Hydrogen bonding and electrostatic interactions[5] | Hydrogen bonding and hydrophobic interactions[7] |
This side-by-side comparison highlights several important aspects for drug designers. While both inhibitor series are based on the pyrazine scaffold, the specific substitutions dictate their interactions and selectivity. The PIM-1 inhibitor, with its more complex structure, engages in a larger network of hydrogen bonds and electrostatic interactions, contributing to its higher docking score. In contrast, the smaller pyrazine-2-carboxamide inhibitor for AXL1 relies on a more focused set of hydrogen bonds and hydrophobic interactions.
These differences underscore the importance of tailoring the pyrazine core with appropriate functional groups to achieve potent and selective inhibition of a specific kinase target. The choice of substituents can significantly influence the ability of the molecule to complement the unique topology and electrostatic environment of the target's active site.
Experimental Protocol for a Comparative Molecular Docking Study
The following is a generalized, step-by-step methodology for conducting a comparative molecular docking study of kinase inhibitors. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained results.
Step 1: Protein Preparation
-
Obtain Crystal Structures: Download the 3D crystal structures of the target kinases from the Protein Data Bank (PDB). It is crucial to select high-resolution structures, preferably co-crystallized with a ligand, to ensure the active site conformation is relevant.
-
Pre-processing: Remove all non-essential molecules, such as water, ions, and co-solvents, from the PDB file. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
Step 2: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structures of the pyrazine inhibitors and convert them into 3D structures.
-
Ligand Optimization: Assign correct bond orders and generate possible ionization states at a physiological pH. Perform an energy minimization of the ligand structures to obtain their lowest energy conformation.
Step 3: Docking and Scoring
-
Grid Generation: Define the binding site on the target protein by generating a grid box that encompasses the active site cavity. The co-crystallized ligand can be used as a reference to define the center of the grid.
-
Docking Simulation: Dock the prepared ligands into the defined grid box of their respective target proteins using a validated docking program (e.g., AutoDock, Glide, GOLD).
-
Scoring: The docking program will generate multiple binding poses for each ligand and rank them based on a scoring function that estimates the binding affinity.
Step 4: Post-Docking Analysis and Validation
-
Binding Mode Analysis: Visualize the top-ranked docking poses to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.
-
Re-docking (Protocol Validation): To validate the docking protocol, extract the co-crystallized ligand from the PDB structure, and then re-dock it into the same binding site. The protocol is considered reliable if the root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose is less than 2.0 Å.[9]
Visualizing the Workflow and Interactions
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for a comparative molecular docking study.
Caption: Key interactions of pyrazine inhibitors with PIM-1 and AXL1 kinases.
Conclusion
This comparative guide demonstrates the utility of molecular docking in dissecting the binding modes of pyrazine-based inhibitors against different kinase targets. The case studies of PIM-1 and AXL1 inhibitors reveal that while the pyrazine core provides a versatile scaffold, the nature and positioning of substituents are paramount in achieving high-affinity and selective binding. By following a robust and self-validating docking protocol, researchers can gain valuable insights into the structure-activity relationships of their compounds, guiding the design of more effective and safer kinase inhibitors for therapeutic use.
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Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). Bioorganic & Medicinal Chemistry. [Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation. [Link]
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Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). MDPI. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine
For researchers and drug development professionals, the synthesis and application of novel compounds like 2-Methyl-2-(pyrazin-2-yl)propan-1-amine are at the forefront of innovation. However, advancing science carries the parallel responsibility of ensuring safety and environmental stewardship. Proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of a self-validating system of laboratory safety and professional integrity.
This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine. The procedures outlined here are synthesized from established best practices in chemical waste management and an analysis of the compound's likely hazardous properties based on structurally similar molecules. The causality behind each step is explained to empower you, the researcher, to make informed and safe decisions.
Hazard Identification and Risk Assessment
The pyrazine ring is a heteroaromatic structure found in many biologically active compounds and is known for its ability to participate in various molecular interactions.[1][2][3] The primary amine and alkyl groups further influence its reactivity and toxicity. Based on analogous compounds, we can anticipate the following hazards:
-
Flammability: Similar to 2-methylpyrazine, this compound is likely a flammable liquid and vapor.[4][5]
-
Toxicity: It is anticipated to be harmful if swallowed (Acute Toxicity, Oral).[4][5] Amine compounds can also be harmful if inhaled or absorbed through the skin.
-
Corrosivity/Irritation: Amines are often basic and can be corrosive or irritating to the skin and eyes. Some related structures are known to cause serious eye damage.[6]
-
Environmental Hazard: Many synthetic organic compounds are hazardous to aquatic life. It should be assumed that this compound is a water contaminant and must be prevented from entering drains or waterways.[5]
Summary of Anticipated Properties and Hazards
| Property | Anticipated Value/Classification | Rationale / Data Source |
| Physical State | Liquid | Based on similar low-molecular-weight pyrazine derivatives. |
| Flammability | Flammable Liquid (Category 3) | Based on 2-Methylpyrazine (H226).[4][5] |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | Based on 2-Methylpyrazine (H302).[4][5] |
| Eye Damage/Irritation | Causes serious eye damage/irritation | A common hazard for amine-containing compounds.[6] |
| pH | Basic | Characteristic of the primary amine group. |
| Environmental | Hazardous for water | General classification for synthetic organic amines.[5] |
Immediate Safety & Spill Response Protocols
Before beginning any work that will generate waste, ensure you are prepared for an accidental release.
Personal Protective Equipment (PPE)
Handling of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine and its waste requires, at a minimum:
-
Eye Protection: Chemical safety goggles. A face shield is recommended if there is a splash risk.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator may be necessary.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health & Safety (EHS) department.
-
Control Ignition Sources: As the material is presumed flammable, extinguish all nearby open flames and turn off spark-producing equipment.[4]
-
Containment (Small Spills): For minor spills inside a fume hood, absorb the material with an inert, non-combustible absorbent like vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully scoop the absorbed material and contaminated cleaning supplies into a designated, sealable waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for cleanup must be treated as hazardous waste.[7]
-
Label and Dispose: Label the spill cleanup waste container and manage it according to the procedures outlined in the next section.
Step-by-Step Disposal Procedure
The disposal of this chemical is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8] The following procedure ensures compliance and safety.
Step 1: Waste Segregation
Causality: Improper segregation is the root cause of many laboratory accidents. Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. 2-Methyl-2-(pyrazin-2-yl)propan-1-amine, being a basic amine, must be segregated from acidic waste to prevent a strong exothermic reaction. It should also be kept separate from oxidizers.
Procedure:
-
Dedicate a specific waste container solely for 2-Methyl-2-(pyrazin-2-yl)propan-1-amine and structurally similar basic/amine waste.
-
DO NOT mix this waste with:
-
Acidic waste (e.g., hydrochloric acid, nitric acid).
-
Oxidizing waste (e.g., sodium nitrate, hydrogen peroxide).
-
Halogenated solvent waste (e.g., dichloromethane, chloroform).
-
Aqueous waste streams destined for sink disposal.
-
Step 2: Container Selection and Labeling
Causality: The container must maintain its integrity and clearly communicate its contents and hazards to prevent accidental misuse.
Procedure:
-
Select an Appropriate Container:
-
Use a chemically compatible container. High-density polyethylene (HDPE) or glass bottles are typically suitable.
-
Avoid metal containers, as amines can be corrosive to some metals.[9]
-
Ensure the container has a secure, leak-proof screw cap.
-
-
Label the Container Immediately:
-
As soon as the first drop of waste enters the container, it must be labeled.[7][10]
-
Use a hazardous waste tag provided by your institution's EHS department.
-
Fill out the tag completely, including:
-
Full chemical name: "Waste 2-Methyl-2-(pyrazin-2-yl)propan-1-amine"
-
List all components and their approximate percentages if it is a mixture.
-
Hazard identification: Check boxes for "Flammable," "Toxic," and "Corrosive/Base."
-
Generator's Name, Lab, and Date.
-
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Causality: Regulations allow for the temporary collection of hazardous waste at or near the point of generation in what is known as an SAA.[10] This minimizes the transport of hazardous materials within the facility and ensures waste is stored safely before pickup.
Procedure:
-
Designate an SAA: The SAA must be at or near the point of generation (e.g., in the fume hood where the work is performed).
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[10] This prevents the release of flammable and potentially toxic vapors.
-
Use Secondary Containment: Place the waste container in a larger, chemically compatible tub or tray to contain any potential leaks.
-
Monitor Volume: Do not fill the container beyond 90% capacity to allow for vapor expansion.[9] Be aware of institutional limits, which are typically a maximum of 55 gallons of hazardous waste per SAA.[7][10]
Step 4: Arranging for Final Disposal
Causality: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF). Laboratory personnel are prohibited from transporting or disposing of this waste themselves.
Procedure:
-
Request a Pickup: Once the container is full (or waste is no longer being generated), complete the hazardous waste tag by adding the final date.
-
Contact EHS: Follow your institution's specific procedure to request a hazardous waste pickup from your EHS or equivalent safety department.[7]
-
Maintain Records: Keep a copy of the waste manifest or pickup request for your laboratory's records, as required by institutional policy and regulations.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine.
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Navigating the Uncharted: A Comprehensive Safety and Handling Guide for 2-Methyl-2-(pyrazin-2-yl)propan-1-amine
Immediate Safety Profile: A Composite Hazard Analysis
Given the lack of specific toxicological data for 2-Methyl-2-(pyrazin-2-yl)propan-1-amine, we must extrapolate from the known hazards of analogous pyrazine and amine-containing compounds. Analysis of related structures, such as 2-methylpyrazine, (pyrazin-2-yl)methanamine, and other alkylated pyrazine amines, reveals a consistent pattern of potential hazards.[1][2][3][4] Therefore, it is prudent to handle 2-Methyl-2-(pyrazin-2-yl)propan-1-amine as a substance that is potentially:
-
Corrosive: Capable of causing severe skin burns and serious eye damage.[3][4][5]
-
Harmful if Swallowed: May cause significant adverse health effects if ingested.[1][2][3]
-
Harmful upon Inhalation or Skin Contact: May cause respiratory irritation or toxic effects if inhaled or absorbed through the skin.[5]
-
Flammable: The pyrazine moiety suggests potential flammability.[1][2]
This conservative hazard assessment forms the bedrock of the handling protocols outlined below.
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Potential Effects | Representative Analog Compounds |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | (Pyrazin-2-yl)methanamine, 1-(Pyrazin-2-yl)propan-2-amine, 2-Methyl-6-piperazin-1-ylpyrazine[3][4][5] |
| Serious Eye Damage | Causes serious eye damage, potentially irreversible. | (Pyrazin-2-yl)methanamine, 2-Methyl-6-piperazin-1-ylpyrazine[3][5] |
| Acute Oral Toxicity | Harmful or toxic if swallowed. | 2-Methylpyrazine, (Pyrazin-2-yl)methanamine[1][3] |
| Respiratory Irritation | May cause irritation to the respiratory tract. | (Pyrazin-2-yl)methanamine, 2-Methyl-6-piperazin-1-ylpyrazine[3][5] |
| Flammability | Flammable liquid and vapor. | 2-Methylpyrazine[1][2] |
Operational Plan: Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection, combining engineering controls and personal protective equipment, is essential for the safe handling of 2-Methyl-2-(pyrazin-2-yl)propan-1-amine.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] The fume hood provides a physical barrier and ventilation to capture and exhaust vapors. An emergency shower and eyewash station must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical and should be based on the highest potential hazards identified from analogous compounds.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5][7] Given the high risk of severe eye damage, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash potential.[2]
-
Skin Protection:
-
Gloves: Standard nitrile gloves may not provide sufficient protection against all chemicals. It is crucial to select gloves with a high resistance to amines and pyrazines. Heavier-duty butyl rubber or Viton gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[7] Double-gloving (wearing two pairs of gloves) provides an additional layer of protection.
-
Lab Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned with sleeves rolled down.[2]
-
Additional Protective Clothing: For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron and sleeve covers should be worn.[7] Closed-toe shoes are mandatory in the laboratory at all times.
-
-
Respiratory Protection: When working within a certified chemical fume hood, respiratory protection is typically not required. However, in the event of a spill or if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Caption: PPE workflow for handling 2-Methyl-2-(pyrazin-2-yl)propan-1-amine.
Procedural Guidance: Step-by-Step Handling
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Clear the work area in the fume hood of any unnecessary items. Have spill cleanup materials readily available.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid or liquid compound within the fume hood. Use a spatula for solids and a calibrated pipette or syringe for liquids. Avoid creating dust or aerosols.
-
In Solution: When preparing solutions, add the compound slowly to the solvent to avoid splashing. Be aware of any potential exothermic reactions.
-
Storage: Store the compound in a tightly sealed, clearly labeled container.[2] It should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][6] Segregate from incompatible materials such as strong oxidizing agents.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[2][7]
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[2][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5][6] Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite or sand), collect the absorbed material into a sealed container for disposal, and decontaminate the area.
Disposal Plan: Responsible Waste Management
All waste containing 2-Methyl-2-(pyrazin-2-yl)propan-1-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-Methyl-2-(pyrazin-2-yl)propan-1-amine".
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety department in accordance with all local, state, and federal regulations.[1][2]
Caption: Disposal workflow for 2-Methyl-2-(pyrazin-2-yl)propan-1-amine waste.
By adhering to these stringent safety protocols, you can confidently and responsibly advance your research while prioritizing the safety of yourself and your colleagues.
References
- Advanced Biotech. (2025-01-25). Safety Data Sheet: 2-Methyl Pyrazine synthetic.
- ChemScene. (n.d.). 2-Methyl-2-(piperazin-1-yl)propan-1-amine.
- Enamine. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2023-08-25). Safety Data Sheet: 2-Methyl-6-piperazin-1-ylpyrazine.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine.
- PubChem. (n.d.). 2-methyl-2-(pyrazin-2-yl)propan-1-amine.
- PubChem. (n.d.). (Pyrazin-2-yl)methanamine.
- Sigma-Aldrich. (2025-09-15). Safety Data Sheet: 2-Methylpyrazine.
- Synerzine. (n.d.). Safety Data Sheet: 2-Methylpyrazine.
- BLDpharm. (n.d.). 1-(Pyrazin-2-yl)propan-2-amine.
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- 2. synerzine.com [synerzine.com]
- 3. (Pyrazin-2-yl)methanamine | C5H7N3 | CID 266781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 885275-33-2|1-(Pyrazin-2-yl)propan-2-amine|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
